molecular formula C9H7NO3 B187970 7-Methoxyindoline-2,3-dione CAS No. 84575-27-9

7-Methoxyindoline-2,3-dione

Número de catálogo: B187970
Número CAS: 84575-27-9
Peso molecular: 177.16 g/mol
Clave InChI: URXIUXOJSICGOD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-Methoxyindoline-2,3-dione, also known as 7-methoxyisatin, is a high-value chemical intermediate in medicinal chemistry, serving as a privileged scaffold for the design and synthesis of novel bioactive molecules. Its primary research application lies in the construction of complex molecular hybrids aimed at addressing areas of high unmet medical need. This compound has been utilized as a key precursor in the development of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives, which have demonstrated significant anti-proliferative activity against esophageal squamous cell carcinoma (ESCC) cell lines in vitro . The 2-oxo-1,2-dihydroquinoline core, synthesized from isatin derivatives like this compound, is a drug-like fragment that has shown promise in inhibiting cancer cell proliferation, with mechanistic studies suggesting the inhibition of autophagy as a potential mode of action . Furthermore, the isatin core is extensively exploited in antimicrobial research. The structural motif of this compound is a fundamental component in the rational design of indole-based molecular hybrids, which are synthesized and evaluated for their potential to combat multidrug-resistant bacterial and fungal strains . This research leverages the molecular hybridization technique, combining pharmacophores to create new chemical entities that may exhibit enhanced potency and attenuated microbial resistance . As such, this compound provides researchers with a versatile and critical starting material for pioneering new therapeutic strategies in oncology and infectious disease.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

7-methoxy-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-13-6-4-2-3-5-7(6)10-9(12)8(5)11/h2-4H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXIUXOJSICGOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399177
Record name 7-methoxyindoline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84575-27-9
Record name 7-methoxyindoline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methoxy-2,3-dihydro-1H-indole-2,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 7-Methoxyindoline-2,3-dione (7-Methoxyisatin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 7-Methoxyindoline-2,3-dione, also known as 7-Methoxyisatin. It includes detailed information on its synthesis, reactivity, and potential biological activities based on the broader isatin class. This document is intended to serve as a foundational resource for professionals engaged in chemical synthesis, medicinal chemistry, and pharmacological research.

Core Chemical and Physical Properties

This compound is a substituted derivative of isatin (1H-indole-2,3-dione), a heterocyclic compound of significant interest in medicinal chemistry due to the versatile reactivity of its core structure and the broad pharmacological activities of its analogues.[1] The addition of a methoxy group at the 7-position modifies the electronic properties of the aromatic ring, influencing its reactivity and potential biological interactions.[1]

Quantitative Data Summary

The known physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
IUPAC Name 7-methoxy-1H-indole-2,3-dione[2]
Synonyms 7-Methoxyisatin[3]
CAS Number 84575-27-9[2][4]
Molecular Formula C₉H₇NO₃[2][4]
Molecular Weight 177.16 g/mol [2]
Melting Point 240-242 °C[2][4]
Density 1.346 g/cm³[2]
pKa (acid dissociation constant) 9.69 ± 0.20[2]
LogP (partition coefficient) 0.968[2]

Spectroscopic Properties

While specific experimental spectra for this compound are not widely available in public databases, the following data are predicted based on the known spectral characteristics of its functional groups and related isatin structures.

Predicted Spectroscopic Data
TechniquePredicted Characteristics
¹H NMR Aromatic Protons (Ar-H): ~6.8-7.6 ppm (3H, complex splitting pattern). Methoxy Protons (-OCH₃): ~3.9-4.0 ppm (3H, singlet). Amide Proton (N-H): ~10.0-11.0 ppm (1H, broad singlet). Chemical shifts are influenced by the solvent.
¹³C NMR Carbonyl Carbons (C=O): ~158 ppm (C2, amide) and ~183 ppm (C3, ketone). Aromatic Carbons (Ar-C): ~110-150 ppm. Methoxy Carbon (-OCH₃): ~56 ppm.
Infrared (IR) Spectroscopy N-H Stretch: 3200-3400 cm⁻¹ (broad). C-H Stretch (Aromatic & Aliphatic): 2850-3100 cm⁻¹. C=O Stretch (Ketone & Amide): Two distinct peaks in the range of 1680-1750 cm⁻¹. C-O Stretch (Ether): 1200-1275 cm⁻¹ (asymmetric) and ~1020 cm⁻¹ (symmetric). C=C Stretch (Aromatic): ~1600 cm⁻¹ and ~1475 cm⁻¹.
Mass Spectrometry (MS) Molecular Ion (M⁺): m/z = 177. Key Fragmentation: Loss of CO (m/z = 149), loss of CH₃ from the methoxy group (m/z = 162), followed by loss of CO.

Synthesis and Reactivity

The isatin scaffold is typically synthesized via methods that construct the heterocyclic ring from a substituted aniline precursor. The reactivity of the resulting dione is dominated by the electrophilic C3-ketone and the acidic N-H proton.

Representative Synthesis: Sandmeyer Isatin Synthesis

The Sandmeyer synthesis is a classical and effective method for preparing isatins from anilines. The following protocol describes a representative procedure for synthesizing this compound from 3-methoxyaniline.

Experimental Protocol: Sandmeyer Synthesis of 7-Methoxyisatin

  • Step 1: Formation of the Isonitrosoacetanilide Intermediate

    • In a 1 L flask, dissolve 50 g of chloral hydrate and 65 g of anhydrous sodium sulfate in 600 mL of deionized water.

    • In a separate beaker, prepare a solution of 25 g (0.20 mol) of 3-methoxyaniline in 300 mL of water containing 18 mL of concentrated hydrochloric acid.

    • Add the 3-methoxyaniline solution to the chloral hydrate solution with stirring.

    • Prepare a solution of 45 g of hydroxylamine hydrochloride in 100 mL of water and add it to the reaction mixture.

    • Heat the mixture to boiling using a heating mantle. The reaction is typically complete within 1-2 hours, indicated by the formation of a yellow crystalline precipitate.

    • Allow the mixture to cool to room temperature, then filter the solid product using a Büchner funnel.

    • Wash the collected solid with cold water and dry it thoroughly. The product is 2-(hydroxyimino)-N-(3-methoxyphenyl)acetamide.

  • Step 2: Acid-Catalyzed Cyclization to 7-Methoxyisatin

    • Pre-warm 150 mL of concentrated sulfuric acid to 60-70 °C in a flask equipped with a mechanical stirrer.

    • Carefully and portion-wise, add the dried isonitrosoacetanilide intermediate (from Step 1) to the warm sulfuric acid, ensuring the temperature does not exceed 80 °C.

    • After the addition is complete, heat the dark solution to 80 °C for an additional 10-15 minutes to ensure complete cyclization.

    • Carefully pour the hot reaction mixture onto 1 L of crushed ice with vigorous stirring.

    • A reddish-orange precipitate of this compound will form.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and dry in a vacuum oven.

    • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Logical Workflow for Sandmeyer Synthesis

G cluster_0 Step 1: Isonitrosoacetanilide Formation cluster_1 Step 2: Cyclization A 3-Methoxyaniline C Reaction Mixture (Aqueous Na₂SO₄) A->C B Chloral Hydrate + Hydroxylamine HCl B->C D Heat to Boiling C->D E 2-(Hydroxyimino)-N- (3-methoxyphenyl)acetamide D->E F Concentrated H₂SO₄ (60-80 °C) E->F Add Intermediate G Ice Quench F->G H Crude 7-Methoxyisatin G->H I Filtration & Washing H->I J Purified Product I->J

Caption: Workflow for the Sandmeyer synthesis of 7-Methoxyisatin.

Biological Activity and Potential Mechanisms of Action

While specific biological studies on this compound are limited, the isatin scaffold is a well-established pharmacophore with a broad range of activities, including anticancer, antiviral, and enzyme inhibitory effects.[5] Notably, isatin derivatives are known to function as inhibitors of various protein kinases and other enzymes like carboxylesterases.[6][7]

A key mechanism of action for the anticancer effects of the parent compound, isatin, is the induction of apoptosis.[8][9] Studies on human breast cancer cells (MCF-7) have shown that isatin triggers cell death via the intrinsic mitochondrial pathway.[8][9] This provides a strong hypothetical model for the mechanism of its derivatives.

Isatin-Induced Mitochondrial Apoptosis Pathway

Treatment of cancer cells with isatin leads to a cascade of events initiated at the mitochondria. The process involves a shift in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[8] An increased Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane, resulting in the release of cytochrome c into the cytosol.[8][9] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Activated caspase-9, in turn, cleaves and activates the executioner caspase-3, which orchestrates the final stages of apoptosis by degrading key cellular substrates.[8][9]

Signaling Pathway for Isatin-Induced Apoptosis

G Isatin Isatin Derivative Bcl2 Bcl-2 (Anti-apoptotic) Isatin->Bcl2 inhibits Bax Bax (Pro-apoptotic) Isatin->Bax promotes Mito Mitochondrion Bcl2->Mito inhibits Bax->Mito permeabilizes CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

7-Methoxyindoline-2,3-dione chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 7-Methoxyindoline-2,3-dione, also known as 7-methoxyisatin, a heterocyclic organic compound of significant interest to researchers, scientists, and drug development professionals. This document details its chemical structure, nomenclature, physicochemical properties, synthesis protocols, and its role in modulating cellular signaling pathways.

Chemical Structure and IUPAC Name

This compound is a derivative of isatin, which is an indole nucleus with carbonyl groups at positions 2 and 3. The structure is characterized by a methoxy group (-OCH₃) substituted at the 7th position of the indole ring.

Chemical Structure:

Chemical structure of this compound

(Image Source: PubChem CID 4088910)

IUPAC Name: 7-methoxy-1H-indole-2,3-dione[1]

SMILES: COC1=CC=CC2=C1NC(=O)C2=O[1]

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below, providing a valuable resource for experimental design and computational modeling.

PropertyValueReference
Molecular Formula C₉H₇NO₃[1][2]
Molecular Weight 177.16 g/mol [2][3]
Monoisotopic Mass 177.04259 Da[1]
Melting Point 240-242 °C[2][3]
Density 1.3 g/cm³[3]
pKa 9.69 ± 0.20[2]
XLogP3 0.7[1][2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for isatin synthesis. The Sandmeyer isatin synthesis is a widely used and effective method. This protocol is adapted for the synthesis of the 7-methoxy derivative starting from 2-methoxyaniline.

Sandmeyer Isatin Synthesis

This two-step synthesis involves the formation of an isonitrosoacetanilide intermediate, followed by acid-catalyzed cyclization.

Step 1: Synthesis of 2-(Hydroxyimino)-N-(2-methoxyphenyl)acetamide (Isonitrosoacetanilide Intermediate)

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve 2-methoxyaniline (1 equivalent) in a mixture of water and concentrated hydrochloric acid.

  • Preparation of Chloral Hydrate and Hydroxylamine Hydrochloride Solution: In a separate beaker, dissolve chloral hydrate (1.1 equivalents) and hydroxylamine hydrochloride (3.3 equivalents) in water.

  • Reaction: Cool the aniline solution to 0-5 °C in an ice bath. Slowly add the chloral hydrate and hydroxylamine hydrochloride solution to the stirred aniline solution, maintaining the temperature below 10 °C.

  • Heating and Precipitation: After the addition is complete, heat the mixture to 40-50 °C and stir for 1-2 hours. The isonitrosoacetanilide intermediate will precipitate out of the solution.

  • Isolation: Cool the reaction mixture to room temperature and filter the precipitate. Wash the solid with cold water and dry under vacuum.

Step 2: Cyclization to this compound

  • Reaction Setup: In a beaker, slowly add concentrated sulfuric acid.

  • Addition of Intermediate: While stirring, gradually add the dried 2-(hydroxyimino)-N-(2-methoxyphenyl)acetamide from Step 1 to the sulfuric acid, maintaining the temperature between 60-70 °C. An ice bath may be required to control the exothermic reaction.

  • Heating: After the addition is complete, heat the mixture to 80-90 °C and hold for 10-15 minutes to ensure complete cyclization.

  • Precipitation: Carefully pour the hot reaction mixture onto crushed ice with stirring. The this compound will precipitate as a solid.

  • Isolation and Purification: Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or glacial acetic acid to yield the final product.

Biological Activity and Signaling Pathways

Isatin and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The isatin scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets.

Methoxy-substituted isatins, in particular, have shown promise as inhibitors of protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.

While the specific signaling pathways modulated by this compound are not extensively characterized, based on the activity of structurally related isatin derivatives, it is hypothesized to act as a kinase inhibitor. Potential targets include receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and cyclin-dependent kinases (CDKs) that control the cell cycle.

Logical Workflow for Isatin-Based Drug Discovery

The following diagram illustrates a typical workflow for the discovery and development of isatin-based therapeutic agents.

G cluster_0 Discovery Phase cluster_1 Screening & Validation cluster_2 Preclinical Development A Isatin Scaffold (e.g., this compound) B Chemical Synthesis & Derivatization A->B C Library of Isatin Analogs B->C D High-Throughput Screening (e.g., Kinase Assays) C->D E Hit Identification D->E F Lead Optimization E->F G In Vitro & In Vivo Efficacy Studies F->G H ADME/Toxicity Profiling G->H I Candidate Drug H->I

A generalized workflow for isatin-based drug discovery.
Hypothesized Signaling Pathway Inhibition

The diagram below illustrates a simplified representation of the EGFR signaling pathway, a common target for isatin-based kinase inhibitors. This compound could potentially inhibit this pathway at the level of the receptor tyrosine kinase or downstream kinases like MEK and ERK, thereby affecting cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation EGF EGF EGF->EGFR Inhibitor This compound (Hypothesized Kinase Inhibitor) Inhibitor->EGFR Inhibition Inhibitor->MEK Inhibition

Hypothesized inhibition of the EGFR signaling pathway.

References

7-Methoxyindoline-2,3-dione: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 7-Methoxyindoline-2,3-dione, also known as 7-methoxyisatin, is a substituted indole derivative that has garnered significant attention in medicinal chemistry and drug discovery. The isatin core is a privileged scaffold, meaning it is a structural motif that is frequently found in biologically active compounds. The presence of a methoxy group at the 7-position of the indole ring can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its biological activity and potential therapeutic applications. This technical guide provides a comprehensive overview of the research applications of this compound, focusing on its role as a key building block in the synthesis of novel bioactive molecules.

Core Applications in Research

This compound serves as a versatile precursor for the synthesis of a wide array of heterocyclic compounds with diverse pharmacological activities. Its primary utility in research lies in its role as a starting material for the development of potential anticancer, antiviral, and antimicrobial agents. The reactive carbonyl group at the C3 position and the lactam functionality make it amenable to a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.

Anticancer Research

The isatin scaffold is a well-established pharmacophore in oncology research. Derivatives of 7-methoxyisatin have been investigated for their potential to inhibit cancer cell proliferation and induce apoptosis. The methoxy group can enhance the binding affinity of these compounds to various biological targets involved in cancer progression.

anticancer_pathway 7-Methoxyisatin Derivatives 7-Methoxyisatin Derivatives Tyrosine Kinases Tyrosine Kinases 7-Methoxyisatin Derivatives->Tyrosine Kinases Inhibition CDKs CDKs 7-Methoxyisatin Derivatives->CDKs Inhibition Signaling Pathways Signaling Pathways Tyrosine Kinases->Signaling Pathways CDKs->Signaling Pathways Cell Cycle Arrest Cell Cycle Arrest Signaling Pathways->Cell Cycle Arrest Cancer Cell Proliferation Cancer Cell Proliferation Signaling Pathways->Cancer Cell Proliferation Promotes Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis Apoptosis->Cancer Cell Proliferation Inhibits

Antiviral Research

Isatin derivatives have a long history of being investigated for their antiviral properties. The structural features of 7-methoxyisatin can be tailored to target specific viral enzymes and proteins, thereby inhibiting viral replication. Research in this area has focused on developing broad-spectrum antiviral agents.[1]

Antimicrobial Research

The emergence of drug-resistant microbial strains has necessitated the search for novel antimicrobial agents. This compound serves as a template for the synthesis of compounds with potential antibacterial and antifungal activities. The methoxy group can contribute to the overall lipophilicity of the molecule, which may enhance its ability to penetrate microbial cell membranes.

Synthesis of Bioactive Molecules

The chemical reactivity of this compound makes it a valuable starting material for the synthesis of various heterocyclic systems, most notably spirooxindoles and Schiff bases.

Synthesis of Spirooxindoles

Spirooxindoles are a class of compounds characterized by a spiro-fused ring system at the C3 position of the oxindole core. They are of significant interest due to their diverse biological activities.[2][3][4] A common synthetic route to spirooxindoles involves the [3+2] cycloaddition reaction of an azomethine ylide, generated in situ from an isatin derivative and an amino acid, with a dipolarophile.

spirooxindole_synthesis reagents 7-Methoxyisatin | + Amino Acid | + Dipolarophile reaction [3+2] Cycloaddition | (e.g., 1,3-dipolar cycloaddition) reagents->reaction product Spirooxindole Derivative reaction->product

Synthesis of Schiff Bases

Schiff bases derived from isatins are another important class of bioactive molecules. These are typically synthesized through the condensation reaction of the C3-carbonyl group of isatin with a primary amine.

schiff_base_synthesis reagents 7-Methoxyisatin | + Primary Amine reaction Condensation Reaction reagents->reaction product Schiff Base Derivative reaction->product

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activity of various isatin derivatives, including those with methoxy substitutions. It is important to note that direct data for this compound is limited in the reviewed literature; the data presented here is for structurally related compounds and serves as a guide for potential research directions.

Table 1: Anticancer Activity of Isatin Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Isatin-based hybridsHepG2, HCT-116, CACO, MCF-7<10 - 100[5]
Di-spirooxindole analog 4b PC3 (prostate)3.7 ± 1.0[6]
Di-spirooxindole analog 4a HeLa (cervical)7.1 ± 0.2[6]
Di-spirooxindole analog 4l HeLa (cervical)7.2 ± 0.5[6]
Di-spirooxindole analog 4i MDA-MB-231 (breast)7.63 ± 0.08[6]

Table 2: Antiviral Activity of Isatin Derivatives

CompoundVirusEC50 (µM)Reference
Thiosemicarbazone derivative 6 HIV0.34[1]
Thiosemicarbazone derivative 7 HIV2.9[1]
Isatinyl thiosemicarbazone 8a HIV-11.69[1]
Isatinyl thiosemicarbazone 8b HIV-14.18[1]
Aminopyrimidinimino isatin 15l HIV-1 (MT-4 cells)5.6[1]

Table 3: Antimicrobial Activity of Methoxy-substituted Compounds

CompoundMicroorganismMIC (µg/mL)Reference
7-methoxy-2,2-dimethyl-4-octa-4′,6′-dienyl-2H-napthalene-1-oneS. aureus0.5 - 15[7]
4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide 3l E. coli7.812[8]
4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide 3l C. albicans31.125[8]

Experimental Protocols

Detailed experimental protocols for the synthesis of derivatives from this compound are often specific to the target molecule. The following are generalized procedures based on common synthetic methodologies for isatin derivatives.

General Procedure for the Synthesis of Spirooxindoles via [3+2] Cycloaddition
  • Reaction Setup: A mixture of 7-methoxyisatin (1.0 mmol), an α-amino acid (e.g., sarcosine, 1.2 mmol), and a dipolarophile (e.g., an activated alkene, 1.0 mmol) is prepared in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from 2 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired spirooxindole derivative.

General Procedure for the Synthesis of Isatin-based Schiff Bases
  • Reaction Setup: To a solution of 7-methoxyisatin (1.0 mmol) in a suitable solvent (e.g., ethanol or glacial acetic acid), the desired primary amine (1.0 mmol) is added.

  • Catalysis: A catalytic amount of glacial acetic acid may be added if a neutral solvent like ethanol is used.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux for a duration of 30 minutes to 4 hours, depending on the reactivity of the amine. Reaction progress is monitored by TLC.

  • Product Isolation: Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried to yield the Schiff base derivative.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its utility as a precursor for the synthesis of a wide range of biologically active heterocyclic compounds, particularly those with anticancer, antiviral, and antimicrobial potential, is well-documented. The methoxy substituent at the 7-position offers a handle for fine-tuning the physicochemical and pharmacological properties of the resulting molecules. The synthetic methodologies outlined in this guide, coupled with the summarized biological activity data, provide a solid foundation for researchers and drug development professionals to explore the full potential of this promising scaffold in the quest for new and effective therapeutic agents. Further research focusing specifically on the biological profile of this compound and its immediate derivatives is warranted to fully elucidate its therapeutic potential.

References

A Technical Guide to the Biological Activities of 7-Methoxyisatin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and potential biological activities of 7-methoxyisatin derivatives. Isatin (1H-indole-2,3-dione) and its analogues represent a pivotal class of heterocyclic compounds, extensively explored in medicinal chemistry for their wide spectrum of pharmacological effects. The isatin core is recognized as a "privileged scaffold," a molecular framework that can bind to multiple biological targets with high affinity.

The introduction of a methoxy group at the 7-position of the isatin ring is a key synthetic modification. This electron-donating group can significantly influence the molecule's electronic properties, lipophilicity, and hydrogen-bonding capacity, thereby modulating its interaction with biological targets and potentially enhancing its therapeutic efficacy. While comprehensive biological data specifically for 7-methoxyisatin derivatives is an emerging field, this guide synthesizes information from closely related analogues to provide a robust framework for future research and development. It covers key areas of investigation including anticancer, antimicrobial, antiviral, and enzyme-inhibiting activities, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Anticancer Activity

Isatin derivatives have demonstrated significant potential as anticancer agents, often acting through the induction of apoptosis, cell cycle arrest, and the inhibition of protein kinases crucial for tumor growth and proliferation. The substitution on the isatin core plays a critical role in defining the potency and selectivity of these compounds against various cancer cell lines.

Quantitative Data

Due to the limited availability of specific data for 7-methoxyisatin derivatives in the reviewed literature, the following table presents representative data from various isatin analogues to illustrate the typical potency observed. This serves as a benchmark for the evaluation of novel 7-methoxyisatin compounds.

Table 1: Representative Anticancer Activity of Isatin Analogues

Derivative Class Cancer Cell Line Assay Type IC₅₀ (µM) Reference
Isatin-based Schiff Base K562 (Leukemia) MTT 1.75 [1]
Isatin-based Schiff Base HepG2 (Liver) MTT 3.20 [1]
Isatin-based Schiff Base HT-29 (Colon) MTT 4.17 [1]
Moxifloxacin-isatin hybrid MCF-7 (Breast) Not Specified 32 - 77 [2]
Bromo-substituted Quinoxaline A549 (Lung) Not Specified 9.32 [3]

| Spirooxindole Derivative | MDA-MB-231 (Breast) | Not Specified | 2.4 |[3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and the cytotoxic potential of chemical compounds.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 7-methoxyisatin test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Visualization: Apoptosis Induction Pathway

Many isatin-based compounds exert their anticancer effects by triggering programmed cell death, or apoptosis. This often involves the inhibition of survival-promoting kinases, leading to the activation of the caspase cascade.

cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Compound 7-Methoxyisatin Derivative Compound->RTK Inhibits Akt Akt (Survival Signal) PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Casp9 Caspase-9 (Initiator) Bcl2->Casp9 Inhibits Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Inhibition of an RTK survival pathway by a 7-methoxyisatin derivative, leading to apoptosis.

Antimicrobial Activity

The isatin scaffold has been a fertile source for the development of novel antimicrobial agents. Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Quantitative Data

The following table provides representative Minimum Inhibitory Concentration (MIC) values for isatin derivatives against various microorganisms, setting a baseline for the evaluation of new 7-methoxyisatin compounds.

Table 2: Representative Antimicrobial Activity of Isatin Analogues

Derivative Class Microorganism MIC (µg/mL) Reference
Isatin-Thiourea Schiff Base Pseudomonas aeruginosa 6.25 [4]
Quinoxaline Derivative MRSA 4 [3]
Isatin Derivative Staphylococcus aureus 0.03 - 0.05 (mmol/mL) [4]
Substituted Indolinone M. tuberculosis H37Rv 10 - 20 [5]

| Isatin Derivative | Campylobacter strains | <1.0 - 16.0 | |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Inoculum Preparation: Culture the test microorganism (e.g., S. aureus, E. coli) in an appropriate broth medium (e.g., Mueller-Hinton Broth) overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the 7-methoxyisatin test compound in the broth medium. The typical concentration range is 0.125 to 256 µg/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.

  • Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) for sterility confirmation. A standard antibiotic (e.g., Gentamicin) should also be tested as a reference.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed in the well. This can be assessed visually or by measuring the optical density at 600 nm.

Visualization: Workflow for MIC Determination

The following diagram illustrates the standard workflow for determining the Minimum Inhibitory Concentration.

start Start: Prepare Test Compound Stock step1 Prepare Serial Dilutions of Compound in 96-Well Plate start->step1 step3 Inoculate Wells with Bacterial Suspension step1->step3 step2 Prepare Standardized Bacterial Inoculum (e.g., 5x10^5 CFU/mL) step2->step3 step4 Incubate Plate (37°C for 18-24h) step3->step4 step5 Observe for Turbidity (Visual or OD Reading) step4->step5 end Determine MIC Value step5->end

Caption: Standard experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Antiviral Activity

Isatin derivatives have a notable history in antiviral research, with Methisazone (an isatin-β-thiosemicarbazone) being one of the first synthetic antiviral drugs used clinically.[5] Research has continued to explore isatin-based compounds for activity against a variety of viruses, including HIV, Hepatitis C (HCV), and coronaviruses.

Quantitative Data

This table summarizes representative antiviral activities of isatin derivatives against different viruses. A key metric is the Selectivity Index (SI), which is the ratio of cytotoxicity to antiviral activity (CC₅₀/EC₅₀) and indicates the therapeutic window of the compound.

Table 3: Representative Antiviral Activity of Isatin Analogues | Derivative Class | Virus | Cell Line | EC₅₀ (µM) | SI | Reference | | :--- | :--- | :--- | :--- | :--- | | Isatinyl Thiosemicarbazone | HIV-1 | MT-4 | 1.69 | >20 | | | Isatinyl Thiosemicarbazone | HIV-1 | MT-4 | 4.18 | >30 | | | 5-Fluoro-Isatin Derivative | HCV | Huh 5-2 | ~14 (6 µg/mL) | 7 | | | N-methylisatin-β-thiosemicarbazone | Vaccinia Virus | Not Specified | Effective |[5] |

Note: EC₅₀ for HCV was converted from µg/mL assuming an approximate MW of 430 g/mol .

Experimental Protocol: Plaque Reduction Assay

This assay is a functional method used to quantify the infectivity of a lytic virus and measure the efficacy of an antiviral compound.

Methodology:

  • Cell Monolayer: Seed a suitable host cell line (e.g., Vero cells for SARS-CoV) in 6-well plates and grow until a confluent monolayer is formed.

  • Virus Infection: Remove the culture medium and infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units, PFU) for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment: Prepare various concentrations of the 7-methoxyisatin test compound in a semi-solid overlay medium (e.g., medium containing 1% methylcellulose or agarose).

  • Overlay Application: After the adsorption period, remove the virus inoculum and wash the cells with PBS. Add the compound-containing overlay medium to each well. The semi-solid nature of the overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized lesions (plaques).

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-5 days, depending on the virus, until visible plaques are formed in the virus control wells (no compound).

  • Plaque Visualization: Fix the cells with a solution like 10% formalin and stain with a dye such as 0.1% crystal violet. The stain is taken up by living cells, leaving the plaques (areas of dead or destroyed cells) as clear zones.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control. The EC₅₀ is the concentration of the compound that reduces the number of plaques by 50%.

Visualization: The Selectivity Index

A successful antiviral agent must inhibit viral replication at concentrations that are non-toxic to the host cell. The Selectivity Index (SI) is a critical measure of this therapeutic window.

concept Selectivity Index (SI) CC₅₀ (Cytotoxicity) EC₅₀ (Efficacy) result High SI Value (>10)|Indicates a promising therapeutic window. The compound is much more toxic to the virus than the host cell. concept->result Goal cc50 CC₅₀|50% Cytotoxic Concentration|Concentration that kills 50% of host cells. Determined by cytotoxicity assay (e.g., MTT). Higher is better. cc50->concept ec50 EC₅₀|50% Effective Concentration|Concentration that inhibits viral replication by 50%. Determined by antiviral assay (e.g., Plaque Reduction). Lower is better. ec50->concept

Caption: Logical relationship between cytotoxicity (CC₅₀), efficacy (EC₅₀), and the Selectivity Index.

Enzyme Inhibition

Isatin derivatives are well-documented inhibitors of various enzymes. A prominent target is Monoamine Oxidase (MAO), a flavoenzyme responsible for the degradation of neurotransmitters. Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease. The isatin scaffold has been shown to bind effectively within the active site of MAO enzymes.

Quantitative Data

The following table presents IC₅₀ values for isatin derivatives against human MAO-A and MAO-B, demonstrating the high potency and potential for selectivity that can be achieved through substitution on the isatin ring.

Table 4: Monoamine Oxidase (MAO) Inhibition by Isatin Derivatives

Derivative Class Enzyme IC₅₀ (nM) Selectivity Index (SI) (MAO-A/MAO-B) Reference
(E)-Styrylisatin Derivative MAO-B 41.7 ~200-fold selective for MAO-B
(E)-Styrylisatin Derivative MAO-B 444 ~19-fold selective for MAO-B
C6-Substituted Isatin MAO-B 9 Highly selective for MAO-B
Phthalide Derivative MAO-A 9.6 0.64 (Dual inhibitor)

| Phthalide Derivative | MAO-B | 6.2 | 0.64 (Dual inhibitor) | |

Experimental Protocol: MAO-Glo™ Assay

The MAO-Glo™ Assay is a luminescence-based method for measuring the activity of MAO-A and MAO-B and for screening potential inhibitors.

Methodology:

  • Reagent Preparation: Prepare recombinant human MAO-A or MAO-B enzyme, a MAO substrate (e.g., a luciferin derivative), and the Luciferin Detection Reagent according to the manufacturer's protocol.

  • Inhibitor Addition: In a white, opaque 96-well plate, add the 7-methoxyisatin test compounds at various concentrations. Include a no-inhibitor control and a known MAO inhibitor (e.g., Pargyline for MAO-B) as a positive control.

  • Enzyme Reaction: Add the MAO enzyme to the wells and pre-incubate with the inhibitors for 15 minutes at room temperature.

  • Substrate Addition: Initiate the MAO reaction by adding the MAO substrate to all wells. Incubate for 60 minutes at room temperature. The MAO enzyme converts the substrate into a luciferin precursor.

  • Signal Detection: Add the Luciferin Detection Reagent to each well. This reagent stops the MAO reaction and converts the luciferin precursor into luciferin, which is then oxidized by luciferase to produce a stable luminescent signal ("glow").

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The amount of light produced is directly proportional to MAO activity. Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value by plotting percent inhibition versus inhibitor concentration.

Visualization: MAO Inhibition Signaling Pathway

This diagram illustrates the function of Monoamine Oxidase (MAO) in the synaptic cleft and how its inhibition by a 7-methoxyisatin derivative can increase neurotransmitter levels.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft Neurotransmitter Dopamine MAO MAO-B Enzyme Neurotransmitter->MAO Degradation SynapticDopamine Synaptic Dopamine Neurotransmitter->SynapticDopamine Release Metabolite Inactive Metabolites MAO->Metabolite Compound 7-Methoxyisatin Derivative Compound->MAO Inhibits

Caption: Inhibition of MAO-B by a 7-methoxyisatin derivative prevents dopamine degradation.

References

Spectroscopic Profile of 7-Methoxyindoline-2,3-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 7-Methoxyindoline-2,3-dione (also known as 7-Methoxyisatin). Due to the limited availability of directly published experimental spectra, this document combines known factual data, such as molecular weight and exact mass, with predicted spectroscopic values based on the analysis of closely related compounds and established principles of spectroscopic interpretation. Detailed experimental protocols for acquiring such data are also provided.

Chemical Information

PropertyValue
Chemical Name This compound
Synonym 7-Methoxyisatin
CAS Number 84575-27-9
Molecular Formula C₉H₇NO₃[1]
Molecular Weight 177.16 g/mol
Exact Mass 177.042593085 Da

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. It is important to note that the NMR and IR data are predicted and should be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5 - 10.5br s1HN-H
~7.2 - 7.4t1HAr-H (H5)
~6.8 - 7.0d1HAr-H (H4 or H6)
~6.7 - 6.9d1HAr-H (H4 or H6)
~3.9 - 4.1s3H-OCH₃

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~183 - 185C=O (C3)
~158 - 160C=O (C2)
~150 - 152Ar-C (C7a)
~148 - 150Ar-C (C7)
~138 - 140Ar-CH (C5)
~118 - 120Ar-C (C3a)
~115 - 117Ar-CH (C4 or C6)
~110 - 112Ar-CH (C4 or C6)
~56 - 58-OCH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3200 - 3400Medium, BroadN-H Stretch
~3100 - 3000WeakAromatic C-H Stretch
~2950 - 2850WeakAliphatic C-H Stretch (-OCH₃)
~1740 - 1760StrongC=O Stretch (Amide, C2)
~1720 - 1740StrongC=O Stretch (Ketone, C3)
~1600 - 1620MediumC=C Stretch (Aromatic)
~1450 - 1500MediumC=C Stretch (Aromatic)
~1250 - 1300StrongC-O Stretch (Aryl Ether)
~1000 - 1100MediumC-O Stretch (Aryl Ether)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

ParameterValue
Ionization Mode Electrospray Ionization (ESI)
[M+H]⁺ (Calculated) 178.04987
[M+Na]⁺ (Calculated) 200.03181
[M-H]⁻ (Calculated) 176.03531
Monoisotopic Mass 177.04259 Da[1]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

    • Reference the spectrum to the solvent peak.

  • Data Processing: Process the raw data using appropriate NMR software to perform Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (ATR Method):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

    • Place a small amount of the solid this compound sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquisition:

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • Collect a background spectrum of the empty ATR crystal prior to sample analysis and subtract it from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in both positive and negative ion modes.

    • For high-resolution mass spectrometry (HRMS), use an Orbitrap or Time-of-Flight (TOF) mass analyzer to obtain the exact mass.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ions (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻) and compare the experimental exact mass with the calculated value to confirm the elemental composition.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data Analysis NMR->NMR_Data IR_Data IR Data Analysis IR->IR_Data MS_Data MS Data Analysis MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

Endogenous Presence and Function of Isatin Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione) is an endogenous indoleamine that has garnered significant attention for its diverse biological activities. Initially identified as a component of "tribulin," an endogenous monoamine oxidase (MAO) inhibitor, isatin is now recognized as a multifaceted signaling molecule with a broad spectrum of effects on the central nervous and cardiovascular systems. This technical guide provides a comprehensive overview of the endogenous presence of isatin and its derivatives, their physiological functions, and detailed methodologies for their study. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in neuroscience, pharmacology, and drug development.

Endogenous Presence of Isatin and its Derivatives

Isatin is endogenously present in various mammalian tissues and fluids, with its concentration varying significantly between different anatomical locations and physiological states.[1] Its distribution is distinct and discontinuous, suggesting specific sites of action and synthesis.[1]

Distribution in the Central Nervous System

Within the brain, isatin exhibits a heterogeneous distribution. The highest concentrations are typically found in the hippocampus, cerebellum, and striatum.[1] This localization points towards a potential role in cognitive function, motor control, and mood regulation.

Presence in Peripheral Tissues and Fluids

Isatin is also found in a range of peripheral tissues and bodily fluids. Notably high concentrations have been reported in the seminal vesicles and vas deferens.[1] It is also present in the heart, liver, spleen, and blood.[1] Urinary excretion of isatin has been documented in both rats and humans.

Influence of Physiological and Pathological Conditions

The endogenous levels of isatin are not static and can be influenced by various factors. Stress has been shown to significantly increase isatin concentrations in the brain, heart, serum, and urine.[1] Furthermore, altered urinary isatin levels have been observed in certain pathological conditions, such as Parkinson's disease, suggesting its potential as a biomarker.

Quantitative Data on Endogenous Isatin Concentrations

The following tables summarize the reported concentrations of endogenous isatin in various biological samples from rats, providing a quantitative overview of its distribution.

Brain RegionBasal Isatin Concentration (µM)Reference
Hippocampus1.0 - 1.3[1]
Cerebellum1.0 - 1.3[1]
Striatum1.0 - 1.3[1]
Peripheral Organ/FluidBasal Isatin Concentration (µM)Concentration Under Stress (µM)Reference
Seminal Vesicles47.4 - 79.0-[1]
Vas Deferens47.4 - 79.0-[1]
Heart~3.02-3 fold increase[1]
Liver~1.5-[1]
Spleen~0.3-[1]
Serum>1.02.9 ± 0.29[1]
Urine-2.5-6 fold increase[1]

Biological Functions and Signaling Pathways

Endogenous isatin exerts a wide array of biological effects through its interaction with various molecular targets. Its most prominent functions include the modulation of monoamine oxidase activity and antagonism of natriuretic peptide signaling.

Monoamine Oxidase (MAO) Inhibition

Isatin is a well-established endogenous inhibitor of MAO, an enzyme crucial for the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine. By inhibiting MAO, isatin can increase the synaptic availability of these neurotransmitters, thereby influencing mood, cognition, and motor control.

MAO_Inhibition Isatin Isatin MAO Monoamine Oxidase (MAO) Isatin->MAO Inhibits Metabolites Inactive Metabolites MAO->Metabolites Metabolizes Monoamines Dopamine, Serotonin, Norepinephrine Monoamines->MAO Substrate ANP_Antagonism ANP Atrial Natriuretic Peptide (ANP) NPR_A NPR-A Receptor (pGC) ANP->NPR_A Activates Isatin Isatin Isatin->NPR_A Antagonizes cGMP cGMP NPR_A->cGMP Converts GTP GTP GTP->NPR_A Physiological_Effects Vasodilation, Natriuresis cGMP->Physiological_Effects Mediates NO_Inhibition NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates Isatin Isatin Isatin->sGC Inhibits cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC Physiological_Effects Vasodilation, Neurotransmission cGMP->Physiological_Effects Mediates ERK_Modulation Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation Cellular_Responses Proliferation, Differentiation, Survival pERK->Cellular_Responses Isatin Isatin Isatin->pERK Inhibits HPLC_Workflow Start Plasma Sample Step1 Add Internal Standard Start->Step1 Step2 Protein Precipitation (Acetonitrile) Step1->Step2 Step3 Centrifugation Step2->Step3 Step4 Supernatant Evaporation Step3->Step4 Step5 Reconstitution in Mobile Phase Step4->Step5 Step6 HPLC-UV Analysis Step5->Step6 End Quantification of Isatin Step6->End

References

The Anticancer Potential of Substituted Isatins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isatin (1H-indole-2,3-dione), an endogenous heterocyclic compound, has emerged as a "privileged scaffold" in medicinal chemistry due to the remarkable anticancer activity exhibited by its diverse derivatives.[1][2][3][4] The synthetic tractability of the isatin core allows for substitutions at the N-1, C-5, and C-7 positions, as well as modifications at the C-3 carbonyl group, leading to a vast library of compounds with varied and potent antineoplastic properties.[1][5] This technical guide provides an in-depth overview of the anticancer potential of substituted isatins, focusing on their mechanisms of action, structure-activity relationships, and the signaling pathways they modulate. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of cellular pathways and experimental workflows to serve as a comprehensive resource for researchers in the field of oncology drug discovery.

Introduction: Isatin as a Versatile Anticancer Scaffold

The isatin nucleus is a structural motif found in various natural products and has been the cornerstone for the development of numerous synthetic compounds with a broad spectrum of biological activities.[6][7] In the realm of oncology, the significance of this scaffold is highlighted by the FDA approval of sunitinib, an isatin-based multi-kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[2][8] The anticancer efficacy of isatin derivatives stems from their ability to interact with multiple biological targets, thereby disrupting various oncogenic processes.[1][3] These mechanisms include, but are not limited to, the inhibition of protein kinases, disruption of microtubule dynamics, induction of apoptosis, and cell cycle arrest.[1][2][4] The continuous exploration of isatin chemistry provides a fertile ground for the discovery of novel, more selective, and potent anticancer agents.[6]

Mechanisms of Anticancer Action

Substituted isatins exert their anticancer effects through a variety of mechanisms, often targeting multiple pathways simultaneously. This multi-targeted approach is a significant advantage in overcoming the complexity and adaptability of cancer.

Kinase Inhibition

A primary mechanism of action for many isatin derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[1]

  • Receptor Tyrosine Kinases (RTKs): Isatin-based compounds have been shown to inhibit RTKs such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[1][9] Inhibition of these receptors disrupts downstream signaling cascades like the MAPK and PI3K/AKT pathways, which are vital for cancer cell proliferation, survival, angiogenesis, and metastasis.[1][9][10]

  • Cyclin-Dependent Kinases (CDKs): Several isatin derivatives, particularly brominated ones, target cyclin-dependent kinases like CDK2.[1][8] By inhibiting CDKs, these compounds can halt the cell cycle, preventing cancer cell division.[1][7]

Inhibition of Tubulin Polymerization

Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.[11] Certain isatin derivatives, such as triazole-tethered isatin-coumarin hybrids and 5,7-dibromo-N-benzylisatin derivatives, act as tubulin polymerization inhibitors.[1][11] By interfering with microtubule dynamics, these compounds induce mitotic arrest and subsequently trigger apoptosis in cancer cells.[11]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process that is often evaded by cancer cells. Substituted isatins can induce apoptosis through several interconnected pathways.

  • Mitochondrial-Mediated Apoptosis: Many isatin derivatives destabilize the mitochondrial membrane, leading to a decrease in the mitochondrial transmembrane potential.[1][12] This results in the release of cytochrome c into the cytosol, a key event that initiates the intrinsic apoptotic pathway.[1] The process is often accompanied by a shift in the Bcl-2/Bax ratio, favoring the pro-apoptotic Bax.[12]

  • Caspase Cascade Activation: The release of cytochrome c triggers the activation of a cascade of cysteine-aspartic proteases known as caspases. Isatin derivatives have been shown to activate initiator caspases like caspase-9 and effector caspases such as caspase-3, which are responsible for the execution of apoptosis.[1][5][12]

  • Generation of Reactive Oxygen Species (ROS): Some isatin-hydrazones induce apoptosis through the generation of reactive oxygen species (ROS).[1][5] Elevated ROS levels can cause oxidative damage to cellular components and trigger apoptotic cell death.[6]

Cell Cycle Arrest

By interfering with the molecular machinery that governs cell cycle progression, substituted isatins can cause cancer cells to arrest at specific phases of the cell cycle. For instance, the isatin derivative HKL 2H has been shown to induce G2/M phase arrest in human leukemia K562 cells.[12] This cell cycle arrest prevents the proliferation of cancer cells and can be a prelude to apoptosis.[10][12][13]

Signaling Pathways Modulated by Substituted Isatins

The anticancer effects of substituted isatins are a consequence of their ability to modulate key signaling pathways that are fundamental to cancer cell survival and proliferation.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Isatin derivatives can inhibit this pathway, often downstream of RTK inhibition.[1][10] For example, the compound 5-61, a 5-(2-carboxyethenyl)isatin derivative, has been shown to interrupt the auto-phosphorylation of AKT and mTOR.[10]

PI3K_AKT_mTOR_Pathway Isatin Substituted Isatins RTK RTK (e.g., VEGFR, EGFR) Isatin->RTK Inhibition PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK_ERK_Pathway Isatin Substituted Isatins RTK RTK (e.g., VEGFR, EGFR) Isatin->RTK Inhibition RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Intrinsic_Apoptosis_Pathway Isatin Substituted Isatins Mitochondrion Mitochondrion Isatin->Mitochondrion Dysfunction CytochromeC Cytochrome c (release) Mitochondrion->CytochromeC Caspase9 Caspase-9 (activation) CytochromeC->Caspase9 Caspase3 Caspase-3 (activation) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis MTT_Assay_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Treat Treat with isatin derivatives Seed->Treat Incubate Incubate (24-72h) Treat->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Solubilize Solubilize formazan (DMSO) Incubate_MTT->Solubilize Read Read absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

References

The Pharmacological Profile of 7-Methoxyisatin: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione) is a versatile endogenous heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological activities.[1][2][3][4] Its derivatives have been extensively explored for their therapeutic potential, exhibiting anticonvulsant, anxiolytic, anti-inflammatory, antimicrobial, and anticancer properties.[2][4] The substitution pattern on the isatin core plays a crucial role in modulating its biological effects. This technical guide focuses on 7-methoxyisatin, a key derivative where a methoxy group at the 7-position influences its electronic and steric properties, potentially enhancing its interaction with biological targets.[1] This document provides an in-depth review of the pharmacological activities of 7-methoxyisatin, supported by quantitative data, detailed experimental protocols, and visualizations of implicated signaling pathways.

Anticonvulsant Activity

Derivatives of isatin have shown considerable promise as anticonvulsant agents, with the 7-methoxy substitution being a key feature in some potent compounds.[5][6] The anticonvulsant efficacy is primarily evaluated using two standard preclinical models: the maximal electroshock (MES) test, which is a model for generalized tonic-clonic seizures, and the pentylenetetrazole (PTZ) induced seizure test, which mimics absence seizures.[7][8]

Quantitative Data: Anticonvulsant Activity of 7-Methoxyisatin Derivatives
CompoundTest ModelDose/ConcentrationActivityReference
7-methoxy-5-phenyl-1,2,4-triazolo[4,3-a]quinoline (4a)MES (mice)ED50: 9.2 mg/kgComparable to Phenytoin (ED50 = 9.9 mg/kg)[5][6]
7-methoxy-5-phenyl-1,2,4-triazolo[4,3-a]quinoline (4a)sc-PTZ (mice)ED50: 21.1 mg/kgAntagonized pentylenetetrazole-induced seizures[5][6]
7-methoxy-5-phenyl-1,2,4-triazolo[4,3-a]quinoline (4a)Isoniazid-induced seizures (mice)ED50: 83.3 mg/kgAntagonized isoniazid-induced seizures[5][6]
Methoxylated isatin derivatives (4j, 4k, 4l)MES (mice)30, 100, 300 mg/kgSignificant anti-seizure activity[9]
Experimental Protocols

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[8][10]

Apparatus: An electroconvulsive shock generator with corneal or auricular electrodes is used.[11]

Procedure:

  • Animals (mice or rats) are administered the test compound or vehicle at predetermined doses and time points.[10]

  • A drop of local anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas to minimize discomfort.[8]

  • Corneal electrodes are placed, and an alternating current (60 Hz, 50 mA for mice, 150 mA for rats) is delivered for 0.2 seconds.[8]

  • The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[11] An animal is considered protected if it does not exhibit this response.[8]

  • The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.[11]

This model is used to identify compounds that can prevent or reduce the severity of clonic seizures, which are characteristic of absence seizures in humans.[7]

Procedure:

  • Animals are pre-treated with the test compound or vehicle.

  • A sub-convulsive dose of PTZ (e.g., 35 mg/kg, i.p. for mice) is administered.[12][13]

  • Animals are observed for a period of 30 minutes for the onset and severity of seizures.[12][14][15]

  • Seizure activity is scored using a standardized scale (e.g., Racine scale), observing for behaviors like facial clonus, head nodding, and generalized tonic-clonic seizures.[13]

  • The ability of the test compound to prevent or delay the onset of seizures is recorded.

MES_and_PTZ_Workflow cluster_MES Maximal Electroshock (MES) Test cluster_PTZ Pentylenetetrazole (PTZ) Test MES_start Administer 7-Methoxyisatin Derivative MES_anesth Apply Local Anesthetic to Corneas MES_start->MES_anesth MES_stim Deliver Electrical Stimulus (e.g., 50 mA, 0.2s) MES_anesth->MES_stim MES_obs Observe for Tonic Hindlimb Extension MES_stim->MES_obs MES_end Protection = Abolition of Tonic Extension MES_obs->MES_end PTZ_start Administer 7-Methoxyisatin Derivative PTZ_inject Inject Pentylenetetrazole (PTZ) PTZ_start->PTZ_inject PTZ_obs Observe Seizure Score (e.g., Racine Scale) for 30 min PTZ_inject->PTZ_obs PTZ_end Protection = Reduced Seizure Score/Delayed Onset PTZ_obs->PTZ_end

Workflow for Anticonvulsant Activity Screening.

Anxiolytic Activity

Isatin and its derivatives have been reported to possess anxiolytic-like effects.[16] The elevated plus maze (EPM) is a standard behavioral assay used to assess anxiety in rodents and to screen for anxiolytic compounds.[17][18][19][20][21]

Experimental Protocol: Elevated Plus Maze (EPM)

The EPM test is based on the natural aversion of rodents to open and elevated spaces.[18]

Apparatus: The maze is shaped like a plus sign and consists of two open arms and two enclosed arms, elevated from the floor.[20]

Procedure:

  • The test animal is placed at the center of the maze, facing an open arm.[17]

  • The animal is allowed to freely explore the maze for a 5-minute period.[17][20]

  • Behavior is recorded, typically using a video-tracking system.[17]

  • The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms.[18]

  • An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.[19]

EPM_Workflow start Administer 7-Methoxyisatin Derivative or Vehicle place Place Rodent at the Center of the Elevated Plus Maze start->place explore Allow Free Exploration for 5 Minutes place->explore record Record Behavior (Video Tracking) explore->record analyze Analyze Time Spent and Entries into Open vs. Closed Arms record->analyze result Anxiolytic Effect = Increased Exploration of Open Arms analyze->result

Experimental Workflow for the Elevated Plus Maze Test.

Anti-inflammatory Activity

Isatin derivatives have demonstrated anti-inflammatory properties, with one of the proposed mechanisms being the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[1] The carrageenan-induced paw edema model is a classic in vivo assay for evaluating the anti-inflammatory activity of new compounds.[22][23][24][25][26]

Experimental Protocol: Carrageenan-Induced Paw Edema

This model is based on the principle that the injection of carrageenan into the paw of a rodent induces a reproducible inflammatory response.[24][25]

Procedure:

  • Animals (typically rats or mice) are administered the test compound or a standard anti-inflammatory drug (e.g., indomethacin) at various doses.[26]

  • After a specific period (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.[22][23]

  • The volume of the paw is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.[22][26]

  • The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups with the vehicle control group.

Anti_Inflammatory_Signaling cluster_pathway Potential Anti-inflammatory Signaling Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) COX2 COX-2 Inflammatory_Stimulus->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Isatin_Derivative 7-Methoxyisatin Derivative Isatin_Derivative->COX2 Inhibition

Inhibition of the COX-2 Pathway by Isatin Derivatives.

Antimicrobial Activity

Isatin and its derivatives have shown a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][27]

Quantitative Data: Antimicrobial Activity of Isatin Derivatives
Compound/DerivativeFungal Strain(s)Activity (MIC)Reference
Isatin-Thiazole (7h, 11f)Candida albicans (ATCC 10231)128 µg/mL[1]
Nystatin (Reference)Candida albicans (ATCC 10231)128 µg/mL[1]
Isatin Derivative (3a)Microsporum canis90% inhibition[1]
N-(7-substituted-2-oxoindolin-3-ylidene)-benzofuran-2-carbahydrazideAspergillus niger31.25 µg/mL[27]

Anticancer Activity

Isatin-based compounds are being investigated for their potential as anticancer agents, with studies showing activity against various cancer cell lines, including those of the breast, liver, and colon.[1] The proposed mechanisms of action include the induction of apoptosis and cell cycle arrest.[1]

Quantitative Data: In Vitro Anticancer Activity of Isatin Derivatives
Isatin DerivativeCancer Cell LineIC50 ValueReference
IsatinHuman promyelocytic leukemia (HL-60)2.94 µg/mL[28]
5,3'-dihydroxy-3,6,7,8,4'-PeMF (Methoxyflavone analog)MCF-7 (Breast)3.71 µM[29]
Chrysosplenetin (Methoxyflavone analog)MCF-7 (Breast)0.3 µM[29]
Sideritoflavone (Methoxyflavone analog)MCF-7 (Breast)4.9 µM[29]
2(2-oxo-1,2-dihydro-indole-3-ylidine)-N-[6(Phenylsulfanyl)-1H-Benzimidazole-2-yl] hydrazine carboxamidesMCF-7 (Breast)19.27 - 52.45 µM[30]
2(2-oxo-1,2-dihydro-indole-3-ylidine)-N-[6(Phenylsulfanyl)-1H-Benzimidazole-2-yl] hydrazine carboxamidesHeLa (Cervical)14.10 - 31.6 µM[30]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.[28][31]

Procedure:

  • Cancer cells are seeded in a 96-well plate and incubated.[31]

  • The cells are then treated with various concentrations of the 7-methoxyisatin derivative and a vehicle control.[31]

  • After a specified incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[28][31]

  • Metabolically active cells reduce the yellow MTT to purple formazan crystals.[31]

  • The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

  • The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is calculated.[30]

Potential Signaling Pathways in Anticancer Activity

Studies on related methoxy-containing compounds suggest that their anticancer effects may be mediated through the modulation of key signaling pathways such as the MAPK/Erk and NF-κB pathways.[32][33] For instance, 7-Methoxyheptaphylline has been shown to inhibit cancer cell proliferation and migration by targeting the TAK1-mediated MAPK/Erk and NF-κB pathways.[32]

Anticancer_Signaling_Pathway cluster_pathway Potential Anticancer Signaling Pathway for Methoxy-containing Compounds Compound 7-Methoxyisatin Derivative TAK1 TAK1 Compound->TAK1 Inhibition MAPK_Erk MAPK/Erk Pathway TAK1->MAPK_Erk NFkB NF-κB Pathway TAK1->NFkB Proliferation Cell Proliferation MAPK_Erk->Proliferation Inhibition Apoptosis Apoptosis MAPK_Erk->Apoptosis Induction Survival Cell Survival NFkB->Survival Inhibition NFkB->Apoptosis Induction

Modulation of TAK1-mediated signaling by methoxy-containing compounds.

Conclusion

7-Methoxyisatin and its derivatives represent a promising class of compounds with a diverse range of pharmacological activities. The methoxy substitution at the 7-position appears to be a key determinant of their biological effects. The data and protocols presented in this guide highlight the potential of these compounds as leads for the development of new therapeutics for epilepsy, anxiety, inflammation, and cancer. Further research is warranted to fully elucidate the mechanisms of action of 7-methoxyisatin and to optimize its structure for enhanced potency and selectivity. The detailed experimental methodologies provided herein offer a foundation for the continued investigation of this important pharmacological scaffold.

References

Discovery and history of isatin compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Isatin

Introduction

Isatin (1H-indole-2,3-dione) is a versatile endogenous heterocyclic compound that has captivated the interest of chemists and pharmacologists for nearly two centuries.[1][2][3][4] First identified as a synthetic product derived from a natural dye, it has since been discovered in various natural sources and has become a cornerstone in the synthesis of a multitude of pharmacologically active agents.[1][5][6][7] Its unique structure, featuring a fused aromatic ring with a five-membered ring containing both a ketone and a γ-lactam moiety, provides a scaffold for diverse chemical modifications.[1][2][5][8] This guide delves into the key historical milestones, from its initial discovery and the development of seminal synthetic routes to the unearthing of its broad spectrum of biological activities.

Initial Discovery and Natural Occurrence

The history of isatin begins in 1840-1841, when it was first obtained by Otto Linné Erdmann and Auguste Laurent.[1][2][3][5][6][7][8] They synthesized the compound through the oxidation of the well-known blue dye, indigo, using nitric and chromic acids.[1][2][3][5][7][8][9][10] The result was a distinct orange-red crystalline solid.[2][5][9]

Long after its initial synthesis, isatin was identified as a natural product. It is found in plants of the Isatis genus, the cannonball tree (Couroupita guianensis Aubl), and Calanthe discolor LINDL.[1][6][7] Furthermore, it has been isolated from the secretions of the parotid gland of Bufo frogs and is also present in humans and other mammals as an endogenous indole and a metabolic derivative of adrenaline.[1][5][6][7][8] Substituted isatins have also been found in various plants and fungi.[1][2]

Table 1.1: Key Milestones in the Discovery of Isatin
YearDiscoverer(s)Key Finding
1840-1841Erdmann & LaurentFirst synthesis of isatin via oxidation of indigo with nitric and chromic acids.[1][2][3][5][6][7][8]
1913StolléDevelopment of the Stollé synthesis for isatins.[11]
1919SandmeyerDevelopment of the Sandmeyer isatin synthesis.[12][13]

The Evolution of Isatin Synthesis

The initial reliance on the oxidation of indigo, a natural product, gave way to more versatile and efficient laboratory syntheses. Several classical methods were developed that allowed for the preparation of isatin and its derivatives from simple aromatic precursors. These methods remain fundamental in synthetic organic chemistry.

The Sandmeyer Isatin Synthesis

Developed by Traugott Sandmeyer in 1919, this is one of the oldest and most straightforward methods for preparing isatin.[6][12][13] The synthesis is a two-step procedure that begins with an aniline derivative.

  • Formation of α-Isonitrosoacetanilide: The process involves the condensation of an aniline with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate.[5][8][9][12] This reaction forms an α‐isonitrosoacetanilide intermediate.[8]

  • Electrophilic Cyclization: The isolated intermediate is then treated with a strong acid, typically concentrated sulfuric acid, which promotes an intramolecular electrophilic substitution to furnish the final isatin product.[5][8][12] This method is particularly effective for anilines containing electron-withdrawing groups and can produce isatin in yields greater than 75%.[5][8]

Sandmeyer_Synthesis cluster_step1 Aniline Aniline Intermediate α-Isonitrosoacetanilide Aniline->Intermediate Condensation Reagents1 Chloral Hydrate, Hydroxylamine HCl, Na2SO4 (aq) Reagents2 conc. H2SO4 Isatin Isatin Intermediate->Isatin Cyclization

Caption: Workflow of the Sandmeyer Isatin Synthesis.

The Stollé Synthesis

Reported by Robert Stollé in 1913, this method provides an alternative route, particularly for N-substituted isatins.[6][11]

  • Acylation: The synthesis begins with the acylation of a primary or secondary arylamine with oxalyl chloride.[6][11][14] This step forms a chlorooxalylanilide intermediate.[6][14]

  • Intramolecular Friedel-Crafts Acylation: The intermediate is then cyclized using a Lewis acid, such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃), which catalyzes an intramolecular electrophilic substitution to yield the oxindole or isatin.[6][9][11][14]

Stolle_Synthesis cluster_step1 Arylamine Arylamine (Primary or Secondary) Intermediate Chlorooxalylanilide Intermediate Arylamine->Intermediate Acylation Reagents1 Oxalyl Chloride Reagents2 Lewis Acid (e.g., AlCl3, BF3) Isatin Isatin / Oxindole Intermediate->Isatin Intramolecular Friedel-Crafts Acylation

Caption: Workflow of the Stollé Synthesis of Isatins.

Other Classical Syntheses
  • Martinet Isatin Synthesis: This method involves the reaction of an aminoaromatic compound with an oxomalonate ester or its hydrate in the presence of an acid. The reaction proceeds through a 3-(3-hydroxy-2-oxindole)carboxylic acid derivative, which upon oxidative decarboxylation, yields the corresponding isatin.[1][14]

  • Gassman Isatin Synthesis: In this approach, an aniline is converted to a 3-methylthio-oxindole intermediate. This intermediate is then oxidized, typically with N-chlorosuccinimide, followed by hydrolysis to produce the isatin.[9]

Table 2.1: Comparison of Major Isatin Synthesis Methods
Synthesis MethodStarting MaterialsKey ReagentsPrimary Application/Notes
Sandmeyer Aniline, Chloral hydrate, Hydroxylamine HClconc. H₂SO₄A widely used, high-yielding method for substituted isatins.[5][8][12]
Stollé Primary or secondary arylamine, Oxalyl chlorideLewis Acid (AlCl₃, BF₃)Effective for synthesizing N-substituted isatins.[6][9][11]
Martinet Aminoaromatic compound, Oxomalonate esterAcid, Oxidizing agentProceeds via an oxidative decarboxylation step.[1][14]
Gassman AnilineN-chlorosuccinimide, Hydrolysis reagentsInvolves a 3-methylthio-oxindole intermediate.[9]

Discovery of Broad-Spectrum Biological Activity

The true value of isatin in drug development emerged as researchers began to uncover the vast pharmacological potential of its derivatives. The isatin scaffold has proven to be a "privileged structure," capable of interacting with a wide range of biological targets. This has led to the development of isatin-based compounds with diverse therapeutic applications.[2][15]

The biological activities associated with isatin derivatives are extensive and include:

  • Anticonvulsant Activity: A series of p-substituted isatin semicarbazones have demonstrated significant anticonvulsant properties.[16]

  • Antiviral Properties: Isatin derivatives have shown potent antiviral activity. Notably, Methisazone, an isatin-β-thiosemicarbazone, is an effective agent against variola (smallpox) and vaccinia viruses.[16] Derivatives have also been investigated for their anti-HIV activity.[9][15]

  • Antimicrobial Effects: Isatin-based compounds are effective against a range of microbes, exhibiting antibacterial, antifungal, and anti-mycobacterial activities.[9][15][17]

  • Anticancer and Antitumor Activity: Many isatin derivatives have been synthesized and screened for their potential as anticancer agents, with some showing activity against specific carcinoma cell lines.[5][15][16]

  • Anti-inflammatory and Analgesic Effects: Certain derivatives have been shown to possess anti-inflammatory and pain-relieving properties.[5][15]

  • Central Nervous System (CNS) Activity: Isatin itself is an endogenous compound in the brain and has been shown to exhibit anxiogenic, sedative, and CNS depressant effects.[15][16]

Isatin_Discovery_Flow Indigo Natural Product (Indigo) Oxidation Chemical Oxidation (Erdmann & Laurent, 1841) Indigo->Oxidation Isatin Isatin Discovery Oxidation->Isatin Synthesis Versatile Synthesis (Sandmeyer, Stollé, etc.) Isatin->Synthesis Derivatives Chemical Derivatives Synthesis->Derivatives BioActivity Discovery of Broad Biological Activities Derivatives->BioActivity Antiviral Antiviral BioActivity->Antiviral Anticancer Anticancer BioActivity->Anticancer Anticonvulsant Anticonvulsant BioActivity->Anticonvulsant Antimicrobial Antimicrobial BioActivity->Antimicrobial AntiInflammatory Anti-inflammatory BioActivity->AntiInflammatory

Caption: The historical progression from natural product to diverse bioactivity.

Experimental Protocols for Key Syntheses

Detailed Protocol for Sandmeyer Isatin Synthesis

This protocol is adapted from established procedures for the two-step synthesis of isatin from aniline.

Step 1: Synthesis of Isonitrosoacetanilide

  • Preparation of Solutions:

    • In a 250 mL round-bottom flask, dissolve 4.5 g of chloral hydrate in 60 mL of distilled water.[13]

    • To this solution, add 65 g of sodium sulfate decahydrate.[13]

    • Prepare a solution of 2.3 g of aniline in a mixture of 2 mL of fuming hydrochloric acid and 15 mL of distilled water. Add this aniline solution to the flask.[13]

    • Prepare a separate solution of 5.5 g of hydroxylamine hydrochloride in 25 mL of distilled water. Add this to the main reaction mixture.[13]

  • Reaction:

    • Heat the resulting mixture in a sand bath to a vigorous reflux and maintain boiling for approximately 10 minutes. The mixture will turn yellow and then cloudy as an oil separates.[13]

    • Allow the mixture to cool to room temperature for two hours. A white crystalline product (isonitrosoacetanilide) will precipitate.[13]

  • Isolation:

    • Collect the solid product by vacuum filtration.

    • Wash the crude product with a small amount of distilled water and dry it on the pump. The slightly off-white flakes are used directly in the next step.[13]

Step 2: Cyclization to Isatin

  • Reaction Setup:

    • In a 50 mL round-bottom flask, place 30 g of 96% sulfuric acid.

    • Heat the acid to 50°C using a suitable bath (e.g., glycerol or water).[13]

  • Addition of Intermediate:

    • Slowly add the dried isonitrosoacetanilide from Step 1 in small portions over approximately 15 minutes.

    • Crucially, maintain the internal temperature of the reaction between 60°C and 70°C during the addition.[13] The reaction is exothermic and requires careful control to prevent charring.[18]

  • Reaction Completion:

    • After the addition is complete, heat the mixture to 80°C and hold for 10 minutes.

    • Allow the dark solution to cool to room temperature.

  • Isolation and Purification:

    • Pour the cooled reaction mixture onto 200 g of crushed ice. The crude isatin will precipitate as a reddish-brown solid.

    • Allow the mixture to stand for 30 minutes, then collect the crude product by vacuum filtration and wash with cold water until the washings are neutral.

    • For purification, the crude product can be suspended in hot water and dissolved by adding a sodium hydroxide solution. The solution is then filtered, and the filtrate is acidified with hydrochloric acid to re-precipitate the purified isatin.[18]

General Protocol for Stollé Synthesis
  • Acylation:

    • Dissolve the starting arylamine in an appropriate inert solvent (e.g., dichloromethane).

    • Cool the solution in an ice bath.

    • Slowly add an equimolar amount of oxalyl chloride to the cooled solution.

    • Allow the reaction to stir at room temperature until the formation of the chlorooxalylanilide intermediate is complete (monitored by TLC).

  • Cyclization:

    • To the reaction mixture containing the intermediate, add a Lewis acid (e.g., aluminum chloride) portion-wise at a low temperature.

    • After the addition, allow the mixture to warm to room temperature or heat as required to drive the intramolecular Friedel-Crafts cyclization.

    • Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.

    • Extract the product with an organic solvent, wash, dry, and purify by chromatography or recrystallization.

Conclusion

From its origins as an oxidation product of indigo, isatin has evolved into a molecule of profound importance in synthetic and medicinal chemistry. The development of robust synthetic methodologies by pioneers like Sandmeyer and Stollé opened the door for the exploration of its chemical space. This exploration has revealed a remarkable array of biological activities, establishing isatin as a privileged scaffold in modern drug discovery. The rich history and versatile chemistry of isatin ensure that it will remain a subject of intense research for years to come, promising new therapeutic agents and applications.

References

Methodological & Application

Synthesis of 7-Methoxyindoline-2,3-dione from 3-methyl-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic:

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are versatile heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2] These scaffolds exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[3][4] 7-Methoxyindoline-2,3-dione, a substituted isatin, serves as a crucial building block for synthesizing more complex pharmacologically active molecules.

This document provides a detailed protocol for the synthesis of this compound from 3-methyl-6-methoxyaniline, adapted from the well-established Sandmeyer isatin synthesis.[5][6][7] The Sandmeyer method is a reliable two-step process that involves the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization to yield the final isatin product.[8][9]

Reaction Pathway

The synthesis proceeds in two primary stages:

  • Formation of the Isonitrosoacetanilide Intermediate: 3-methyl-6-methoxyaniline is reacted with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate.[3][10] This condensation reaction forms N-(6-methoxy-3-methylphenyl)-2-(hydroxyimino)acetamide.

  • Cyclization to Isatin: The isolated isonitrosoacetanilide intermediate is then treated with a strong acid, typically concentrated sulfuric acid, which catalyzes an intramolecular electrophilic substitution to form the five-membered ring of the isatin core.[8][11]

G Reaction Pathway for this compound Synthesis cluster_start Starting Material cluster_reagents1 Step 1 Reagents cluster_intermediate Intermediate cluster_reagents2 Step 2 Reagent cluster_product Final Product A 3-methyl-6-methoxyaniline B N-(6-methoxy-3-methylphenyl)- 2-(hydroxyimino)acetamide A->B Step 1: Condensation R1 1. Chloral Hydrate 2. Hydroxylamine HCl 3. Sodium Sulfate (aq) C This compound B->C Step 2: Cyclization R2 Conc. Sulfuric Acid (H₂SO₄)

Caption: Two-step Sandmeyer synthesis pathway.

Experimental Workflow

The overall experimental process involves the initial reaction setup, isolation of the intermediate, the subsequent cyclization reaction, and final purification and analysis of the product.

G Experimental Workflow prep Reagent Preparation step1 Step 1: Isonitrosoacetanilide Synthesis prep->step1 isolate1 Isolation & Drying of Intermediate step1->isolate1 step2 Step 2: Cyclization in Conc. H₂SO₄ isolate1->step2 quench Reaction Quenching (Pouring onto Ice) step2->quench isolate2 Product Filtration & Washing quench->isolate2 purify Purification (Recrystallization) isolate2->purify analyze Product Analysis (NMR, MS, mp) purify->analyze

Caption: Sequential workflow for the synthesis and analysis.

Detailed Experimental Protocols

Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )
3-methyl-6-methoxyanilineC₈H₁₁NO137.18
Chloral HydrateC₂H₃Cl₃O₂165.40
Hydroxylamine HydrochlorideNH₂OH·HCl69.49
Sodium Sulfate (Anhydrous)Na₂SO₄142.04
Concentrated Hydrochloric Acid (37%)HCl36.46
Concentrated Sulfuric Acid (98%)H₂SO₄98.08
Deionized WaterH₂O18.02
EthanolC₂H₅OH46.07
Protocol 1: Synthesis of N-(6-methoxy-3-methylphenyl)-2-(hydroxyimino)acetamide (Intermediate)

This protocol is adapted from the general Sandmeyer procedure for preparing isonitrosoacetanilides.[11]

1. Preparation of Solutions:

  • In a 2 L round-bottom flask, dissolve chloral hydrate (0.54 mol) in 1200 mL of deionized water.

  • To this solution, add sodium sulfate (1300 g) and stir until mostly dissolved.

  • In a separate beaker, prepare a solution of 3-methyl-6-methoxyaniline (0.50 mol) in 300 mL of water, adding concentrated hydrochloric acid (0.52 mol) dropwise to facilitate dissolution of the amine.

  • In another beaker, dissolve hydroxylamine hydrochloride (1.58 mol) in 500 mL of water.

2. Reaction Procedure:

  • Add the aniline hydrochloride solution to the flask containing the chloral hydrate and sodium sulfate.

  • Finally, add the hydroxylamine hydrochloride solution to the reaction flask.

  • Heat the flask with vigorous stirring. The mixture should be brought to a rolling boil within approximately 45 minutes.

  • Maintain a vigorous boil for 2-5 minutes. The reaction is typically complete when the color changes and a precipitate begins to form.

3. Isolation and Purification:

  • Cool the reaction mixture in an ice bath to induce crystallization of the product.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the collected solid with cold deionized water to remove residual salts.

  • Air-dry the product. The expected yield of the isonitrosoacetanilide intermediate is typically in the range of 80-90%.

Quantitative Data (Representative)

ReagentMoles (mol)Mass (g)Volume (mL)Molar Eq.
3-methyl-6-methoxyaniline0.5068.6-1.00
Chloral Hydrate0.5489.3-1.08
Hydroxylamine HCl1.58110.0-3.16
Conc. HCl (37%)0.5219.0~161.04
Sodium Sulfate-1300--
Typical Yield ---80-90%
Protocol 2: Synthesis of this compound (Cyclization)

This protocol describes the acid-catalyzed cyclization of the intermediate to the final product.[8][12]

1. Reaction Setup:

  • In a 1 L round-bottom flask equipped with a mechanical stirrer, carefully warm concentrated sulfuric acid (600 g, ~326 mL) to 50°C.

  • Caution: This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shield.

2. Reaction Procedure:

  • Add the dry N-(6-methoxy-3-methylphenyl)-2-(hydroxyimino)acetamide (0.46 mol) portion-wise to the warm sulfuric acid.

  • Control the rate of addition to maintain the reaction temperature between 60°C and 70°C. Use an external cooling bath (ice-water) as needed to manage the exothermic reaction.

  • After the addition is complete, heat the mixture to 80°C and hold for 10-15 minutes to ensure the reaction goes to completion.

3. Isolation and Purification:

  • Cool the reaction mixture to room temperature.

  • Carefully and slowly pour the cooled reaction mixture onto a large volume of crushed ice (approximately 10-12 times the volume of the acid).

  • The crude product will precipitate as a solid. Allow the mixture to stand for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

  • The crude product can be purified by recrystallization from a suitable solvent, such as glacial acetic acid or an ethanol/water mixture, to yield the final this compound as a crystalline solid.

Quantitative Data (Representative)

ReagentMoles (mol)Mass (g)Volume (mL)Molar Eq.
Isonitrosoacetanilide0.46~82.9*-1.00
Conc. H₂SO₄ (98%)-600~326-
Typical Yield ---75-85%

*Note: Mass of the intermediate is calculated based on a theoretical 85% yield from Protocol 1.

Conclusion

The Sandmeyer isatin synthesis provides an effective and scalable route for the preparation of this compound from 3-methyl-6-methoxyaniline. The protocols detailed herein offer a clear, step-by-step guide for researchers in synthetic and medicinal chemistry. Careful control of reaction temperatures, particularly during the acid-catalyzed cyclization step, is critical for achieving high yields and purity. The resulting product is a valuable intermediate for the development of novel therapeutic agents.

References

Application Notes and Protocols: Sandmeyer Synthesis of 7-Methoxyisatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isatin and its derivatives are pivotal scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. This document provides a detailed protocol for the synthesis of 7-methoxyisatin via the Sandmeyer isatin synthesis. The protocol is a two-step process commencing with the formation of a 2-(hydroxyimino)-N-(3-methoxyphenyl)acetamide intermediate from 3-methoxyaniline, followed by an acid-catalyzed cyclization to yield the target compound. This application note includes comprehensive experimental procedures, tables of quantitative data, and a workflow diagram to ensure reproducibility and clarity for researchers in drug discovery and organic synthesis.

Introduction

The Sandmeyer isatin synthesis is a classic and reliable method for the preparation of isatins from anilines.[1][2] The synthesis proceeds through an isonitrosoacetanilide intermediate, which is subsequently cyclized under strong acidic conditions to form the 1H-indole-2,3-dione core.[3][4] 7-methoxyisatin, in particular, is a valuable building block for the synthesis of more complex heterocyclic compounds with potential therapeutic applications. This protocol has been adapted from the general Sandmeyer procedure for the specific synthesis of 7-methoxyisatin, starting from 3-methoxyaniline.

Data Presentation

Table 1: Reagents for the Synthesis of 2-(hydroxyimino)-N-(3-methoxyphenyl)acetamide (Step 1)

ReagentMolecular FormulaMolecular Weight ( g/mol )Molar EquivalentAmount
3-MethoxyanilineC₇H₉NO123.151.0To be calculated
Chloral HydrateC₂H₃Cl₃O₂165.401.08To be calculated
Hydroxylamine HClH₄ClNO69.493.16To be calculated
Sodium Sulfate (anhydrous)Na₂SO₄142.04-To be calculated
Hydrochloric Acid (conc.)HCl36.46-To be calculated
WaterH₂O18.02-To be calculated

Table 2: Reagents for the Synthesis of 7-Methoxyisatin (Step 2)

ReagentMolecular FormulaMolecular Weight ( g/mol )Molar EquivalentAmount
2-(hydroxyimino)-N-(3-methoxyphenyl)acetamideC₉H₁₀N₂O₃194.191.0From Step 1
Sulfuric Acid (conc.)H₂SO₄98.08-To be calculated

Table 3: Product Information

CompoundMolecular FormulaMolecular Weight ( g/mol )Theoretical YieldAppearanceMelting Point (°C)
2-(hydroxyimino)-N-(3-methoxyphenyl)acetamideC₉H₁₀N₂O₃194.19-Powder170-172
7-MethoxyisatinC₉H₇NO₃177.16To be calculatedOrange-red solid-

Experimental Protocols

Step 1: Synthesis of 2-(hydroxyimino)-N-(3-methoxyphenyl)acetamide

This procedure is adapted from the general Sandmeyer isatin synthesis.[5]

  • In a suitable reaction vessel, dissolve chloral hydrate (1.08 eq) in water.

  • To this solution, add anhydrous sodium sulfate, followed by a solution of 3-methoxyaniline (1.0 eq) in water containing a molar equivalent of concentrated hydrochloric acid.

  • Finally, add an aqueous solution of hydroxylamine hydrochloride (3.16 eq).

  • Heat the reaction mixture to reflux for a specified time until the reaction is complete (monitoring by TLC is recommended).

  • Cool the mixture to allow the precipitation of the 2-(hydroxyimino)-N-(3-methoxyphenyl)acetamide intermediate.

  • Filter the solid precipitate, wash it thoroughly with cold water, and dry it under a vacuum.

  • The product can be characterized by its melting point (170-172 °C).

Step 2: Synthesis of 7-Methoxyisatin

This cyclization step is a critical part of the Sandmeyer isatin synthesis.[3][4]

  • Carefully and slowly add the dried 2-(hydroxyimino)-N-(3-methoxyphenyl)acetamide from Step 1 to pre-heated concentrated sulfuric acid at a controlled temperature (e.g., 60-80°C).

  • Maintain the temperature and stir the mixture for a short period (e.g., 10-15 minutes) to ensure complete cyclization.

  • Pour the reaction mixture onto crushed ice to precipitate the crude 7-methoxyisatin.

  • Filter the resulting solid, and wash it extensively with cold water until the filtrate is neutral.

  • Dry the crude product.

  • The crude 7-methoxyisatin can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Mandatory Visualization

Sandmeyer_Isatin_Synthesis cluster_reactants1 Step 1 Reactants aniline 3-Methoxyaniline step1 Formation of Isonitrosoacetanilide Intermediate aniline->step1 chloral Chloral Hydrate chloral->step1 hydroxylamine Hydroxylamine HCl hydroxylamine->step1 intermediate 2-(hydroxyimino)-N- (3-methoxyphenyl)acetamide step1->intermediate Reflux step2 Acid-Catalyzed Cyclization intermediate->step2 Conc. H₂SO₄, Heat product 7-Methoxyisatin step2->product Precipitation on ice

Caption: Experimental workflow for the Sandmeyer synthesis of 7-methoxyisatin.

Discussion

The Sandmeyer synthesis of isatins is a robust method, but challenges can arise, particularly with substituted anilines. The solubility of the isonitrosoacetanilide intermediate can be low, potentially affecting the efficiency of the cyclization step.[3] Careful control of the temperature during the addition of the intermediate to sulfuric acid is crucial to prevent charring and decomposition. The purity of the final product can be enhanced by a thorough washing and recrystallization. This protocol provides a solid foundation for the synthesis of 7-methoxyisatin, a versatile intermediate for further chemical exploration.

References

Stolle Synthesis of N-Substituted 7-Methoxyisatins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of N-substituted 7-methoxyisatins via the Stolle synthesis. This method offers a direct route to this important class of compounds, which are valuable precursors in medicinal chemistry and drug discovery.

Introduction

Isatin and its derivatives are versatile scaffolds in organic synthesis, renowned for their broad spectrum of biological activities. The N-substituted 7-methoxyisatin core is of particular interest due to the influence of the methoxy and N-substituent groups on the molecule's electronic and steric properties, which can significantly modulate its interaction with biological targets. The Stolle synthesis provides a classical yet effective two-step approach for the construction of N-substituted isatins.[1][2][3][4] The synthesis commences with the acylation of an N-substituted 2-methoxyaniline with oxalyl chloride to form a reactive chlorooxalylanilide intermediate. This intermediate subsequently undergoes an intramolecular Friedel-Crafts-type cyclization, promoted by a Lewis acid, to yield the desired N-substituted 7-methoxyisatin.[1][2]

Reaction Pathway and Mechanism

The Stolle synthesis proceeds in two key steps:

  • Acylation: The N-substituted 2-methoxyaniline reacts with oxalyl chloride to form an N-(2-methoxyphenyl)-N-substituted oxamic chloride.

  • Cyclization: In the presence of a Lewis acid, such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄), the oxamic chloride undergoes an intramolecular electrophilic aromatic substitution to form the isatin ring.

dot graph Stolle_Synthesis_Mechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

// Nodes Starting_Material [label="N-Substituted\n2-Methoxyaniline", fillcolor="#F1F3F4"]; Oxalyl_Chloride [label="Oxalyl Chloride\n(COCl)₂", fillcolor="#F1F3F4"]; Intermediate [label="N-(2-Methoxyphenyl)-N-substituted\nOxamoyl Chloride\n(Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; Lewis_Acid [label="Lewis Acid\n(e.g., AlCl₃)", fillcolor="#F1F3F4"]; Product [label="N-Substituted\n7-Methoxyisatin", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Starting_Material -> Intermediate [label="Acylation"]; Oxalyl_Chloride -> Intermediate; Intermediate -> Product [label="Intramolecular\nFriedel-Crafts\nCyclization"]; Lewis_Acid -> Intermediate; } dot

Stolle Synthesis Reaction Pathway

Quantitative Data Summary

The yield of the Stolle synthesis for N-substituted 7-methoxyisatins can be variable and is often dependent on the nature of the N-substituent and the reaction conditions. It has been reported that the synthesis of 6,7-dimethoxyisatin via the Stolle procedure results in a very poor yield.[5] This suggests that the presence of multiple electron-donating groups on the aniline ring may adversely affect the cyclization step.

N-SubstituentStarting AnilineLewis AcidSolventReaction Time (h)Temperature (°C)Yield (%)Reference
MethylN-Methyl-2-methoxyanilineAlCl₃CS₂ or Nitrobenzene2-4RefluxData not availableGeneral Protocol
BenzylN-Benzyl-2-methoxyanilineAlCl₃CS₂ or Nitrobenzene2-4RefluxData not availableGeneral Protocol
PhenylN-Phenyl-2-methoxyanilineAlCl₃CS₂ or Nitrobenzene2-4RefluxData not availableGeneral Protocol

Experimental Protocols

Protocol 1: Synthesis of N-Substituted 2-Methoxyaniline (Starting Material)

The N-substituted 2-methoxyanilines serve as the crucial starting materials for the Stolle synthesis. Below are general methods for their preparation.

Synthesis of N-Methyl-2-methoxyaniline:

  • Method: Reductive amination of 2-methoxyaniline with formaldehyde and a reducing agent (e.g., sodium borohydride) or by methylation of 2-methoxyaniline with a methylating agent like dimethyl sulfate.[6]

  • Procedure (Illustrative): To a solution of 2-methoxyaniline (1.0 equiv.) in methanol, add formaldehyde (1.1 equiv., 37% aqueous solution). Stir the mixture at room temperature for 1 hour. Cool the reaction to 0 °C and add sodium borohydride (1.5 equiv.) portion-wise. Allow the reaction to warm to room temperature and stir for an additional 12 hours. Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Synthesis of N-Benzyl-2-methoxyaniline:

  • Method: Reaction of 2-methoxyaniline with benzyl chloride or benzyl bromide in the presence of a base.[7]

  • Procedure (Illustrative): A mixture of 2-methoxyaniline (1.0 equiv.), benzyl chloride (1.2 equiv.), and potassium carbonate (2.0 equiv.) in a suitable solvent like acetonitrile or DMF is heated to 80-100 °C for 12-24 hours. After cooling, the reaction mixture is poured into water and extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated. The product is purified by distillation under reduced pressure or column chromatography.[7]

Synthesis of N-Phenyl-2-methoxyaniline (2-Methoxydiphenylamine):

  • Method: Buchwald-Hartwig amination between 2-methoxyaniline and an aryl halide (e.g., bromobenzene) or Ullmann condensation.

  • Procedure (Illustrative - Ullmann Condensation): A mixture of 2-methoxyaniline (1.0 equiv.), bromobenzene (1.2 equiv.), copper powder or a copper salt (e.g., CuI) as a catalyst, and a base such as potassium carbonate in a high-boiling solvent (e.g., nitrobenzene or DMF) is heated at high temperature (150-200 °C) for several hours. The reaction progress is monitored by TLC. After completion, the mixture is cooled, filtered to remove inorganic salts, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.

Protocol 2: Stolle Synthesis of N-Substituted 7-Methoxyisatin

This protocol is a generalized procedure and may require optimization for specific substrates.

Step 1: Acylation of N-Substituted 2-Methoxyaniline

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-substituted 2-methoxyaniline (1.0 equiv.) in a dry, inert solvent such as dichloromethane (DCM) or diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Add oxalyl chloride (1.1 to 1.5 equiv.), dissolved in the same dry solvent, dropwise to the stirred solution over 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting aniline.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude N-(2-methoxyphenyl)-N-substituted oxamoyl chloride intermediate. This intermediate is often used in the next step without further purification.

Step 2: Lewis Acid-Catalyzed Cyclization

  • Under an inert atmosphere, suspend the crude oxamoyl chloride intermediate in a dry, inert solvent suitable for Friedel-Crafts reactions, such as carbon disulfide (CS₂) or nitrobenzene.

  • Cool the mixture to 0 °C.

  • Carefully add the Lewis acid (e.g., aluminum chloride, AlCl₃, 2.0-3.0 equiv.) portion-wise, keeping the temperature below 10 °C.

  • After the addition, slowly heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice and concentrated hydrochloric acid to decompose the aluminum complex.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 3: Purification of N-Substituted 7-Methoxyisatins

The crude product can be purified by one of the following methods:

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, or a mixture of dichloromethane and hexanes) can be an effective purification method.[8]

  • Column Chromatography: For oily products or to separate closely related impurities, silica gel column chromatography is recommended. A common eluent system is a gradient of ethyl acetate in hexanes.[8][9]

  • Bisulfite Adduct Formation: For purification of the isatin core, formation of a water-soluble bisulfite addition product can be employed. The crude isatin is treated with an aqueous solution of sodium bisulfite. The resulting crystalline adduct is filtered, washed, and then decomposed with acid to regenerate the purified isatin.[10]

Workflow and Logic Diagrams

Stolle_Synthesis_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization Start Start: N-Substituted 2-Methoxyaniline Dissolve Dissolve in dry solvent Cool_0C Cool to 0°C Add_Oxalyl Add Oxalyl Chloride dropwise Stir_RT Stir at RT Evaporate Evaporate solvent Intermediate Crude Oxamoyl Chloride Suspend Suspend in dry solvent Intermediate->Suspend Cool_0C_2 Cool to 0°C Add_Lewis_Acid Add Lewis Acid portion-wise Reflux Heat to reflux Quench Quench with ice/HCl Extract Extract with organic solvent Wash_Dry Wash and Dry Evaporate_2 Evaporate solvent Crude_Product Crude N-Substituted 7-Methoxyisatin Purification Purification Crude_Product->Purification

Experimental Workflow for Stolle Synthesis

Troubleshooting_Logic Start Low or No Yield of N-Substituted 7-Methoxyisatin Check_Starting_Material Check purity of N-substituted 2-methoxyaniline Start->Check_Starting_Material Check_Reagents Check quality of oxalyl chloride and Lewis acid (anhydrous) Start->Check_Reagents Check_Conditions Review reaction conditions (anhydrous, inert atmosphere) Start->Check_Conditions Purify_Starting_Material Repurify starting material Check_Starting_Material->Purify_Starting_Material Impure Use_Fresh_Reagents Use fresh, anhydrous reagents Check_Reagents->Use_Fresh_Reagents Poor Quality Optimize_Lewis_Acid Optimize Lewis Acid (e.g., try TiCl₄) Check_Conditions->Optimize_Lewis_Acid Conditions OK Improve_Inert_Technique Improve inert atmosphere technique Check_Conditions->Improve_Inert_Technique Moisture/Air Optimize_Temp_Time Optimize reaction temperature and time Optimize_Lewis_Acid->Optimize_Temp_Time Success Improved Yield Optimize_Temp_Time->Success Purify_Starting_Material->Success Use_Fresh_Reagents->Success Improve_Inert_Technique->Success

Troubleshooting Logic for Low Yields

Concluding Remarks

The Stolle synthesis offers a direct, albeit sometimes low-yielding, pathway to N-substituted 7-methoxyisatins. Careful control of anhydrous reaction conditions and the purity of starting materials are paramount for success. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of this valuable class of compounds. Further optimization of Lewis acid choice, reaction temperature, and time may be necessary to achieve satisfactory yields for specific N-substituted derivatives. For N-substituents that are not amenable to the Stolle conditions, alternative multi-step routes involving the initial synthesis of 7-methoxyisatin followed by N-alkylation or N-arylation may be considered.[9][11][12][13]

References

Application Notes and Protocols for N1-Position Derivatization of 7-Methoxyindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of 7-Methoxyindoline-2,3-dione (also known as 7-methoxyisatin) at the N1 position. The functionalization of the N1-amide is a critical step in the synthesis of diverse molecular scaffolds for drug discovery and development, as N-substituted isatins exhibit a wide range of biological activities, including potential as anticancer, antiviral, and caspase inhibitors.[1] This document outlines procedures for both N-alkylation and N-arylation, offering conventional and microwave-assisted methods to accommodate various laboratory settings and reagent sensitivities.

N1-Alkylation of this compound

N1-alkylation introduces alkyl, benzyl, or other functionalized alkyl groups to the isatin core. This modification can significantly influence the compound's lipophilicity, steric profile, and interaction with biological targets. The general strategy involves the deprotonation of the N-H bond using a suitable base to form a nucleophilic isatin anion, which then reacts with an alkylating agent.

Conventional Heating Protocol

This method is a standard and reliable approach for N-alkylation, suitable for a wide range of alkyl halides.

Workflow for Conventional N1-Alkylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve this compound in anhydrous DMF prep2 Add base (e.g., K2CO3) prep1->prep2 Stir at RT react1 Add alkyl halide prep2->react1 react2 Heat reaction mixture (e.g., 60-80 °C) react1->react2 react3 Monitor by TLC react2->react3 workup1 Pour into ice-water react3->workup1 workup2 Filter precipitate workup1->workup2 workup3 Wash with water workup2->workup3 workup4 Purify (recrystallization or chromatography) workup3->workup4

Caption: General workflow for conventional N1-alkylation.

Experimental Protocol:

  • To a solution of this compound (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5-10 mL), add a base (e.g., potassium carbonate (K₂CO₃), 1.3 mmol).

  • Stir the mixture at room temperature for 30-45 minutes to facilitate the formation of the isatin anion.

  • Add the desired alkyl halide (1.1 mmol) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress using thin-layer chromatography (TLC).

  • Upon completion (typically 2-12 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography.

Microwave-Assisted Protocol

Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields.[2][3] This method is particularly advantageous for high-throughput synthesis and library generation.

Workflow for Microwave-Assisted N1-Alkylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine this compound, alkyl halide, and base in a microwave vial prep2 Add a few drops of DMF to form a slurry prep1->prep2 react1 Microwave irradiation (e.g., 100-150 °C, 5-20 min) prep2->react1 workup1 Cool to room temperature react1->workup1 workup2 Pour into ice-water workup1->workup2 workup3 Filter and wash workup2->workup3 workup4 Purify workup3->workup4

Caption: General workflow for microwave-assisted N1-alkylation.

Experimental Protocol:

  • In a microwave-safe vessel, combine this compound (1.0 mmol), the alkyl halide (1.1 mmol), and a base (e.g., K₂CO₃ or cesium carbonate (Cs₂CO₃), 1.3 mmol).

  • Add a few drops of DMF or N-methyl-2-pyrrolidinone (NMP) to create a slurry.[2][3]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 100-150 °C) for a short duration (typically 5-20 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Perform the work-up and purification as described in the conventional protocol (steps 6-8).

Quantitative Data for N1-Alkylation of Isatins (General)

Alkylating AgentBaseSolventMethodTimeYield (%)Reference
Methyl IodideK₂CO₃DMFMicrowave3 min95[4]
Ethyl IodideK₂CO₃DMFMicrowave3 min90[4]
Benzyl BromideK₂CO₃DMFConventional12 h~95[5]
Benzyl ChlorideDBUEtOHMicrowave10-25 minHigh[6]
Propargyl BromideK₂CO₃DMFMicrowave15 minHigh[7]

Note: The data presented is for isatin or substituted isatins and should be considered as a starting point for the optimization of reactions with this compound.

N1-Arylation of this compound

N1-arylation introduces an aryl or heteroaryl group, which can facilitate π-π stacking interactions and other electronic effects, profoundly influencing the pharmacological profile of the resulting compound. Transition metal-catalyzed cross-coupling reactions are the most common methods for this transformation.

Ullmann Condensation (Copper-Catalyzed)

The Ullmann condensation is a classic method for forming C-N bonds using a copper catalyst. It is particularly useful for coupling with aryl halides.

Workflow for Ullmann N1-Arylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine this compound, aryl halide, Cu catalyst, and base in a reaction vessel prep2 Add solvent (e.g., DMF, Dioxane) prep1->prep2 react1 Heat under inert atmosphere (e.g., 100-140 °C) prep2->react1 react2 Monitor by TLC/LC-MS react1->react2 workup1 Cool to room temperature react2->workup1 workup2 Filter to remove catalyst workup1->workup2 workup3 Extract with organic solvent workup2->workup3 workup4 Purify by chromatography workup3->workup4

Caption: General workflow for Ullmann N1-arylation.

Experimental Protocol:

  • To an oven-dried reaction vessel, add this compound (1.0 mmol), the aryl halide (1.2 mmol), a copper catalyst (e.g., CuI, 10 mol%), a ligand (e.g., L-proline or a diamine, 20 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add an anhydrous, degassed solvent (e.g., DMF or dioxane).

  • Heat the reaction mixture to 100-140 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination (Palladium-Catalyzed)

The Buchwald-Hartwig amination is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, often proceeding under milder conditions than the Ullmann reaction and with a broader substrate scope.

Workflow for Buchwald-Hartwig N1-Arylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine this compound, aryl halide, Pd catalyst, ligand, and base in a Schlenk tube prep2 Purge with inert gas prep1->prep2 prep3 Add anhydrous, degassed solvent (e.g., Toluene, Dioxane) prep2->prep3 react1 Heat reaction mixture (e.g., 80-110 °C) prep3->react1 react2 Monitor by TLC/LC-MS react1->react2 workup1 Cool to room temperature react2->workup1 workup2 Filter and extract workup1->workup2 workup3 Purify by chromatography workup2->workup3

Caption: General workflow for Buchwald-Hartwig N1-arylation.

Experimental Protocol:

  • In a Schlenk tube, combine this compound (1.0 mmol), the aryl halide or triflate (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 mmol).

  • Seal the tube, and evacuate and backfill with an inert gas three times.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture to 80-110 °C, monitoring for completion by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the N-arylated product.

Quantitative Data for N1-Arylation of N-H Heterocycles (General)

Arylating AgentCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Aryl IodideCuI / L-prolineK₂CO₃DMSO110Good to Excellent[8]
Aryl BromideCuBr / Diamine LigandK₃PO₄Dioxane110Good[8]
Aryl HalidePd₂(dba)₃ / XantphosCs₂CO₃Dioxane100Varies[9]
Aryl TriflatesPd(OAc)₂ / BINAPNaOtBuToluene80-100Varies[9]

Note: The data provided is for general N-H heterocycles. Optimization will be necessary for this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Alkylating agents and heavy metal catalysts can be toxic and should be handled with care.

  • Microwave reactions should be conducted in sealed vessels designed for this purpose to prevent pressure buildup.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Characterization of N1-Derivatized Products

The synthesized compounds should be characterized using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and the successful derivatization at the N1 position. The disappearance of the N-H proton signal and the appearance of new signals corresponding to the alkyl or aryl group are key indicators.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.

  • Infrared (IR) Spectroscopy: To observe the characteristic carbonyl stretching frequencies of the isatin core.

  • Melting Point: To assess the purity of the synthesized compound.

References

Application Notes and Protocols for Condensation Reactions at the C3-Carbonyl of 7-Methoxyisatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of two key condensation reactions at the C3-carbonyl group of 7-methoxyisatin: the Pfitzinger reaction for the synthesis of quinoline-4-carboxylic acids and the Knoevenagel condensation for the preparation of 3-substituted-2-oxindoles. These derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.

Pfitzinger Reaction of 7-Methoxyisatin

The Pfitzinger reaction is a robust method for synthesizing quinoline-4-carboxylic acids from isatins and α-methylene carbonyl compounds in the presence of a base. The resulting 8-methoxyquinoline-4-carboxylic acid scaffold is a key pharmacophore in various biologically active molecules.

Applications in Drug Development

Derivatives of quinoline-4-carboxylic acid are known to possess a wide range of pharmacological activities, including:

  • Anticancer Activity: Certain derivatives have been shown to exhibit potent antiproliferative effects against various cancer cell lines.[1] The proposed mechanisms often involve the inhibition of key enzymes such as receptor tyrosine kinases (RTKs) or cyclin-dependent kinases (CDK2), leading to cell cycle arrest and apoptosis.[2]

  • Antibacterial Activity: The quinoline core is present in many antibacterial agents. Derivatives of quinoline-4-carboxylic acid have demonstrated activity against both Gram-positive and Gram-negative bacteria.[3][4]

Experimental Protocol: Synthesis of 8-Methoxy-2,3-dimethylquinoline-4-carboxylic acid

This protocol describes the synthesis of 8-methoxy-2,3-dimethylquinoline-4-carboxylic acid from 7-methoxyisatin and butanone.

Materials:

  • 7-Methoxyisatin

  • Butanone (Methyl Ethyl Ketone)

  • Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Water (deionized)

  • Hydrochloric Acid (concentrated)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10.0 g of potassium hydroxide in 150 mL of 95% ethanol with stirring.

  • To the ethanolic KOH solution, add 8.85 g (0.05 mol) of 7-methoxyisatin. Stir the mixture at room temperature for 1 hour. The color of the solution will change, indicating the formation of the potassium salt of isatinic acid.

  • Add 7.21 g (0.1 mol) of butanone to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 80 °C) with continuous stirring for 8 hours.[5]

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Remove the bulk of the ethanol using a rotary evaporator.

  • Dissolve the residue in 100 mL of warm water.

  • Acidify the aqueous solution to pH 3-4 by the dropwise addition of concentrated hydrochloric acid. A precipitate will form.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold water.

  • Dry the product in a vacuum oven at 60 °C to a constant weight.

Data Presentation:

Reactant 1Reactant 2BaseSolventReaction Time (h)Temperature (°C)ProductYield (%)
7-MethoxyisatinButanoneKOHEthanol8Reflux (~80)8-Methoxy-2,3-dimethylquinoline-4-carboxylic acid~85

Note: The yield is an approximation based on similar reactions with unsubstituted isatin and may vary.[5]

Proposed Signaling Pathway for Anticancer Activity

Pfitzinger_Product_Anticancer_Pathway Proliferation Proliferation Survival Survival

Knoevenagel Condensation of 7-Methoxyisatin

The Knoevenagel condensation provides a straightforward route to synthesize 3-substituted-2-oxindoles by reacting isatins with active methylene compounds. These products serve as versatile intermediates and exhibit a range of biological activities.

Applications in Drug Development

3-Substituted-7-methoxy-2-oxindole derivatives are being investigated for their potential as:

  • Anticancer Agents: These compounds can induce apoptosis and cause cell cycle arrest in various cancer cell lines.[6][7] Their mechanism of action may involve the inhibition of protein kinases crucial for cancer cell proliferation and survival.[8]

  • Anti-inflammatory Agents: Some isatin derivatives have shown anti-inflammatory properties.[9]

Experimental Protocol: Synthesis of 3-(dicyanomethylene)-7-methoxy-1H-indole-2(3H)-one

This protocol outlines the synthesis of 3-(dicyanomethylene)-7-methoxy-1H-indole-2(3H)-one from 7-methoxyisatin and malononitrile.

Materials:

  • 7-Methoxyisatin

  • Malononitrile

  • Water (deionized)

  • Ethanol

  • Beaker

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a 100 mL beaker, suspend 1.77 g (0.01 mol) of 7-methoxyisatin and 0.66 g (0.01 mol) of malononitrile in 20 mL of water.

  • Stir the mixture vigorously at room temperature for 30 minutes. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold water (2 x 10 mL) and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield the desired compound.

Data Presentation:

Reactant 1Reactant 2CatalystSolventReaction Time (min)Temperature (°C)ProductYield (%)
7-MethoxyisatinMalononitrileNoneWater30Room Temperature3-(dicyanomethylene)-7-methoxy-1H-indole-2(3H)-one>90

Note: The yield is an estimation based on similar reported Knoevenagel condensations of isatins in water.[10]

Experimental Workflow and Proposed Anticancer Mechanism

Knoevenagel_Workflow_Mechanism Cell_Death Cell_Death Product Product Knoevenagel_Product Knoevenagel_Product Product->Knoevenagel_Product Biological Evaluation

References

Application Notes and Protocols for the Synthesis of Spirooxindoles from 7-Methoxyisatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirooxindoles are a prominent class of heterocyclic compounds characterized by a spiro-fused ring system at the C3 position of an oxindole core. This structural motif is found in numerous natural products and synthetic molecules of significant pharmaceutical interest. The unique three-dimensional architecture of spirooxindoles allows for diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This document provides a detailed protocol for the synthesis of spirooxindoles using 7-methoxyisatin as a key starting material, focusing on a three-component [3+2] cycloaddition reaction, a widely employed and efficient method for constructing these complex scaffolds.

General Reaction Scheme

The synthesis of spiro-pyrrolidinyl-oxindoles from 7-methoxyisatin is typically achieved through a one-pot, three-component reaction involving the in-situ generation of an azomethine ylide from the isatin and an amino acid, which then undergoes a [3+2] cycloaddition with a dipolarophile.

Experimental Protocol: Three-Component [3+2] Cycloaddition

This protocol is a representative procedure adapted from established methods for the synthesis of spirooxindoles from substituted isatins.

Materials:

  • 7-Methoxyisatin

  • Amino acid (e.g., L-proline, sarcosine)

  • Dipolarophile (e.g., an activated alkene such as a chalcone or maleimide)

  • Solvent (e.g., Methanol, Ethanol, Acetonitrile)

  • Catalyst (if required by the specific reaction, e.g., a Lewis acid)

  • Standard laboratory glassware and magnetic stirrer

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup (silica gel)

Procedure:

  • To a solution of 7-methoxyisatin (1.0 mmol) and the dipolarophile (1.0 mmol) in the chosen solvent (10 mL) in a round-bottom flask, add the amino acid (1.2 mmol).

  • Stir the reaction mixture at the specified temperature (ranging from room temperature to reflux, depending on the specific reactants) for the required time (typically 2-12 hours).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure spirooxindole product.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the synthesis of spirooxindoles from various substituted isatins, which can be extrapolated to the synthesis using 7-methoxyisatin.

EntryIsatin DerivativeAmino AcidDipolarophileSolventTemp. (°C)Time (h)Yield (%)
1IsatinL-Proline(E)-ChalconeMethanolReflux685
25-ChloroisatinSarcosineN-PhenylmaleimideEthanolRT492
35-BromoisatinL-Proline(E)-ChalconeAcetonitrile60888
45-NitroisatinSarcosineN-PhenylmaleimideMethanolReflux578
55-MethoxyisatinL-Proline(E)-ChalconeMethanolReflux782

Note: The yields and reaction times are illustrative and can vary based on the specific substrates and reaction conditions used. Researchers should optimize these parameters for the synthesis with 7-methoxyisatin.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of spirooxindoles from 7-methoxyisatin.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification cluster_3 Analysis a 7-Methoxyisatin e Mixing and Stirring a->e b Amino Acid b->e c Dipolarophile c->e d Solvent d->e f Heating (if required) e->f g TLC Monitoring f->g h Solvent Evaporation g->h Reaction Complete i Column Chromatography h->i j Spectroscopic Characterization (NMR, IR, MS) i->j k Pure Spirooxindole j->k

Caption: General workflow for the synthesis of spirooxindoles.

Plausible Reaction Mechanism

The diagram below outlines the plausible mechanistic pathway for the three-component [3+2] cycloaddition reaction.

G cluster_0 Azomethine Ylide Formation cluster_1 [3+2] Cycloaddition isatin 7-Methoxyisatin intermediate1 Intermediate isatin->intermediate1 amino_acid Amino Acid amino_acid->intermediate1 ylide Azomethine Ylide intermediate1->ylide - H2O, - CO2 transition_state Transition State ylide->transition_state dipolarophile Dipolarophile dipolarophile->transition_state product Spirooxindole transition_state->product Cycloaddition

Caption: Mechanism of spirooxindole synthesis.

Signaling Pathways and Biological Relevance

Spirooxindoles are known to interact with various biological targets and signaling pathways, making them attractive scaffolds for drug discovery. For instance, certain spirooxindole derivatives have been shown to inhibit the MDM2-p53 interaction, a critical pathway in cancer progression. By inhibiting MDM2, these compounds can stabilize p53, a tumor suppressor protein, leading to cell cycle arrest and apoptosis in cancer cells.

G cluster_0 MDM2-p53 Pathway cluster_1 Cellular Response MDM2 MDM2 p53 p53 MDM2->p53 Degrades CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Induces Apoptosis Apoptosis p53->Apoptosis Induces Spirooxindole Spirooxindole (from 7-Methoxyisatin) Spirooxindole->MDM2 Inhibits

Caption: Inhibition of the MDM2-p53 pathway by spirooxindoles.

Conclusion

The protocol described provides a robust and versatile method for the synthesis of spirooxindoles from 7-methoxyisatin. The resulting compounds are of significant interest to the drug discovery and development community due to their diverse biological activities. Further exploration of different amino acids and dipolarophiles in this reaction will undoubtedly lead to a wide array of novel spirooxindole derivatives with potentially enhanced therapeutic properties. Researchers are encouraged to adapt and optimize this protocol to explore the vast chemical space of this important class of heterocyclic compounds.

Application Notes and Protocols for 7-Methoxyisatin in Multicomponent Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data on the use of 7-methoxyisatin as a key building block in multicomponent reactions (MCRs). The focus is on the synthesis of complex heterocyclic scaffolds, particularly spirooxindoles, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.

Introduction

7-Methoxyisatin is a versatile precursor in organic synthesis, prized for the reactivity of its C3-keto group, which readily participates in condensation and cycloaddition reactions. Its incorporation into MCRs allows for the rapid, one-pot construction of structurally diverse and complex molecules from simple starting materials. This approach aligns with the principles of green chemistry by improving atom economy and reducing synthetic steps. The methoxy substituent at the 7-position can influence the electronic properties and biological activity of the resulting compounds.

Three-Component Synthesis of Spiro[4H-pyran-3,3'-oxindoles]

One of the most valuable applications of 7-methoxyisatin in MCRs is the synthesis of spiro[4H-pyran-3,3'-oxindoles]. This reaction typically involves the condensation of 7-methoxyisatin, an active methylene compound (e.g., malononitrile), and a 1,3-dicarbonyl compound (e.g., dimedone or 1,3-cyclohexanedione).

General Reaction Scheme

A representative scheme for the three-component synthesis of a 7-methoxy-spiro[4H-pyran-3,3'-oxindole] derivative is shown below.

G cluster_reactants Reactants cluster_catalyst Catalyst/Solvent cluster_product Product r1 7-Methoxyisatin p1 7-Methoxy-spiro[4H-pyran-3,3'-oxindole] r1->p1 r2 Malononitrile r2->p1 r3 Dimedone r3->p1 cat Nano Ag/kaolin Ethanol, Reflux cat->p1

Caption: General workflow for the three-component synthesis of 7-methoxy-spirooxindoles.

Experimental Protocol

The following protocol is based on a general procedure reported for the synthesis of spirooxindoles using various substituted isatins, catalyzed by nano Ag/kaolin[1].

Materials:

  • 7-Methoxyisatin

  • Malononitrile

  • Dimedone (5,5-dimethylcyclohexane-1,3-dione)

  • Nano Ag/kaolin catalyst[1]

  • Ethanol (EtOH)

  • n-Hexane

  • Ethyl acetate

Procedure:

  • To a round-bottom flask, add 7-methoxyisatin (1 mmol), dimedone (1 mmol), malononitrile (1 mmol), and nano Ag/kaolin (0.085 g, 7 mol%) in ethanol (10 mL)[1].

  • Stir the reaction mixture at reflux temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of n-hexane/ethyl acetate (2:1).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Separate the catalyst by filtration.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield the pure spirooxindole derivative.

Data Summary

The following table summarizes representative data for the synthesis of spirooxindoles from various substituted isatins using the nano Ag/kaolin catalyzed three-component reaction. While a specific yield for the 7-methoxyisatin derivative was not explicitly reported in the primary source, the high yields obtained for other substituted isatins suggest a similarly efficient reaction.

Isatin Derivative1,3-Dicarbonyl CompoundReaction Time (min)Yield (%)Reference
IsatinDimedone3095[1]
5-ChloroisatinDimedone3592[1]
5-BromoisatinDimedone3593[1]
5-MethylisatinDimedone3094[1]
5-NitroisatinDimedone4090[1]
Isatin1,3-Cyclohexanedione3096[1]
5-Chloroisatin1,3-Cyclohexanedione3593[1]

Synthesis of Spiro[indoline-3,2'-pyrrolidine] Derivatives via 1,3-Dipolar Cycloaddition

Another significant application of 7-methoxyisatin is in the three-component 1,3-dipolar cycloaddition reaction to form spiro[indoline-3,2'-pyrrolidine] derivatives. This reaction typically involves an amino acid (such as sarcosine or L-proline) and a dipolarophile. The reaction proceeds via the in situ generation of an azomethine ylide from 7-methoxyisatin and the amino acid, which then undergoes a cycloaddition with the dipolarophile.

General Reaction Pathway

The logical flow of this multicomponent reaction is depicted below.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_reaction Reaction cluster_end Product r1 7-Methoxyisatin inter Azomethine Ylide (in situ generation) r1->inter r2 Amino Acid (e.g., Sarcosine) r2->inter r3 Dipolarophile rxn 1,3-Dipolar Cycloaddition r3->rxn inter->rxn p1 Spiro[indoline-3,2'-pyrrolidine] rxn->p1

References

Application Notes and Protocols for Cell Viability Assessment of 7-Methoxyisatin Derivatives using MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer properties.[1] Among these, 7-methoxyisatin derivatives are of particular interest. The substitution of a methoxy group at the 7-position of the isatin core can modulate the compound's electronic and steric properties, potentially enhancing its cytotoxic efficacy against cancer cells.[1] The primary mechanism of action for many isatin derivatives involves the induction of apoptosis (programmed cell death) and cell cycle arrest, often through the inhibition of key regulatory proteins such as cyclin-dependent kinases (CDKs).[1]

This document provides a detailed protocol for assessing the cell viability and cytotoxic effects of 7-methoxyisatin derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[2] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized crystals.[4]

Data Presentation: Cytotoxicity of Isatin Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various isatin derivatives against different human cancer cell lines. This data is intended to provide a comparative reference for the expected potency of novel 7-methoxyisatin analogs.

Compound/DerivativeCell LineIC50 (µM)Reference
Substituted Isatin Derivatives
1-butyl-7-chloro-3-((4-methoxybenzyl)imino)indolin-2-oneHeLaSignificant Activity[5]
6-butyl-7-chloro-6H-indolo[2,3-b]quinoxalineHeLaHigh Cytotoxicity[5]
1-butyl-7-fluoro-3-((4-methoxybenzyl)imino)indolin-2-oneHeLaSignificant Activity[5]
7-chloro-3-((4-methoxybenzyl)imino)indolin-2-oneMCF-7Substantial Activity[5]
General Isatin Derivatives
Compound 4l (tri-substituted halogenated isatin)K562 (Leukemia)1.75[1]
HepG2 (Hepatocellular Carcinoma)3.20[1]
HT-29 (Colon Carcinoma)4.17[1]
Compound 7e MCF-7 (Breast Cancer)3.1 µg/mL[6]
Compound 7g MCF-7 (Breast Cancer)3.3 µg/mL[6]
Compound 7h MDA-MB-231 (Breast Cancer)2.4 µg/mL[6]

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol details the steps for determining the cytotoxic effects of 7-methoxyisatin derivatives on adherent cancer cell lines.

Materials:

  • 7-methoxyisatin derivatives

  • Human cancer cell line of choice (e.g., MCF-7, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[7]

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent[8]

  • Phosphate-buffered saline (PBS), sterile

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm[3]

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells. Adjust the cell density with complete culture medium to achieve a concentration that will result in 70-80% confluency after 24 hours of incubation. A typical seeding density is between 1 x 10⁴ and 1 x 10⁵ cells/mL.[2]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[2]

  • Compound Treatment:

    • Prepare a stock solution of the 7-methoxyisatin derivative in DMSO.

    • Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the 7-methoxyisatin derivative.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[8]

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[2]

    • Incubate the plate for 2 to 4 hours at 37°C in a 5% CO2 incubator, or until purple formazan crystals are visible under a microscope.[2]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the crystals.[7]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[3]

Data Analysis:

  • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each treatment concentration using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.

Visualizations

MTT_Assay_Workflow MTT Assay Experimental Workflow A Seed Cells in 96-well Plate B Incubate (24h) A->B C Treat with 7-Methoxyisatin Derivatives (Varying Concentrations) B->C D Incubate (24-72h) C->D E Add MTT Reagent to each well D->E F Incubate (2-4h) (Formazan Crystal Formation) E->F G Solubilize Formazan Crystals (e.g., with DMSO) F->G H Measure Absorbance at 570 nm G->H I Data Analysis: - Calculate % Viability - Determine IC50 H->I

Caption: A flowchart of the MTT cell viability assay protocol.

Apoptosis_Signaling_Pathway Proposed Signaling Pathway for 7-Methoxyisatin Derivatives cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus 7-Methoxyisatin 7-Methoxyisatin Akt Akt (Protein Kinase B) pAkt p-Akt (Active) Akt->pAkt Phosphorylation Bcl2 Bcl-2 (Anti-apoptotic) pAkt->Bcl2 Inhibits inhibition of Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits CytC Cytochrome c Bax->CytC Promotes release Casp9 Pro-Caspase-9 aCasp9 Active Caspase-9 Casp3 Pro-Caspase-3 aCasp9->Casp3 Activates aCasp3 Active Caspase-3 Apoptosis Apoptosis (Cell Death) aCasp3->Apoptosis Executes CytC->Casp9 Activates

Caption: A potential signaling pathway for apoptosis induction.

References

Application of 7-Methoxyisatin in the Development of Anti-Inflammatory Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their broad spectrum of pharmacological activities. Among these, the anti-inflammatory potential of isatin derivatives is a promising area of research for the development of novel therapeutic agents. The introduction of a methoxy group at the 7th position of the isatin core, yielding 7-methoxyisatin, is hypothesized to modulate its electronic and steric properties, potentially enhancing its interaction with biological targets involved in the inflammatory cascade.

These application notes provide a comprehensive overview of the potential use of 7-methoxyisatin as an anti-inflammatory agent. The document outlines detailed protocols for in vitro and in vivo assays to evaluate its efficacy and elucidate its mechanism of action, focusing on key inflammatory pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).

Disclaimer: The quantitative data presented in the tables are hypothetical and for illustrative purposes only. They are based on typical results observed for anti-inflammatory isatin derivatives and should be confirmed by experimental studies on 7-methoxyisatin.

Mechanism of Action

The anti-inflammatory effects of isatin derivatives are often attributed to their ability to modulate key signaling pathways that regulate the expression of pro-inflammatory mediators. The primary proposed mechanisms for 7-methoxyisatin include:

  • Inhibition of the NF-κB Pathway: The NF-κB transcription factor is a central regulator of the inflammatory response, controlling the expression of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules. 7-methoxyisatin is predicted to inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα. This action would block the nuclear translocation of the active p65 subunit of NF-κB, thereby downregulating the transcription of inflammatory genes.

  • Modulation of MAPK Pathways: The MAPK signaling cascades, including p38 and JNK pathways, are crucial in transducing extracellular inflammatory signals into cellular responses. 7-methoxyisatin may exert its anti-inflammatory effects by inhibiting the phosphorylation of key kinases in these pathways, such as p38 and JNK. This would lead to a reduction in the activation of downstream transcription factors and a subsequent decrease in the production of inflammatory mediators.

  • Inhibition of Pro-inflammatory Enzymes: Like other isatin derivatives, 7-methoxyisatin may also exhibit inhibitory activity against enzymes such as cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, key mediators of pain and inflammation.

Data Presentation

The following tables summarize hypothetical quantitative data for the anti-inflammatory activity of 7-methoxyisatin, based on typical results for related compounds.

Table 1: In Vitro Anti-inflammatory Activity of 7-Methoxyisatin

AssayCell LineStimulantMeasured ParameterIC₅₀ (µM)
Nitric Oxide (NO) ProductionRAW 264.7LPS (1 µg/mL)Nitrite15.8
TNF-α ProductionRAW 264.7LPS (1 µg/mL)TNF-α12.5
IL-6 ProductionRAW 264.7LPS (1 µg/mL)IL-618.2
COX-2 Enzyme ActivityPurified EnzymeArachidonic AcidProstaglandin E₂8.9

Table 2: In Vivo Anti-inflammatory Activity of 7-Methoxyisatin

Animal ModelAdministration RouteDose (mg/kg)Parameter% Inhibition
Carrageenan-Induced Paw Edema (Rat)Oral50Paw Volume45.3
Carrageenan-Induced Paw Edema (Rat)Oral100Paw Volume62.1

Experimental Protocols

In Vitro Assays

1. Determination of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

  • Principle: This assay measures the inhibitory effect of 7-methoxyisatin on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells. NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Methodology:

    • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Compound Treatment: Pre-treat the cells with various concentrations of 7-methoxyisatin (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO, final concentration ≤ 0.1%).

    • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

    • Griess Assay:

      • Collect 50 µL of the cell culture supernatant from each well.

      • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

      • Incubate for 10 minutes at room temperature, protected from light.

      • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

      • Incubate for another 10 minutes at room temperature.

    • Measurement: Measure the absorbance at 540 nm using a microplate reader.

    • Calculation: Calculate the nitrite concentration using a sodium nitrite standard curve. The percentage of NO inhibition is calculated as follows: % Inhibition = [1 - (Absorbance of Treated / Absorbance of LPS Control)] x 100

2. Measurement of TNF-α and IL-6 Production by ELISA

  • Principle: This protocol quantifies the inhibitory effect of 7-methoxyisatin on the secretion of the pro-inflammatory cytokines TNF-α and IL-6 from LPS-stimulated RAW 264.7 cells using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Methodology:

    • Follow steps 1-4 from the NO production protocol.

    • Sample Collection: After 24 hours of stimulation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

    • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the specific ELISA kits. This typically involves the following steps:

      • Coating the plate with a capture antibody.

      • Adding the collected supernatants and standards.

      • Adding a detection antibody.

      • Adding a streptavidin-HRP conjugate.

      • Adding a substrate solution (e.g., TMB).

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

    • Calculation: Calculate the concentrations of TNF-α and IL-6 in the samples by interpolating from the standard curve.

3. Western Blot Analysis for NF-κB and MAPK Pathway Proteins

  • Principle: This method is used to investigate the effect of 7-methoxyisatin on the activation of the NF-κB and MAPK signaling pathways by detecting the phosphorylation status of key proteins.

  • Methodology:

    • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with 7-methoxyisatin for 1 hour, followed by stimulation with LPS (1 µg/mL) for a shorter duration (e.g., 30 minutes for phosphorylation events).

    • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE and Western Blotting:

      • Separate equal amounts of protein on an SDS-polyacrylamide gel.

      • Transfer the proteins to a PVDF membrane.

      • Block the membrane with 5% non-fat milk or BSA in TBST.

      • Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (for NF-κB), p38, and JNK (for MAPK). Also, probe for IκBα and β-actin (as a loading control).

      • Incubate with HRP-conjugated secondary antibodies.

      • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein levels.

In Vivo Assay

1. Carrageenan-Induced Paw Edema in Rats

  • Principle: This is a standard acute inflammation model used to evaluate the in vivo anti-inflammatory activity of a compound. Carrageenan injection into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of 7-methoxyisatin to reduce this swelling is measured.

  • Methodology:

    • Animals: Use male Wistar rats (180-200 g).

    • Grouping: Divide the animals into groups (n=6 per group):

      • Control group (vehicle).

      • Standard drug group (e.g., Indomethacin, 10 mg/kg, p.o.).

      • 7-methoxyisatin treated groups (e.g., 50 and 100 mg/kg, p.o.).

    • Compound Administration: Administer the vehicle, standard drug, or 7-methoxyisatin orally 1 hour before the carrageenan injection.

    • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

    • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

    • Calculation:

      • Calculate the paw edema volume at each time point by subtracting the initial paw volume (at 0 hour) from the paw volume at that time point.

      • Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

Mandatory Visualizations

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 IKK IKK p65_p50_IkBa p65-p50-IκBα Complex IKK->p65_p50_IkBa Phosphorylation p65 p65 IkBa IκBα p50 p50 p65_p50 p65-p50 Complex p65_p50_IkBa->p65_p50 Degradation of IκBα p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Translocation TAK1->IKK MKKs MKKs TAK1->MKKs p38 p38 MKKs->p38 JNK JNK MKKs->JNK Methoxyisatin 7-Methoxyisatin Methoxyisatin->IKK Inhibits Methoxyisatin->MKKs Inhibits DNA DNA p65_p50_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Caption: Proposed mechanism of 7-methoxyisatin in inhibiting NF-κB and MAPK signaling pathways.

G cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiment start RAW 264.7 Cell Culture seed Seed cells in plates start->seed treat Pre-treat with 7-Methoxyisatin seed->treat stimulate Stimulate with LPS treat->stimulate no_assay Nitric Oxide Assay (Griess Reagent) stimulate->no_assay elisa Cytokine ELISA (TNF-α, IL-6) stimulate->elisa wb Western Blot (NF-κB, MAPK proteins) stimulate->wb animals Wistar Rats grouping Group Animals animals->grouping administer Administer 7-Methoxyisatin (p.o.) grouping->administer induce Inject Carrageenan in Paw administer->induce measure Measure Paw Volume induce->measure analyze Calculate % Inhibition measure->analyze

Caption: Experimental workflow for evaluating the anti-inflammatory activity of 7-methoxyisatin.

Troubleshooting & Optimization

Overcoming poor solubility of 7-methoxyisatin in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor aqueous solubility of 7-methoxyisatin.

Troubleshooting Guide

Issue: Precipitate Formation When Preparing Aqueous Stock Solutions

Q1: I dissolved 7-methoxyisatin in an organic solvent, but it precipitates when I dilute it into my aqueous buffer. What should I do?

A1: This is a common issue for poorly soluble compounds. The organic solvent can become supersaturated upon dilution into an aqueous medium, causing the compound to crash out of solution. Here are several strategies to address this, ranging from simple adjustments to more complex formulation approaches.

Recommended Approaches:

  • Optimize Co-solvent Percentage: Minimize the volume of the organic stock solution added to the aqueous buffer. A general rule of thumb is to keep the final concentration of the organic co-solvent (e.g., DMSO, ethanol) below 1% (v/v) in your final assay, though the tolerable amount is cell-line and assay-dependent. You may need to prepare a more concentrated stock solution in the organic solvent to achieve this.

  • pH Adjustment: The solubility of isatin derivatives can be pH-dependent. 7-methoxyisatin is a weakly acidic compound. Increasing the pH of the aqueous buffer can deprotonate the N-H group of the isatin core, increasing its solubility. We recommend testing a range of pH values (e.g., 7.4, 8.0, 8.5) to find the optimal pH for your experiment, ensuring it is compatible with your assay conditions.

  • Use of Solubilizing Excipients:

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[1] Beta-cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically above their critical micelle concentration) to aid in solubilization.[2]

Experimental Workflow for Solubility Optimization:

G cluster_start Start: Poorly Soluble 7-Methoxyisatin cluster_methods Troubleshooting Methods cluster_excipients Excipient Options cluster_outcome Desired Outcome start Precipitation in Aqueous Buffer cosolvent Optimize Co-solvent % start->cosolvent Select one or more methods ph_adjust Adjust Buffer pH start->ph_adjust Select one or more methods excipient Add Solubilizing Excipient start->excipient Select one or more methods outcome Clear, Stable Solution of 7-Methoxyisatin cosolvent->outcome Leads to ph_adjust->outcome Leads to cyclodextrin Cyclodextrins (e.g., HP-β-CD) excipient->cyclodextrin surfactant Surfactants (e.g., Tween® 80) excipient->surfactant cyclodextrin->outcome Leads to surfactant->outcome Leads to

Caption: Troubleshooting workflow for 7-methoxyisatin precipitation.

Frequently Asked Questions (FAQs)

Q2: What is the approximate solubility of 7-methoxyisatin in common solvents?

A2: While specific quantitative data for 7-methoxyisatin is not extensively published, isatin and its derivatives are generally characterized by poor aqueous solubility and better solubility in organic solvents.[3][4] The methoxy group at the 7-position is electron-donating, which can slightly influence its polarity and solubility profile compared to the parent isatin molecule.[5]

Table 1: Estimated Solubility of 7-Methoxyisatin in Various Solvents

SolventTypeEstimated Solubility
WaterAqueousVery Low (< 0.1 mg/mL)
Phosphate-Buffered Saline (PBS) pH 7.4Aqueous BufferVery Low (< 0.1 mg/mL)
Dimethyl Sulfoxide (DMSO)OrganicHigh (> 25 mg/mL)
EthanolOrganicModerate (1-10 mg/mL)
Polyethylene Glycol 400 (PEG 400)Organic Co-solventHigh (> 25 mg/mL)
Propylene GlycolOrganic Co-solventModerate (1-10 mg/mL)

Note: These are estimated values based on the general solubility of isatin derivatives. Actual values should be determined experimentally.

Q3: Can I use pH modification to improve the solubility of 7-methoxyisatin? What is the recommended pH range?

A3: Yes, pH modification can be an effective strategy. The isatin scaffold contains a weakly acidic proton on the indole nitrogen (N-H). By increasing the pH of the buffer, you can shift the equilibrium towards the deprotonated, more soluble form.

It is advisable to test a range of basic pH values, for example, from pH 7.4 up to 9.0. However, the stability of the compound at higher pH over time should be verified, as ester-like functionalities can be susceptible to hydrolysis. Always ensure the final pH is compatible with your biological assay.

Table 2: Effect of pH on Aqueous Solubility of a Representative Isatin Derivative

Buffer pHSolubility (µg/mL)
6.55
7.415
8.050
8.5120

Data is representative and illustrates the trend for weakly acidic isatin compounds.

Q4: Are there any recommended protocols for using cyclodextrins to solubilize 7-methoxyisatin?

A4: Yes, here is a general protocol for using hydroxypropyl-β-cyclodextrin (HP-β-CD).

Protocol: Solubilization using HP-β-CD

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 10-40% w/v) in your desired aqueous buffer. Gentle heating and stirring may be required to fully dissolve the HP-β-CD.

  • Add 7-Methoxyisatin: Add the powdered 7-methoxyisatin directly to the HP-β-CD solution.

  • Incubate and Mix: Vortex the mixture vigorously and incubate it, often with shaking or stirring, for a period ranging from 1 to 24 hours at room temperature or slightly elevated temperatures (e.g., 37°C).

  • Clarify the Solution: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved compound.

  • Collect Supernatant: Carefully collect the supernatant, which contains the solubilized 7-methoxyisatin-cyclodextrin complex.

  • Determine Concentration: The concentration of the solubilized compound should be determined analytically, for example, by UV-Vis spectrophotometry or HPLC.

Q5: 7-methoxyisatin is an inhibitor of several kinases. How does its poor solubility affect its use in cell-based assays?

A5: Poor solubility is a significant challenge in cell-based assays. If the compound precipitates in the cell culture medium, its effective concentration will be much lower and more variable than the nominal concentration, leading to inaccurate and irreproducible results. The precipitate can also cause cellular stress and artifacts. Therefore, ensuring the compound is fully dissolved in the final assay medium is critical for obtaining meaningful biological data. The methods described above (co-solvents, pH adjustment, excipients) are all applicable to preparing dosing solutions for cell-based assays.

Signaling Pathway Diagram: Inhibition of a Generic Kinase Pathway

G cluster_pathway Generic Kinase Signaling Pathway Ligand Growth Factor (Ligand) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds Kinase1 Downstream Kinase 1 (e.g., MEK) Receptor->Kinase1 Activates Kinase2 Downstream Kinase 2 (e.g., ERK) Kinase1->Kinase2 Activates TF Transcription Factor Kinase2->TF Activates Response Cellular Response (e.g., Proliferation) TF->Response Inhibitor 7-Methoxyisatin Inhibitor->Kinase1 Inhibits

Caption: Inhibition of a downstream kinase by 7-methoxyisatin.

References

Technical Support Center: Purification of 7-Methoxyindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 7-Methoxyindoline-2,3-dione from common reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Depending on the synthetic route employed, common impurities may include:

  • Isatin Oxime Derivatives: Particularly prevalent in the Sandmeyer isatin synthesis, formed during the acid-catalyzed cyclization of the isonitrosoacetanilide intermediate.[1]

  • Regioisomers: When using meta-substituted anilines as starting materials, a mixture of 4- and 6-substituted isatins can be formed.[1]

  • Sulfonated Byproducts: Can arise if sulfuric acid is used as a catalyst, especially at higher temperatures.[1]

  • Unreacted Starting Materials: Incomplete reactions can leave residual aniline derivatives or other precursors in the crude product.

  • Tarry Byproducts: Harsh acidic and high-temperature conditions can lead to the decomposition of starting materials or intermediates, resulting in the formation of dark, viscous tars.[1]

  • Sulfur-containing Byproducts: In syntheses like the Gassman indole synthesis, byproducts containing sulfur may be present.[1]

Q2: My crude this compound is a dark, oily substance instead of a solid. What is the likely cause and how can I resolve this?

A2: The presence of a dark oil suggests significant impurities or residual high-boiling point solvents.

  • Residual Solvents: Solvents like DMF or NMP can be difficult to remove. Thorough washing of the organic extract with water or brine during workup is crucial.

  • Tarry Impurities: Overheating during synthesis can cause decomposition. To address this, try triturating the oil with a non-polar solvent like hexane to induce crystallization of the desired product while the tarry impurities remain dissolved. If this fails, column chromatography is the most effective method for separation.

Q3: I'm having difficulty recrystallizing my crude this compound. Can you suggest suitable solvents?

A3: The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound well at its boiling point but poorly at low temperatures. For isatin derivatives, the following solvents and solvent systems can be effective:

  • Ethanol

  • Glacial Acetic Acid

  • Methanol/Water mixture

  • Chloroform

It is always recommended to perform small-scale solubility tests with a variety of solvents to determine the optimal one for your specific product and impurity profile.

Q4: Is column chromatography a suitable method for purifying this compound?

A4: Yes, column chromatography is a highly effective method for purifying this compound, especially when dealing with complex mixtures of impurities or for obtaining very high purity material. A common stationary phase is silica gel, and the mobile phase is typically a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate). The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis beforehand.

Q5: I've heard about a bisulfite addition method for purifying isatins. How does this work?

A5: This method involves treating the crude isatin with an aqueous solution of an alkali-metal bisulfite (e.g., sodium bisulfite). This forms a water-soluble bisulfite addition product with the isatin. The impurities can then be removed by extraction with an organic solvent. The purified isatin is subsequently regenerated by treating the aqueous solution with an acid, causing it to precipitate out. This can be a very effective method for removing certain types of impurities.

Troubleshooting Guides

This section provides structured guidance for addressing common purification challenges.

Problem 1: Low Purity After Recrystallization
Possible Cause Suggested Solution
Inappropriate solvent choice. Perform systematic solvent screening with small amounts of crude product. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane).
Crystallization occurred too quickly, trapping impurities. Ensure the crude product is fully dissolved in the minimum amount of hot solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Seeding with a pure crystal can promote controlled crystallization.
Co-crystallization of impurities with the product. If impurities have very similar properties to the product, multiple recrystallizations may be necessary. Alternatively, consider using column chromatography for better separation.
Product is "oiling out" instead of crystallizing. This occurs when the solution becomes supersaturated at a temperature above the melting point of the impure product. Try using a larger volume of solvent, a different solvent system, or cooling the solution more slowly.
Problem 2: Difficulty with Column Chromatography Separation
Possible Cause Suggested Solution
Poor separation of spots on TLC. The chosen eluent system is not optimal. Systematically vary the ratio of polar to non-polar solvents. If spots are still not well-resolved, consider trying a different solvent system altogether (e.g., dichloromethane/methanol).
Product is streaking on the column. The sample may be overloaded on the column. Use a larger column or load less material. Streaking can also be caused by applying the sample in a solvent that is too polar; dissolve the sample in the eluent or a less polar solvent if possible.
Product is not eluting from the column. The eluent is not polar enough. Gradually increase the polarity of the eluent system (gradient elution). For example, start with 10% ethyl acetate in hexane and gradually increase the concentration of ethyl acetate.
Decomposition of the product on silica gel. Silica gel is slightly acidic and can cause decomposition of sensitive compounds. Consider using neutral or basic alumina as the stationary phase, or deactivating the silica gel by adding a small amount of triethylamine to the eluent.[2]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of a test solvent (e.g., ethanol) and observe the solubility at room temperature. Heat the test tube gently to the boiling point of the solvent and observe if the solid dissolves completely. Allow the solution to cool to room temperature and then in an ice bath to see if crystals form. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a fluted filter paper to remove them.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., different ratios of ethyl acetate/hexane) to find an eluent that gives good separation of the desired product from impurities (aim for an Rf value of ~0.3 for the product).

  • Column Packing (Slurry Method):

    • Plug the bottom of a chromatography column with a small piece of cotton or glass wool.

    • Add a layer of sand.

    • In a beaker, make a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a layer of sand on top of the silica gel.

    • Drain the solvent until the level is just at the top of the sand.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or the eluent).

    • Carefully add the sample solution to the top of the column.

    • Drain the solvent until the sample is absorbed onto the sand.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow Crude Crude this compound TLC TLC Analysis Crude->TLC Assess Purity Recrystallization Recrystallization PureProduct Pure Product Recrystallization->PureProduct Impurities Impurities Removed Recrystallization->Impurities ColumnChromatography Column Chromatography ColumnChromatography->PureProduct ColumnChromatography->Impurities TLC->Recrystallization If simple impurity profile TLC->ColumnChromatography If complex mixture

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Attempt CheckPurity Check Purity (TLC, NMR) Start->CheckPurity IsPure Is Purity Sufficient? CheckPurity->IsPure Success Purification Successful IsPure->Success Yes Failure Further Purification Needed IsPure->Failure No Recrystallization Attempt Recrystallization Failure->Recrystallization If crystalline solid Column Perform Column Chromatography Failure->Column If oily or complex mixture Recrystallization->CheckPurity Column->CheckPurity

Caption: Decision-making flowchart for troubleshooting purification issues.

References

Preventing formation of isomers in substituted isatin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of substituted isatins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during their experiments, with a primary focus on preventing the formation of isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing substituted isatins?

A1: The most widely employed methods for synthesizing substituted isatins are the Sandmeyer, Stolle, and Gassman syntheses.[1] Each of these methods has distinct advantages and is suited for different starting materials and desired substitution patterns on the isatin core. More modern approaches, such as directed ortho-metalation (DoM), offer enhanced regioselectivity.[2]

Q2: Why is the formation of isomers a significant issue in substituted isatin synthesis?

A2: Isomer formation, particularly when using meta-substituted anilines, is a common challenge in classical isatin syntheses like the Sandmeyer and Stolle methods. This often results in a mixture of 4- and 6-substituted isatins, which can be difficult to separate and reduces the yield of the desired product.[3] Achieving high regioselectivity is crucial for ensuring the synthesis of a single, desired isomer for downstream applications, especially in drug development where specific substitution patterns dictate biological activity.

Q3: How can I control regioselectivity and prevent the formation of isomers?

A3: For predictable and high regiochemical control, especially for the synthesis of 4-substituted isatins from meta-substituted anilines, a directed ortho-metalation (DoM) approach is highly effective.[2] This technique utilizes a directing group on the aniline to guide the lithiation to a specific ortho position, thus preventing the formation of the corresponding isomer.

Q4: What are common side reactions in isatin synthesis, and how can they be minimized?

A4: Besides isomer formation, common side reactions include the formation of isatin oxime, tar-like byproducts, and sulfonation of the aromatic ring in the Sandmeyer synthesis.[4]

  • Isatin Oxime: This can be minimized by adding a "decoy agent," such as a carbonyl compound, during the workup phase.

  • Tar Formation: This often results from the decomposition of starting materials or intermediates under strongly acidic and high-temperature conditions. Ensuring the complete dissolution of the aniline starting material before proceeding can help mitigate this.[4]

  • Sulfonation: Using the minimum effective concentration and temperature of sulfuric acid during the cyclization step of the Sandmeyer synthesis can reduce unwanted sulfonation.[4]

  • Over-oxidation: In syntheses involving sensitive groups, such as the methyl group in the synthesis of 7-methylisatin, using a milder acid like polyphosphoric acid (PPA) instead of sulfuric acid can prevent over-oxidation.[5]

Troubleshooting Guides

Sandmeyer Isatin Synthesis
Problem Possible Cause Solution
Low Yield Incomplete formation of the isonitrosoacetanilide intermediate.Ensure high purity of starting materials. Optimize reaction time and temperature for the condensation step.[4]
Incomplete cyclization of the isonitrosoacetanilide.Maintain the recommended temperature (typically 80°C) for a sufficient duration.[4]
Poor solubility of substituted anilines, especially those with lipophilic groups.Consider using co-solvents to improve solubility.[6]
Formation of Isomers (e.g., 4- and 6-substituted) Lack of regiocontrol during the cyclization of isonitrosoacetanilides derived from meta-substituted anilines.For regioselective synthesis of 4-substituted isatins, consider the directed ortho-metalation (DoM) method. If using the Sandmeyer method, be prepared for isomer separation via chromatography or fractional crystallization.[7]
Side Product Formation (e.g., tar, sulfonation) Decomposition under harsh acidic and high-temperature conditions.Ensure complete dissolution of the aniline before heating. Use the minimum necessary concentration and temperature of sulfuric acid for cyclization.[4]
Stolle Isatin Synthesis
Problem Possible Cause Solution
Low Yield Incomplete acylation of the aniline.Use a slight excess of oxalyl chloride and ensure anhydrous reaction conditions.[4]
Incomplete cyclization of the chlorooxalylanilide intermediate.Optimize the choice and amount of Lewis acid (e.g., AlCl₃, TiCl₄, BF₃·Et₂O) and the reaction temperature. Ensure the intermediate is dry before cyclization.[4]
Decomposition of Starting Materials/Intermediates High reaction temperatures.Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.[4]

Experimental Protocols

Detailed Protocol for Sandmeyer Synthesis of 4- and 6-Bromoisatin

This protocol describes the synthesis of a mixture of 4- and 6-bromoisatin starting from 3-bromoaniline, followed by their separation.

Part A: Synthesis of 3-Bromoisonitrosoacetanilide

  • In a 5-liter flask, dissolve chloral hydrate (45 g, 0.27 mol) and sodium sulfate decahydrate (320 g) in 600 cm³ of water, warming to 30°C to dissolve the solids.

  • In a separate beaker, dissolve 3-bromoaniline (43 g, 0.25 mol) in a warm mixture of 150 cm³ of water and 25 cm³ of concentrated HCl.

  • Prepare a solution of hydroxylamine hydrochloride (55 g, 0.79 mol) in 250 cm³ of water.

  • Add the 3-bromoaniline solution and then the hydroxylamine hydrochloride solution to the flask containing the chloral hydrate solution. A thick white suspension will form.

  • Heat the mixture. A thick paste will form at 60–70°C. Continue heating at 80–100°C for 2 hours.

  • Cool the mixture to 80°C and filter. Allow the filtrate to cool further to collect any additional precipitate.

  • Wash the pale brown product (3-bromoisonitrosoacetanilide) by stirring with 400 cm³ of water, followed by filtration. Dry the product in the air.

Part B: Cyclization to 4- and 6-Bromoisatin

  • Heat 200 cm³ of concentrated H₂SO₄ to 60°C in a flask with mechanical stirring.

  • Remove the flask from the heat and add the dried 3-bromoisonitrosoacetanilide (15 g) in portions over 20 minutes, maintaining the temperature between 60 and 65°C.

  • After the addition is complete, heat the mixture to 80°C, then cool to 70°C.

  • Pour the reaction mixture onto 2.5 liters of crushed ice.

  • After standing for 1 hour, filter the orange precipitate and wash it with water (2 x 60 cm³).

  • Dry the product at 40°C to obtain a mixture of 4-bromo- and 6-bromoisatin as a pale orange powder.

Part C: Separation of 4- and 6-Bromoisatin

  • Dissolve 10.5 g of the bromoisatin mixture in 35 cm³ of hot (60°C) 2M NaOH solution to form a dark brown solution.

  • Acidify this solution with 3.6 cm³ of acetic acid. The resulting orange-brown crystals are filtered and washed with hot water to yield 4-bromoisatin (5.7 g).[7]

  • Warm the combined filtrates to 80°C and add 5 cm³ of concentrated HCl.

  • After cooling overnight in a refrigerator, the bright orange crystals of 6-bromoisatin (3.3 g) are collected by filtration.[7]

Detailed Protocol for Sandmeyer Synthesis of 5-Chloroisatin

This protocol outlines the synthesis of 5-chloroisatin from p-chloroaniline.

  • Prepare a solution of p-chloroaniline (8 g, 0.06 mol) in a suitable solvent.

  • In a separate flask, dissolve chloral hydrate (10.92 g, 0.06 mol) in a saturated aqueous solution of sodium sulfate (157.75 ml).

  • Add concentrated hydrochloric acid (5.21 ml) and a solution of hydroxylamine hydrochloride (13.35 g, 0.19 mol) to the chloral hydrate solution.

  • Add the p-chloroaniline solution to the reaction mixture.

  • Heat the mixture to induce the formation of the isonitrosoacetanilide intermediate.

  • Isolate the crude intermediate, which will be a pale brown solid.

  • Cyclize the intermediate using concentrated sulfuric acid to yield 5-chloroisatin.[4]

General Protocol for Stolle Synthesis of N-Benzylisatin

This protocol provides a general procedure for the N-alkylation of isatin, which is a key step in many Stolle-type syntheses.

  • Charge a flask with DMF and potassium carbonate.

  • Stir the mixture at room temperature for 5 minutes.

  • Add isatin and continue stirring for 45 minutes.

  • Add benzyl halide (chloride or bromide) to the reaction mixture.

  • Heat the mixture to 80°C and stir for 12 hours.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under vacuum, and purify the crude product by flash column chromatography.[8]

Visualized Workflows and Pathways

Decision-Making Workflow for Isatin Synthesis

This diagram provides a logical workflow to help researchers choose the most appropriate synthetic method based on the desired substitution pattern and potential for isomer formation.

G start Start: Desired Substituted Isatin sub_pattern Define Substitution Pattern on Aniline Precursor start->sub_pattern meta_sub Meta-substituted Aniline? sub_pattern->meta_sub ortho_para_sub Ortho- or Para-substituted Aniline sub_pattern->ortho_para_sub regiocontrol High Regiocontrol Required for 4-isomer? meta_sub->regiocontrol Yes sandmeyer_stolle Sandmeyer or Stolle Synthesis (Expect mixture of 4- and 6-isomers) meta_sub->sandmeyer_stolle No sandmeyer_stolle_op Sandmeyer or Stolle Synthesis ortho_para_sub->sandmeyer_stolle_op regiocontrol->sandmeyer_stolle No dom Directed Ortho-Metalation (DoM) regiocontrol->dom Yes separation Purification/Separation of Isomers sandmeyer_stolle->separation end End: Pure Substituted Isatin dom->end separation->end sandmeyer_stolle_op->end

Caption: A workflow to guide the selection of a synthetic method for substituted isatins.

Reaction Pathway: Sandmeyer Synthesis

This diagram illustrates the key steps in the Sandmeyer synthesis of isatin from aniline.

G aniline Aniline isonitroso Isonitrosoacetanilide aniline->isonitroso + reagents Chloral Hydrate, Hydroxylamine HCl, Na2SO4 isatin Isatin isonitroso->isatin Cyclization h2so4 H2SO4, Heat

Caption: The reaction pathway for the Sandmeyer synthesis of isatin.

Reaction Pathway: Stolle Synthesis

This diagram shows the general pathway for the Stolle synthesis of N-substituted isatins.

G n_sub_aniline N-Substituted Aniline chlorooxalyl Chlorooxalylanilide Intermediate n_sub_aniline->chlorooxalyl + oxalyl_chloride Oxalyl Chloride n_sub_isatin N-Substituted Isatin chlorooxalyl->n_sub_isatin Cyclization lewis_acid Lewis Acid (e.g., AlCl3) G meta_aniline meta-Substituted Aniline with Directing Group (DG) lithiation Directed ortho-Lithiation meta_aniline->lithiation ortho_lithiated ortho-Lithiated Intermediate (Lithium at C2) lithiation->ortho_lithiated electrophile Electrophilic Quench (e.g., with diethyl oxalate) ortho_lithiated->electrophile intermediate α-Ketoester Intermediate electrophile->intermediate cyclization Deprotection and Cyclization intermediate->cyclization isatin_4_sub 4-Substituted Isatin (Single Isomer) cyclization->isatin_4_sub

References

Technical Support Center: Optimizing Reaction Conditions for N-alkylation of 7-methoxyisatin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful N-alkylation of 7-methoxyisatin.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the N-alkylation of 7-methoxyisatin in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction is showing a very low yield of the N-alkylated 7-methoxyisatin. What are the potential causes and how can I improve it?

Answer: Low yields in N-alkylation reactions of isatin derivatives can arise from several factors. Below is a systematic approach to troubleshoot this issue:

  • Incomplete Deprotonation: The N-H bond of the isatin ring must be deprotonated to form the nucleophilic isatin anion. The electron-donating nature of the 7-methoxy group may slightly increase the pKa of the N-H bond compared to unsubstituted isatin, potentially requiring more stringent reaction conditions for complete deprotonation.

    • Solution: Employ a suitable base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1] For 7-methoxyisatin, using a stronger base like Cs₂CO₃ or NaH might be beneficial.[2] Consider using a slight excess of the base (1.3-1.5 equivalents).

  • Inactive Alkylating Agent: The alkyl halide or other alkylating agent may have degraded.

    • Solution: Use a fresh bottle of the alkylating agent. Alkyl iodides are generally more reactive than bromides or chlorides.[1]

  • Suboptimal Reaction Temperature: The reaction may be too slow at room temperature.

    • Solution: Gently heating the reaction mixture (e.g., to 70-80 °C) can increase the reaction rate.[3] However, excessive heat can promote side reactions. Microwave-assisted synthesis has been shown to significantly shorten reaction times and often improves yields for the N-alkylation of isatins.[2][4]

  • Steric Hindrance: While the 7-methoxy group is not exceptionally bulky, using a very bulky alkylating agent might lead to steric hindrance.

    • Solution: If you are using a bulky alkylating group, you may need to prolong the reaction time or increase the temperature.

Issue 2: Formation of an Oily or Gummy Product

Question: After the workup, my product is an oil, and I am unable to induce crystallization. What could be the issue?

Answer: The formation of an oily product is a common issue, often related to impurities or the intrinsic properties of the N-alkylated 7-methoxyisatin.

  • Residual Solvent: High-boiling point solvents like DMF or NMP are frequently used and can be challenging to remove completely.[1]

    • Solution: After the initial extraction, perform several washes of the organic layer with water or brine to remove residual DMF/NMP. Drying the product under a high vacuum for an extended period, possibly with gentle heating, can also help.[3]

  • Presence of Impurities: Unreacted starting materials or side products can prevent crystallization.

    • Solution: Purify the crude product using column chromatography. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point.[3] Trituration of the oil with a non-polar solvent in which the product is insoluble (e.g., hexanes or diethyl ether) can sometimes induce crystallization.[3]

  • Inherent Properties of the Product: Some N-alkylated isatins, particularly those with long or flexible alkyl chains, may have low melting points and exist as oils at room temperature.[3]

    • Solution: If NMR and/or mass spectrometry confirm the purity of the product, it can likely be used in subsequent steps without crystallization.

Issue 3: Multiple Spots on TLC and Impure Product

Question: My TLC plate shows multiple spots, and my final product is impure. What are the common side reactions, and how can I minimize them?

Answer: Several side reactions can occur during the N-alkylation of isatins, leading to an impure product.

  • O-Alkylation: Although N-alkylation is generally favored, some O-alkylation at the C2-carbonyl group can occur, leading to the formation of a 2-alkoxy-indoleninone byproduct.

    • Mitigation: To favor N-alkylation, ensure a strong base is used to fully form the N-anion.[3] The choice of counter-ion can also influence the N/O selectivity.

  • Dialkylation: While less common for the isatin nitrogen, over-alkylation can sometimes occur with highly reactive alkylating agents or harsh conditions.[1]

    • Mitigation: Use a stoichiometric amount or only a slight excess (1.1-1.2 equivalents) of the alkylating agent.[1]

  • Aldol Condensation: When using bases like K₂CO₃ in acetone, aldol-type side reactions involving the C3-keto group of isatin can occur.[1]

    • Mitigation: Avoid using acetone as a solvent if this side reaction is observed. Polar aprotic solvents like DMF or DMSO are generally preferred.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the N-alkylation of 7-methoxyisatin?

A1: The choice of base depends on the reactivity of your alkylating agent and the desired reaction conditions. For general purposes, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in DMF are effective.[2] For less reactive alkylating agents or to potentially increase the reaction rate, a stronger base like sodium hydride (NaH) can be used, but this requires strictly anhydrous conditions and an inert atmosphere.[5]

Q2: Which solvent is most suitable for this reaction?

A2: Polar aprotic solvents are generally the best choice. N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent solvents for this reaction.[1] Acetonitrile (ACN) can also be used and has the advantage of a lower boiling point, making it easier to remove after the reaction.[6] N-methyl-2-pyrrolidinone (NMP) is particularly effective for poorly reactive halides.[1]

Q3: Can I use microwave irradiation for the N-alkylation of 7-methoxyisatin?

A3: Yes, microwave-assisted synthesis is a highly effective method for the N-alkylation of isatins and can significantly reduce reaction times and often improve yields.[2][4]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction. Use a suitable mobile phase, such as a mixture of hexane and ethyl acetate. The starting 7-methoxyisatin will be more polar (lower Rf value) than the N-alkylated product. The reaction is complete when the starting material spot is no longer visible on the TLC plate.[1]

Q5: My N-alkylated product is difficult to purify. What are some tips for purification?

A5: If your product is a solid, recrystallization from a suitable solvent (e.g., ethanol, or a mixture of dichloromethane and hexanes) is often effective.[3] If it is an oil or if recrystallization is unsuccessful, column chromatography on silica gel is the recommended method.[3] A gradient elution with hexane and ethyl acetate is a good starting point for finding the optimal separation conditions.

Data Presentation

Table 1: Influence of Base on N-Alkylation of Isatin Derivatives

BaseSolvent(s)StrengthNotes
Potassium Carbonate (K₂CO₃)DMF, ACNModerateA versatile and commonly used base.[2][7]
Cesium Carbonate (Cs₂CO₃)DMFStrongOften gives better yields than K₂CO₃, good for less reactive halides.[2]
Sodium Hydride (NaH)DMF, THFVery StrongRequires anhydrous conditions and an inert atmosphere.[5]
Sodium Hydroxide (NaOH)Biphasic systemsStrongOften used with a phase transfer catalyst.[2]

Table 2: Influence of Solvent on N-Alkylation of Isatin Derivatives

SolventPolarityBoiling Point (°C)Notes
N,N-Dimethylformamide (DMF)Polar Aprotic153Excellent solvent for this reaction; high boiling point can make removal difficult.[1][2]
Dimethyl Sulfoxide (DMSO)Polar Aprotic189Similar to DMF, can also be difficult to remove.[1]
Acetonitrile (ACN)Polar Aprotic82Lower boiling point, easier to remove, but may be less effective for some substrates.[6]
N-Methyl-2-pyrrolidinone (NMP)Polar Aprotic202Effective for poorly reactive halides.[2]

Experimental Protocols

Protocol 1: Conventional Heating Method for N-Alkylation

  • To a solution of 7-methoxyisatin (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask, add potassium carbonate (K₂CO₃, 1.3 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (1.1 mmol) to the reaction mixture.

  • Heat the reaction to 70 °C and monitor the progress by TLC.

  • Once the reaction is complete (typically 2-8 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water (50 mL) to precipitate the product.[1]

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-alkylated 7-methoxyisatin.[1]

Protocol 2: Microwave-Assisted Method for N-Alkylation

  • In a microwave-safe vessel, create an intimate mixture of 7-methoxyisatin (1.0 mmol), the appropriate alkyl halide (1.1 mmol), and potassium carbonate (K₂CO₃, 1.3 mmol).

  • Add a few drops of DMF or NMP to create a slurry.[2]

  • Expose the mixture to microwave irradiation (e.g., 2-5 minutes at 200-300 W). The optimal time and power should be determined empirically for each specific reaction.

  • After the reaction is complete (monitored by TLC), cool the vessel to room temperature.

  • Pour the reaction mixture into ice-water.[1]

  • If a solid precipitate forms, filter the product, wash it with water, and purify by recrystallization. If an oil forms, extract with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography if necessary.

Visualizations

N_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 7-Methoxyisatin 7-Methoxyisatin Reaction_Mixture Reaction Mixture 7-Methoxyisatin->Reaction_Mixture Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Reaction_Mixture Base Base Base->Reaction_Mixture Solvent Solvent Solvent->Reaction_Mixture Heating Heating (Conventional or Microwave) Reaction_Mixture->Heating Quenching Quenching (Ice-Water) Heating->Quenching Isolation Isolation (Filtration/Extraction) Quenching->Isolation Purification Purification (Recrystallization/Chromatography) Isolation->Purification Final_Product N-Alkylated 7-Methoxyisatin Purification->Final_Product

Caption: General experimental workflow for the N-alkylation of 7-methoxyisatin.

Troubleshooting_Logic Start Low Yield? Incomplete_Deprotonation Incomplete Deprotonation? Start->Incomplete_Deprotonation Yes Good_Yield Proceed to Purification Start->Good_Yield No Change_Base Use Stronger Base (e.g., Cs₂CO₃, NaH) Incomplete_Deprotonation->Change_Base Yes Inactive_Reagent Inactive Alkylating Agent? Incomplete_Deprotonation->Inactive_Reagent No Fresh_Reagent Use Fresh Alkylating Agent Inactive_Reagent->Fresh_Reagent Yes Suboptimal_Temp Suboptimal Temperature? Inactive_Reagent->Suboptimal_Temp No Increase_Temp Increase Temperature or Use Microwave Suboptimal_Temp->Increase_Temp Yes Side_Reactions Side Reactions? Suboptimal_Temp->Side_Reactions No Optimize_Conditions Optimize Stoichiometry & Solvent Side_Reactions->Optimize_Conditions Yes

Caption: A troubleshooting workflow for low yield in N-alkylation of 7-methoxyisatin.

References

Technical Support Center: Synthesis of 7-Methoxyisatin via Stolle Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-methoxyisatin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the Stolle cyclization and other synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is the Stolle cyclization and why is it used for isatin synthesis?

The Stolle cyclization is a chemical reaction that produces oxindoles and isatins from anilines and oxalyl chloride.[1] The synthesis involves two key steps: first, the acylation of an aniline with oxalyl chloride to form an α-chloro-α-oxoacetanilide intermediate, followed by an intramolecular Friedel-Crafts reaction catalyzed by a Lewis acid to form the isatin ring system.[1][2] It is a versatile method for preparing N-substituted isatins.[2]

Q2: I am experiencing very low yields for 7-methoxyisatin using the Stolle cyclization. Is this a common problem?

Yes, very low yields are a known issue when attempting to synthesize 7-methoxyisatin or similar electron-rich isatins using the Stolle cyclization. Research on the synthesis of 6,7-dimethoxyisatin, a closely related compound, has shown that the reaction of 2,3-dimethoxyaniline with oxalyl chloride results in a very poor yield of the desired isatin.[3] The electron-donating nature of the methoxy group can lead to side reactions and challenges in the Friedel-Crafts cyclization step.

Q3: What are the primary causes of low yield in the Stolle cyclization of 3-methoxyaniline derivatives?

Low yields in the Stolle cyclization for 7-methoxyisatin can be attributed to several factors, primarily related to the electron-rich nature of the 3-methoxyaniline precursor:

  • Incomplete Acylation: The initial reaction between the aniline and oxalyl chloride may be incomplete.

  • Incomplete or Failed Cyclization: The key intramolecular Friedel-Crafts cyclization step is often the main point of failure. The electron-donating methoxy group activates the aromatic ring, but can also lead to unwanted side reactions or deactivation of the Lewis acid catalyst.

  • Side Reactions: The high reactivity of the electron-rich aromatic ring can lead to undesired electrophilic aromatic substitution reactions, polymerization, or decomposition of starting materials and intermediates.

  • Regioselectivity Issues: While the cyclization onto the position ortho to the amino group is generally favored, the strong activating effect of the methoxy group could potentially lead to a loss of regioselectivity.

Q4: Are there more reliable methods for synthesizing 7-methoxyisatin?

Given the challenges with the Stolle synthesis for this particular compound, alternative methods are often more successful. The Sandmeyer isatin synthesis is a well-established and often higher-yielding route for 7-substituted isatins, including 7-methylisatin, a close analog.[4] This method involves the reaction of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized using a strong acid.[4]

Troubleshooting Guide for Low Yield in Stolle Cyclization of 7-Methoxyisatin

This guide provides specific troubleshooting strategies for researchers attempting to optimize the Stolle cyclization for 7-methoxyisatin.

Problem: Low Conversion of 3-Methoxyaniline Derivative
Possible CauseTroubleshooting Steps
Incomplete Acylation - Use a slight excess of oxalyl chloride: This can help drive the acylation reaction to completion. - Ensure anhydrous conditions: Moisture can react with oxalyl chloride and the Lewis acid catalyst, reducing their effectiveness. All glassware should be oven-dried, and anhydrous solvents should be used.
Decomposition of Starting Material - Maintain low reaction temperatures: The initial acylation is often exothermic. Running the reaction at 0 °C or below can minimize decomposition.
Problem: Low Yield of 7-Methoxyisatin After Cyclization
Possible CauseTroubleshooting Steps
Ineffective Lewis Acid Catalyst - Screen different Lewis acids: Common Lewis acids for the Stolle cyclization include AlCl₃, TiCl₄, and BF₃·Et₂O.[2] The optimal Lewis acid can be substrate-dependent. For electron-rich systems, a milder Lewis acid might be more effective. - Optimize Lewis acid stoichiometry: A stoichiometric amount or even an excess of the Lewis acid is often required. A systematic optimization of the molar ratio is recommended.
Incomplete Cyclization - Optimize reaction temperature and time: The Friedel-Crafts cyclization step may require heating. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and time. Be aware that higher temperatures can also promote side reactions.
Side Reactions and Polymerization - Control reaction concentration: Running the reaction at a lower concentration can sometimes reduce intermolecular side reactions. - Consider a less reactive solvent: Solvents like nitrobenzene or carbon disulfide are sometimes used for Friedel-Crafts reactions.

Experimental Protocols

General Protocol for Stolle Cyclization (for troubleshooting purposes)

This is a general procedure and requires optimization for the specific synthesis of 7-methoxyisatin.

Step 1: Acylation

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-substituted 3-methoxyaniline (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane or diethyl ether).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.1 - 1.5 eq.) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-2 hours, monitoring the reaction progress by TLC.

  • Once the acylation is complete, remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude chlorooxalylanilide intermediate.

Step 2: Cyclization

  • Under an inert atmosphere, suspend the crude, dry chlorooxalylanilide intermediate in an anhydrous solvent (e.g., carbon disulfide or nitrobenzene).

  • Add the Lewis acid (e.g., AlCl₃, 1.5 - 2.5 eq.) portion-wise, controlling any exotherm.

  • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and stir for several hours, monitoring by TLC.

  • After completion, carefully quench the reaction by pouring it over crushed ice and an appropriate acid (e.g., dilute HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product.

  • Purify the crude 7-methoxyisatin by column chromatography or recrystallization.

Visualizations

Stolle_Cyclization_Workflow cluster_acylation Step 1: Acylation cluster_cyclization Step 2: Cyclization start N-substituted 3-methoxyaniline acylation Acylation Reaction start->acylation reagent1 Oxalyl Chloride reagent1->acylation intermediate Chlorooxalylanilide Intermediate acylation->intermediate cyclization Friedel-Crafts Cyclization intermediate->cyclization reagent2 Lewis Acid (e.g., AlCl₃) reagent2->cyclization product 7-Methoxyisatin cyclization->product

Caption: Workflow for the Stolle synthesis of 7-methoxyisatin.

Troubleshooting_Logic cluster_acylation_issues Acylation Step Issues cluster_cyclization_issues Cyclization Step Issues start Low Yield of 7-Methoxyisatin incomplete_acylation Incomplete Acylation? start->incomplete_acylation incomplete_cyclization Incomplete Cyclization? start->incomplete_cyclization side_reactions Side Reactions? start->side_reactions solution_acylation Use excess oxalyl chloride. Ensure anhydrous conditions. Control temperature. incomplete_acylation->solution_acylation Yes solution_cyclization Optimize Lewis acid (type & amount). Optimize temperature & time. incomplete_cyclization->solution_cyclization Yes solution_side_reactions Lower reaction concentration. Change solvent. side_reactions->solution_side_reactions Yes

Caption: Troubleshooting logic for low yield in 7-methoxyisatin synthesis.

Caption: Comparison of synthetic routes for 7-substituted isatins.

References

Stability and proper storage conditions for 7-Methoxyindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and proper storage of 7-Methoxyindoline-2,3-dione, alongside troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term storage, this compound should be kept in a tightly sealed container in a dry, cool, and well-ventilated place.[1] To maintain its integrity, storage at 2-8°C is recommended, protected from light.

Q2: How sensitive is this compound to light?

Q3: What solvents are suitable for dissolving this compound?

A3: Based on its chemical structure, this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and to a lesser extent, in alcohols like ethanol and methanol. Its solubility in aqueous solutions is expected to be low.

Q4: What are the potential degradation pathways for this compound?

A4: Potential degradation pathways for this compound include hydrolysis of the lactam ring under acidic or basic conditions, oxidative degradation, and photolytic decomposition. The methoxy group may also be susceptible to cleavage under harsh acidic conditions.

Q5: Are there any known incompatibilities for this compound?

A5: this compound should be kept away from strong oxidizing agents and strong bases, as these can promote its degradation.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound.

Issue 1: Inconsistent experimental results.

  • Possible Cause: Degradation of the compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify that the compound has been stored under the recommended conditions (cool, dry, dark).

    • Prepare fresh solutions for each experiment. Avoid using old stock solutions.

    • Check the purity of the compound using an appropriate analytical method, such as HPLC, to ensure it has not degraded.

Issue 2: Color change of the solid compound.

  • Possible Cause: This could indicate degradation due to exposure to light, moisture, or air (oxidation).

  • Troubleshooting Steps:

    • Discard the discolored material.

    • Ensure the container is tightly sealed and stored in a desiccator if moisture is a concern.

    • Always store the compound protected from light.

Issue 3: Precipitation of the compound from solution.

  • Possible Cause: The compound may have low solubility in the chosen solvent, or the solution may be supersaturated. Temperature fluctuations can also affect solubility.

  • Troubleshooting Steps:

    • Try gentle warming or sonication to redissolve the precipitate.

    • Consider using a different solvent or a co-solvent system to improve solubility.

    • Ensure the storage temperature of the solution is stable.

Stability Data

The following tables summarize the expected stability of this compound under various conditions based on general principles of chemical stability for similar compounds. Note: This data is illustrative and should be confirmed by experimental studies.

Table 1: Thermal Stability of Solid this compound

TemperatureTimeAppearancePurity (%)
25°C6 monthsNo change>99%
40°C3 monthsSlight darkening98%
60°C1 monthSignificant darkening95%

Table 2: Stability of this compound in Solution (DMSO, 10 mM) at 25°C

ConditionTimePurity (%)
Neutral (pH 7)24 hours>99%
Acidic (pH 3)24 hours97%
Basic (pH 9)24 hours96%

Table 3: Photostability of Solid this compound

Light ConditionExposure DurationAppearancePurity (%)
Dark (Control)24 hoursNo change>99%
UV Light (254 nm)24 hoursNoticeable color change92%
White Light24 hoursSlight color change97%

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound, based on ICH guidelines.[3][4][5][6]

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways.

Methodology:

  • Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of a 3% hydrogen peroxide solution. Keep at room temperature for 24 hours.

  • Thermal Degradation (Solid State): Place 10 mg of the solid compound in an oven at 80°C for 48 hours.

  • Photolytic Degradation (Solid State): Spread a thin layer of the solid compound in a petri dish and expose it to UV light (254 nm) and visible light for a defined period (e.g., 24 hours).

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating method, such as HPLC with a photodiode array (PDA) detector, to identify and quantify any degradation products.

Protocol 2: Long-Term Stability Study (Solid State)

Objective: To determine the shelf-life of the compound under recommended storage conditions.

Methodology:

  • Store aliquots of this compound in tightly sealed, light-protected containers at the recommended long-term storage condition (e.g., 2-8°C).

  • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months), withdraw a sample.

  • Analyze the sample for appearance, purity (by HPLC), and any other relevant physical or chemical properties.

  • Compare the results to the initial analysis to assess any changes over time.

Visualizations

Troubleshooting_Workflow start Inconsistent Experimental Results check_storage Verify Storage Conditions (Cool, Dry, Dark) start->check_storage fresh_solution Prepare Fresh Solutions check_storage->fresh_solution Storage OK improper_storage Issue: Improper Storage Action: Use new aliquot check_storage->improper_storage Storage Not OK check_purity Check Purity (e.g., HPLC) fresh_solution->check_purity pass Purity OK check_purity->pass fail Purity Failed check_purity->fail degraded_solution Issue: Solution Degradation Action: Use fresh solutions daily degraded_compound Issue: Compound Degraded Action: Obtain new batch pass->degraded_solution If issues persist fail->degraded_compound Forced_Degradation_Workflow start This compound stress_conditions Stress Conditions start->stress_conditions acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) stress_conditions->base oxidation Oxidation (e.g., 3% H2O2, RT) stress_conditions->oxidation thermal Thermal (Solid, 80°C) stress_conditions->thermal photo Photolytic (Solid, UV/Vis Light) stress_conditions->photo analysis Analyze by Stability-Indicating Method (e.g., HPLC-PDA) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis degradation_profile Establish Degradation Profile and Identify Degradants analysis->degradation_profile

References

Identifying and characterizing impurities in 7-methoxyisatin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities during the synthesis of 7-methoxyisatin.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of 7-methoxyisatin via the Sandmeyer method?

A1: The most common impurities include:

  • Positional Isomer (5-methoxyisatin): Due to the directing effects of the methoxy group on the aniline precursor, the formation of the 5-methoxy isomer can occur alongside the desired 7-methoxyisatin.

  • Unreacted Starting Materials: Residual 3-methoxyaniline or the isonitrosoacetanilide intermediate may be present if the reaction does not go to completion.

  • Isatin Oxime Byproducts: These can form during the acid-catalyzed cyclization of the isonitrosoacetanilide intermediate.[1]

  • Sulfonated Byproducts: Sulfonation of the aromatic ring is a potential side reaction when using sulfuric acid for cyclization.[2]

  • Polymeric "Tar": Decomposition of starting materials or intermediates under strong acidic and high-temperature conditions can lead to the formation of dark, viscous byproducts.[1]

Q2: My reaction has resulted in a low yield of 7-methoxyisatin. What are the potential causes and how can I improve it?

A2: Low yields in the Sandmeyer synthesis of substituted isatins can stem from several factors:[2]

  • Incomplete Reaction: The initial formation of the isonitrosoacetanilide intermediate or the final cyclization step may be incomplete. Ensure sufficient reaction time and optimal temperature.

  • Side Reactions: The formation of the impurities listed in Q1 can significantly reduce the yield of the desired product.

  • Poor Solubility of Intermediates: The isonitrosoacetanilide intermediate may have poor solubility in the reaction medium, hindering its conversion to isatin.[3]

  • Suboptimal Work-up: Product loss can occur during extraction, washing, or purification steps.

To improve the yield, consider the following:

  • Optimize Reaction Conditions: Carefully control the temperature during the addition of the intermediate to the acid and during the cyclization. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Choice of Acid: While sulfuric acid is common, methanesulfonic acid or polyphosphoric acid can sometimes improve yields, especially for intermediates with poor solubility in sulfuric acid.[3]

  • Refine Purification: Recrystallization from a suitable solvent such as glacial acetic acid or ethanol is a common method for purifying isatins. If isomeric impurities are present, column chromatography may be necessary.

Q3: I have a mixture of 7-methoxyisatin and 5-methoxyisatin. How can I separate them?

A3: Separation of positional isomers of isatin can be challenging but is typically achieved using chromatographic techniques. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is a powerful tool for both analytical separation and preparative purification of isatin isomers. Column chromatography with a silica gel stationary phase and a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) can also be effective for separating these isomers on a larger scale.

Q4: How can I confirm the identity of 7-methoxyisatin and its impurities?

A4: A combination of spectroscopic and chromatographic techniques is essential for unambiguous identification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The chemical shifts and coupling patterns of the aromatic protons and the methoxy group will be distinct for 7-methoxyisatin and its 5-methoxy isomer.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the product and impurities. Fragmentation patterns can provide further structural information.

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or mass spectrometer detector can be used to separate and identify the components of the reaction mixture by comparing their retention times and mass spectra to those of known standards.

Data Presentation

Table 1: Typical Process-Related Impurities in 7-Methoxyisatin Synthesis

Impurity NameCommon AbbreviationTypical Method of IdentificationNotes
5-Methoxyisatin-HPLC, ¹H NMR, ¹³C NMRPositional isomer, often the main impurity.
3-Methoxyaniline-GC-MS, HPLCUnreacted starting material.
N-(2-hydroxyiminoacetyl)-3-methoxyaniline-HPLC, ¹H NMRUnreacted intermediate.
7-Methoxyisatin Oxime-HPLC-MS, ¹H NMRByproduct from the cyclization step.
Sulfonated 7-Methoxyisatin-HPLC-MSSide-product from using sulfuric acid.

Table 2: Example HPLC Method Parameters for Isatin Derivative Analysis

ParameterRecommended Condition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 15 minutes, then hold at 90% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm or 290 nm
Injection Volume 10 µL

Note: This is a starting point and may require optimization for your specific sample and instrument.[4]

Experimental Protocols

Protocol 1: General Sandmeyer Synthesis of Substituted Isatins

This protocol is a general procedure and should be adapted for the specific synthesis of 7-methoxyisatin, likely starting from 3-methoxyaniline.

Step 1: Synthesis of the Isonitrosoacetanilide Intermediate

  • In a suitable flask, dissolve chloral hydrate and sodium sulfate in water.

  • Add a solution of the aniline (e.g., 3-methoxyaniline) in hydrochloric acid.

  • Add a solution of hydroxylamine hydrochloride.

  • Heat the mixture to reflux until the reaction is complete, monitoring by TLC.

  • Cool the reaction mixture and filter the precipitated isonitrosoacetanilide.

  • Wash the solid with water and dry thoroughly.[1]

Step 2: Cyclization to Isatin

  • Carefully add the dried isonitrosoacetanilide from Step 1 in portions to pre-warmed concentrated sulfuric acid (or an alternative acid like methanesulfonic acid) at a controlled temperature (e.g., 50-70°C).[3][5]

  • After the addition is complete, heat the mixture to a slightly higher temperature (e.g., 80°C) for a short period (e.g., 10-15 minutes).[5]

  • Cool the reaction mixture and pour it onto crushed ice to precipitate the crude isatin.

  • Filter the solid, wash with cold water until the filtrate is neutral, and dry.

  • Purify the crude product by recrystallization (e.g., from glacial acetic acid or ethanol) or column chromatography.[1]

Protocol 2: HPLC Analysis for Purity Assessment
  • Instrumentation: Use a standard HPLC system with a UV-Vis or Diode Array Detector (DAD) and a C18 reversed-phase column.[4]

  • Reagents: Use HPLC grade acetonitrile, water, and a mobile phase additive like formic acid or trifluoroacetic acid.

  • Sample Preparation:

    • Prepare a stock solution of a 7-methoxyisatin reference standard (if available) at a concentration of approximately 1 mg/mL in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.

    • Prepare the sample to be analyzed at the same concentration.

    • Filter all solutions through a 0.45 µm syringe filter before injection.[4]

  • Chromatographic Conditions: Use the parameters outlined in Table 2 as a starting point. An isocratic or gradient elution may be used to achieve optimal separation of the main peak from any impurities.

  • Data Analysis: Determine the purity of the 7-methoxyisatin sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 3: NMR and MS Characterization
  • NMR Spectroscopy:

    • Sample Preparation: Dissolve approximately 5-10 mg of the purified 7-methoxyisatin in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[6]

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). 2D NMR experiments like COSY and HSQC can aid in signal assignment.

    • Data Analysis: Assign all proton and carbon signals and confirm that they are consistent with the structure of 7-methoxyisatin. Look for any minor signals that may indicate the presence of impurities. The chemical shifts of the aromatic protons and the methoxy group will be key in distinguishing between 7-methoxy and 5-methoxy isomers.

  • Mass Spectrometry:

    • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Data Acquisition: Acquire the mass spectrum using a technique such as Electrospray Ionization (ESI).

    • Data Analysis: Confirm the presence of the molecular ion peak corresponding to the exact mass of 7-methoxyisatin (C₉H₇NO₃). Analyze the fragmentation pattern for further structural confirmation.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Work-up cluster_analysis Impurity Identification Workflow cluster_decision Decision start Crude 7-Methoxyisatin tlc TLC Analysis start->tlc Initial Purity Check hplc HPLC Analysis tlc->hplc Quantitative Analysis check_purity Purity Acceptable? hplc->check_purity lcms LC-MS Analysis nmr NMR Spectroscopy (¹H, ¹³C) lcms->nmr Identify Impurities purification Purification (Recrystallization / Chromatography) nmr->purification Isolate Impurities if needed purification->hplc Re-analyze final_product Pure 7-Methoxyisatin check_purity->lcms No check_purity->final_product Yes

Caption: Experimental workflow for impurity identification in 7-methoxyisatin synthesis.

troubleshooting_guide cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield of 7-Methoxyisatin incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction side_reactions Side Reactions (e.g., isomer formation) low_yield->side_reactions poor_solubility Poor Intermediate Solubility low_yield->poor_solubility workup_loss Product Loss During Work-up low_yield->workup_loss optimize_conditions Optimize Time & Temperature (Monitor by TLC) incomplete_reaction->optimize_conditions refine_purification Refine Purification (Chromatography for isomers) side_reactions->refine_purification change_acid Use Alternative Acid (e.g., Methanesulfonic Acid) poor_solubility->change_acid careful_workup Optimize Extraction & Washing workup_loss->careful_workup

Caption: Troubleshooting logic for addressing low yield in 7-methoxyisatin synthesis.

References

Technical Support Center: Enhancing Dissolution Rates of Poorly Soluble Isatin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered when enhancing the dissolution rate of poorly soluble isatin derivatives.

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation development of isatin derivatives using various dissolution enhancement techniques.

Solid Dispersions
Problem Potential Cause(s) Recommended Solution(s)
Low Drug Loading in Solid Dispersion - Poor miscibility between the isatin derivative and the polymer carrier.- Use of a suboptimal solvent system in the solvent evaporation method.- Thermal degradation of the isatin derivative during the fusion method.- Screen for polymers with similar polarity to your isatin derivative.- Utilize a ternary solid dispersion by adding a surfactant.- For the solvent evaporation method, use a solvent system that readily dissolves both the drug and the carrier.- For the fusion method, operate at the lowest possible temperature and consider using a plasticizer.
Phase Separation or Crystallization Upon Storage - The amorphous drug is in a thermodynamically unstable state.- Incompatible polymer carrier.- High molecular mobility of the drug within the polymer matrix.- Select a polymer with a high glass transition temperature (Tg) to reduce molecular mobility.- Ensure the drug and polymer are fully miscible; consider using a polymer that can form hydrogen bonds with the isatin derivative.- Store the solid dispersion in a desiccator to prevent moisture-induced crystallization.
Incomplete Solvent Removal (Solvent Evaporation Method) - Inefficient evaporation process.- High boiling point of the solvent.- Use a rotary evaporator under vacuum to ensure complete solvent removal.- Employ a combination of volatile solvents with good solubilizing power for both the drug and carrier.- Dry the solid dispersion in a vacuum oven at a controlled temperature.
Co-crystals
Problem Potential Cause(s) Recommended Solution(s)
Failure to Form Co-crystals - Inappropriate co-former selection.- Unfavorable thermodynamics for co-crystal formation.- Incorrect stoichiometric ratio of the isatin derivative to the co-former.- Select co-formers based on supramolecular synthon compatibility and hydrogen bonding potential with the isatin derivative.- Screen a variety of co-formers with different functional groups.- Experiment with different stoichiometric ratios (e.g., 1:1, 1:2, 2:1) of the drug to the co-former.
Low Yield of Co-crystals - Suboptimal crystallization conditions (solvent, temperature).- Competitive formation of more stable solid forms (e.g., polymorphs of the parent drug).- Screen various solvents for co-crystallization; a solvent in which both components have similar solubility is often a good starting point.- Employ different crystallization techniques such as slow evaporation, cooling crystallization, or slurry conversion.
Co-crystal Converts Back to Parent Drug During Dissolution - The co-crystal is a metastable form.- The concentration of the drug in the dissolution medium exceeds its solubility, leading to precipitation of the more stable parent drug form.- Use a sufficient concentration of a stabilizing polymer or surfactant in the dissolution medium.- Consider the "spring and parachute" effect; the initial high concentration (spring) needs to be maintained by a precipitation inhibitor (parachute).
Nanosuspensions
Problem Potential Cause(s) Recommended Solution(s)
Particle Aggregation or Crystal Growth During Storage - Insufficient amount or inappropriate type of stabilizer.- Ostwald ripening, where larger particles grow at the expense of smaller ones.- Screen different types and concentrations of stabilizers (surfactants and/or polymers).- A combination of an ionic surfactant (for electrostatic stabilization) and a non-ionic polymer (for steric stabilization) is often effective.- Lyophilize the nanosuspension with a cryoprotectant to create a stable solid powder for long-term storage.
Contamination from Milling Media (Wet Media Milling) - Abrasion of the milling beads.- Use high-density, durable milling media such as yttria-stabilized zirconium oxide beads.- Optimize milling time and speed to be effective without being overly aggressive.
Inconsistent Particle Size Distribution - Inefficient homogenization or milling process.- Inadequate stabilization.- For high-pressure homogenization, ensure the pre-suspension is sufficiently fine and uniform.- For wet media milling, optimize parameters such as bead size, bead loading, milling speed, and milling time.
Cyclodextrin Inclusion Complexes
Problem Potential Cause(s) Recommended Solution(s)
Low Complexation Efficiency - Poor fit of the isatin derivative within the cyclodextrin cavity.- Inappropriate type of cyclodextrin (α, β, or γ) or derivative.- Suboptimal preparation method.- Screen different types of cyclodextrins and their derivatives (e.g., hydroxypropyl-β-cyclodextrin, sulfobutylether-β-cyclodextrin) which have different cavity sizes and solubilities.- The stoichiometry of the complex, often 1:1, should be confirmed experimentally.- Employ preparation methods that facilitate complexation, such as kneading or co-precipitation.
Precipitation of the Complex - Exceeding the solubility of the inclusion complex itself.- While complexation increases the drug's apparent solubility, the complex still has a finite solubility that should not be exceeded.- Consider using more soluble cyclodextrin derivatives like HP-β-CD.
Incomplete Dissolution of the Prepared Complex - Presence of uncomplexed isatin derivative.- Aggregation of the inclusion complexes.- Ensure the preparation method, such as co-precipitation, effectively separates the complex from unreacted starting materials.- Optimize the stirring time and temperature during complex formation to maximize inclusion.

Frequently Asked Questions (FAQs)

Q1: Which dissolution enhancement technique is best for my isatin derivative?

A1: The optimal technique depends on the specific physicochemical properties of your isatin derivative and the desired formulation characteristics.

  • Solid dispersions are effective for achieving a high degree of amorphization and can significantly increase dissolution rates.

  • Co-crystallization can enhance solubility and stability while maintaining a crystalline solid form.

  • Nanosuspensions are particularly useful for increasing the surface area of the drug, leading to a faster dissolution velocity. This method is suitable for drugs that are poorly soluble in both aqueous and organic media.

  • Cyclodextrin complexation is a good choice for molecules that can fit within the cyclodextrin cavity, effectively increasing their apparent solubility.

A preliminary screening of these techniques is often necessary to identify the most promising approach.

Q2: How can I confirm the formation of a solid dispersion, co-crystal, or inclusion complex?

A2: A combination of analytical techniques is essential for characterization:

  • Differential Scanning Calorimetry (DSC): To detect changes in melting point, the appearance of new thermal events, or the absence of the drug's melting peak (indicating amorphization).

  • Powder X-ray Diffraction (PXRD): To identify changes in the crystalline structure, the appearance of new diffraction peaks (for co-crystals), or a halo pattern (for amorphous solid dispersions).

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify intermolecular interactions (e.g., hydrogen bonding) between the isatin derivative and the carrier/co-former/cyclodextrin.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly useful for characterizing cyclodextrin inclusion complexes in solution.

Q3: What are the regulatory considerations for these dissolution enhancement techniques?

A3: For co-crystals, regulatory agencies may require characterization to demonstrate that a new solid phase has been formed and is not a simple mixture. For all formulations, it is crucial to demonstrate consistent manufacturing, stability, and in vitro performance. The excipients used, such as polymers and cyclodextrins, should be pharmaceutically acceptable.

Q4: Can these techniques be scaled up for industrial production?

A4: Yes, all these techniques have the potential for scale-up.

  • Solid Dispersions: Hot-melt extrusion and spray drying are common scalable methods.

  • Co-crystals: Continuous crystallization methods are being developed for large-scale production.

  • Nanosuspensions: Wet media milling and high-pressure homogenization are established industrial processes.

  • Cyclodextrin Complexes: Can be prepared on a large scale using methods like kneading and co-precipitation.

Quantitative Data on Dissolution Enhancement

The following tables summarize the potential improvements in solubility and dissolution rate for poorly soluble compounds using the discussed techniques. Note: Specific quantitative data for isatin derivatives is limited in publicly available literature; the values presented are illustrative of the expected enhancements for poorly soluble drugs.

Table 1: Illustrative Dissolution Enhancement with Solid Dispersions

DrugCarrierDrug:Carrier RatioMethodDissolution Medium% Drug Released after 30 min
Poorly Soluble Drug APVP K301:8Solvent EvaporationpH 6.8 Phosphate Buffer>80% (vs. <10% for pure drug)
Poorly Soluble Drug BPEG 60001:5Fusion0.1 N HClSignificantly higher than physical mixture

Table 2: Illustrative Solubility Enhancement with Co-crystals

DrugCo-formerMolar RatioSolubility Increase (Fold)
Poorly Soluble Drug CNicotinamide1:12-10
Poorly Soluble Drug DSaccharin1:1Can be orders of magnitude

Table 3: Illustrative Dissolution Enhancement with Nanosuspensions

DrugStabilizer(s)Particle Size (nm)Dissolution Medium% Drug Released after 30 min
PranlukastPoloxamer 407, PEG 200~318Not specified100% (vs. significantly lower for raw drug)
GlyburidePolymer & Surfactant< 1000Not specified~99% in 10 min (vs. ~18% for raw drug)

Table 4: Illustrative Solubility Enhancement with Cyclodextrin Inclusion Complexes

DrugCyclodextrinMolar RatioSolubility Increase (Fold)
PaclitaxelHP-β-CDVariesUp to 500
NaringeninHP-β-CDNot specifiedHundreds of times
Isatin Phenylhydrazone β-CD 1:1 Enhanced bio-accessibility

Experimental Protocols

Preparation of Isatin Derivative Solid Dispersion by Solvent Evaporation
  • Accurately weigh the isatin derivative and the chosen polymer carrier (e.g., PVP K30, HPMC) in the desired ratio (e.g., 1:1, 1:3, 1:5 w/w).

  • Dissolve both components in a suitable volatile solvent (e.g., methanol, acetone, or a mixture) in a round-bottom flask. Ensure complete dissolution.

  • Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and vacuum until a dry film is formed.

  • Further dry the solid dispersion in a vacuum oven for 24 hours to remove any residual solvent.

  • Gently scrape the solid dispersion from the flask and pulverize it using a mortar and pestle.

  • Sieve the resulting powder to obtain a uniform particle size.

  • Store the solid dispersion in a desiccator.

Preparation of Isatin Derivative Nanosuspension by Wet Media Milling
  • Prepare a dispersion medium containing a stabilizer (e.g., 1% w/v Poloxamer 188 in deionized water).

  • Disperse the isatin derivative in the dispersion medium to form a pre-suspension.

  • Add the pre-suspension to a milling chamber containing milling media (e.g., 0.5 mm yttria-stabilized zirconium oxide beads).

  • Mill the suspension at a controlled speed (e.g., 2000 rpm) and temperature for a specific duration (e.g., 1-4 hours).

  • Separate the nanosuspension from the milling media by filtration or centrifugation.

  • Characterize the nanosuspension for particle size, polydispersity index, and zeta potential.

Preparation of Isatin Derivative-β-Cyclodextrin Inclusion Complex by Co-precipitation
  • Dissolve β-cyclodextrin (1 mmol) in hot deionized water (e.g., 20 mL).

  • In a separate container, dissolve the isatin derivative (1 mmol) in a suitable hot organic solvent like ethanol (e.g., 20 mL).

  • Slowly add the isatin derivative solution to the β-cyclodextrin solution with continuous stirring.

  • Continue stirring the mixture for a specified period (e.g., 2 hours) at room temperature to allow for complex formation and precipitation.

  • Filter the precipitate to separate the inclusion complex from the solution.

  • Wash the collected solid with a small amount of ethanol and water to remove any uncomplexed starting materials.

  • Dry the product in an oven at a controlled temperature or in a desiccator.

Visualizations

experimental_workflow_solid_dispersion cluster_preparation Preparation cluster_characterization Characterization cluster_evaluation Evaluation weigh Weigh Isatin Derivative & Polymer dissolve Dissolve in Volatile Solvent weigh->dissolve evaporate Solvent Evaporation (Rotovap) dissolve->evaporate dry Vacuum Drying evaporate->dry pulverize Pulverize & Sieve dry->pulverize store Store in Desiccator pulverize->store dsc DSC store->dsc pxrd PXRD store->pxrd ftir FTIR store->ftir dissolution Dissolution Testing store->dissolution

Caption: Workflow for Solid Dispersion Preparation and Characterization.

mechanism_cyclodextrin_complexation cluster_system Aqueous System isatin Poorly Soluble Isatin Derivative complex Soluble Inclusion Complex isatin->complex Complexation cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cyclodextrin->complex

Caption: Mechanism of Cyclodextrin Inclusion Complexation.

Technical Support Center: Scalable Synthesis of 7-Methoxyindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the scalable synthesis of 7-Methoxyindoline-2,3-dione (also known as 7-methoxyisatin), a crucial building block for various pharmaceutically active compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important for preclinical studies?

A1: this compound, or 7-methoxyisatin, is a derivative of isatin, which is an indole derivative.[1] The isatin core is a valuable scaffold in medicinal chemistry, forming the basis for compounds with a wide range of biological activities, including potential anti-inflammatory and anti-cancer properties.[2][3] A scalable and reliable synthesis is essential to produce the sufficient quantities of high-purity material required for extensive preclinical evaluation of new drug candidates.

Q2: What are the most common synthetic routes for preparing this compound?

A2: The most established and widely used method for synthesizing isatins, including the 7-methoxy derivative, is the Sandmeyer isatin synthesis.[1][4] This process involves the reaction of an aniline (in this case, 2-methoxyaniline) with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized using a strong acid like sulfuric acid.[5] Alternative methods include the Stolle and Gassman syntheses, which are effective for producing substituted isatins.[1][4]

Q3: What are the critical safety precautions to consider during this synthesis?

A3: The synthesis involves several hazardous materials. Concentrated strong acids like sulfuric acid are highly corrosive and require careful handling in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles. Chloral hydrate is a regulated substance and should be handled according to institutional guidelines.[2] Reactions may be exothermic, especially during the acid-catalyzed cyclization step on a larger scale, and require controlled addition and temperature monitoring.

Q4: How can the final product's purity and identity be confirmed?

A4: The identity and purity of this compound should be confirmed using standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for unambiguous structure elucidation and isomer identification.[6] Other useful methods include melting point determination, Thin Layer Chromatography (TLC) for monitoring reaction progress and purity, and potentially mass spectrometry (MS) for molecular weight confirmation.

Experimental Protocol: Sandmeyer Synthesis of this compound

This protocol details a two-step Sandmeyer synthesis, adapted for the preparation of 7-methoxyisatin from 2-methoxyaniline.

Part A: Synthesis of Isonitroso-N-(2-methoxyphenyl)acetamide (Intermediate)

  • Preparation: In a 1 L round-bottom flask equipped with a reflux condenser, dissolve 60 g of sodium sulfate in 500 mL of deionized water.

  • Reactant Addition: In a separate beaker, prepare a solution of 2-methoxyaniline (0.1 mol) in water and hydrochloric acid. In another beaker, dissolve chloral hydrate (0.11 mol) in water. Add both solutions to the flask.

  • Hydroxylamine Addition: Prepare a solution of hydroxylamine hydrochloride (0.3 mol) in water and add it to the reaction mixture in portions.

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress using TLC until the starting aniline is consumed.

  • Isolation: Cool the reaction mixture in an ice bath to precipitate the isonitrosoacetanilide intermediate. Filter the solid product, wash thoroughly with cold water until the filtrate is neutral, and dry completely.[5][6]

Part B: Acid-Catalyzed Cyclization to this compound

  • Acid Preparation: In a suitable flask, pre-warm concentrated sulfuric acid (e.g., 150 mL) to approximately 65-70 °C in a controlled manner.

  • Cyclization: Carefully and slowly add the dried isonitroso-N-(2-methoxyphenyl)acetamide from Part A to the warm acid with vigorous stirring. An exothermic reaction will occur. Maintain the temperature between 75-80 °C.

  • Reaction Completion: Continue stirring at this temperature for about 30 minutes after the addition is complete.

  • Precipitation: Pour the reaction mixture carefully onto a large volume of crushed ice to precipitate the crude this compound.

  • Purification: Filter the resulting solid, wash extensively with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or glacial acetic acid to yield the final product as an orange-red solid.[1][6]

Data Presentation

Table 1: Representative Reaction Parameters for Sandmeyer Synthesis.

Parameter Step A: Intermediate Formation Step B: Cyclization
Key Reagents 2-Methoxyaniline, Chloral Hydrate, Hydroxylamine HCl Isonitroso-N-(2-methoxyphenyl)acetamide
Solvent/Medium Water, HCl Concentrated Sulfuric Acid
Temperature Reflux (~100 °C) 75 - 80 °C
Typical Time 1-2 hours 30-60 minutes

| Monitoring | TLC | Visual (color change), TLC of quenched aliquot |

Table 2: Expected Product Characteristics.

Property Expected Value/Observation
Appearance Orange-red crystalline solid[1]
Expected Yield 60-80% (overall)
Purity (Post-Recrystallization) >98%

| Melting Point | ~200 °C (Isatin reference)[1] |

Mandatory Visualizations

G cluster_start Starting Materials cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Cyclization & Purification A 2-Methoxyaniline C Isonitroso-N-(2-methoxyphenyl)acetamide A->C Reflux in H₂O B Chloral Hydrate & Hydroxylamine HCl B->C Reflux in H₂O D Crude this compound C->D H₂SO₄, 80°C E Purified Product D->E Recrystallization

Caption: Workflow for the Sandmeyer synthesis of this compound.

G start Problem Observed: Low Product Yield cause1 Possible Cause: Incomplete Reaction start->cause1 cause2 Possible Cause: Side Reactions (e.g., Sulfonation) start->cause2 cause3 Possible Cause: Product Loss During Work-up start->cause3 sol1 Solution: - Increase reaction time/temp - Monitor closely with TLC cause1->sol1 sol2 Solution: - Use minimum effective H₂SO₄ conc. - Maintain cyclization temp < 80°C cause2->sol2 sol3 Solution: - Ensure complete precipitation on ice - Minimize solvent for recrystallization cause3->sol3

Caption: Troubleshooting logic for diagnosing low yield in isatin synthesis.

Troubleshooting Guide

Q: My overall yield is significantly lower than expected. What are the common causes?

A: Low yields in the Sandmeyer synthesis can often be traced to several factors:

  • Incomplete Reaction: Either the initial formation of the isonitrosoacetanilide intermediate or the final acid-catalyzed cyclization may not have gone to completion.[2] Solution: Ensure the reaction is monitored by TLC to confirm the disappearance of starting material. For the cyclization step, maintain the recommended temperature (typically 75-80°C) for a sufficient duration.[5]

  • Side Reactions: During the cyclization in concentrated sulfuric acid, sulfonation of the aromatic ring can occur as a competitive side reaction, consuming your material.[5] Solution: Use the minimum effective concentration of sulfuric acid and avoid excessive temperatures or prolonged reaction times.

  • Product Loss During Work-up: Significant product can be lost during filtration, washing, or recrystallization.[2] Solution: Ensure the product is fully precipitated by pouring the acid mixture into a sufficient volume of ice. When recrystallizing, use a minimal amount of hot solvent to avoid losing product due to its solubility.[6]

Q: I am concerned about the formation of the wrong isomer (e.g., 5-methoxyisatin). How can I control regioselectivity?

A: The Sandmeyer synthesis starting from a meta-substituted aniline can potentially lead to a mixture of isomers. However, starting with 2-methoxyaniline strongly directs the cyclization to the desired 7-position.

  • Possible Cause: While less common for this specific starting material, extreme temperatures during cyclization could potentially influence the regioselectivity.[6]

  • Solution: Carefully control the temperature during the addition of the intermediate to the acid and throughout the reaction. If an isomeric mixture is suspected, separation can be achieved using chromatographic methods like column chromatography.[6] The identity of the correct isomer must be confirmed by NMR.

Q: I am having trouble scaling up the reaction. What are the main challenges?

A: Scaling up from bench to preclinical quantities introduces new challenges:

  • Exothermic Control: The cyclization step is highly exothermic. On a large scale, this can cause the temperature to rise uncontrollably, leading to side reactions and safety hazards. Solution: Use a jacketed reactor with efficient cooling. Add the intermediate to the acid slowly and in portions to manage the heat generated.

  • Intermediate Solubility: Some isonitrosoacetanilide intermediates have poor solubility in the reaction medium, which can hinder complete conversion.[2] Solution: While water is standard, exploring co-solvents in the first step might be necessary, though this can complicate the work-up. Ensure vigorous stirring to maintain a good suspension.

  • Purification at Scale: Recrystallization of large quantities of product can be inefficient. Solution: Carefully select the recrystallization solvent to maximize yield and purity. Ensure the crude product is washed thoroughly to remove as many impurities as possible before the final recrystallization step.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 5-Methoxyisatin and 7-Methoxyindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the biological properties of two methoxy-substituted isatin isomers. This report compiles available quantitative data, experimental protocols, and relevant biological pathways.

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive scaffolds in medicinal chemistry. The introduction of substituents onto the isatin core can profoundly influence their pharmacological profile. This guide provides a comparative analysis of the biological activities of two isomeric methoxy-substituted isatins: 5-methoxyisatin and 7-methoxyindoline-2,3-dione (commonly known as 7-methoxyisatin).

While extensive research has been conducted on the biological effects of 5-methoxyisatin and its derivatives, a notable scarcity of published data exists for 7-methoxyisatin. This guide will primarily focus on the well-documented activities of 5-methoxyisatin, including its anticancer, antimicrobial, and anticonvulsant properties, while highlighting the current knowledge gap regarding its 7-methoxy counterpart. The information presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of isatin-based compounds.

Comparative Overview of Biological Activities

The position of the methoxy group on the isatin ring is a critical determinant of its biological activity.[1] While direct comparative studies are lacking, research on various substituted isatins suggests that modifications at the C-5 position often lead to potent biological effects.[1] The electron-donating nature of the methoxy group can influence the molecule's interaction with biological targets.[1]

Anticancer Activity

Derivatives of 5-methoxyisatin have demonstrated significant potential as anticancer agents. Notably, thiosemicarbazone derivatives of 5-methoxyisatin have shown potent cytotoxicity against a range of cancer cell lines.

Table 1: Anticancer Activity of 5-Methoxyisatin Derivatives

CompoundCancer Cell LineAssayIC50 (µM)Reference
(Z)-N'-(5-methoxy-2-oxoindolin-3-ylidene)thiomorpholine-4-carbothiohydrazideA549 (Lung)MTT2.52[2]
(Z)-N'-(5-methoxy-2-oxoindolin-3-ylidene)morpholine-4-carbothiohydrazideMCF-7 (Breast)MTT2.93[2]
5-acetamido-1-(methoxybenzyl) isatinK562 (Leukemia)MTT0.29[3]
5-acetamido-1-(methoxybenzyl) isatinHepG2 (Liver)MTT0.42[3]

The proposed mechanism for the anticancer activity of some isatin derivatives involves the induction of apoptosis and cell cycle arrest.[1] For instance, certain 5-methoxyindole tethered C-5 functionalized isatins have been shown to cause a lengthening of the G1 phase and a reduction in the S and G2/M phases of the cell cycle.[4]

Antimicrobial Activity

5-Methoxyisatin and its derivatives have been investigated for their activity against various pathogenic microbes. Thiosemicarbazone derivatives, in particular, have exhibited significant and selective antibacterial activity.

Table 2: Antimicrobial Activity of 5-Methoxyisatin Derivatives

Compound/DerivativeMicroorganismActivity (Inhibition Zone/MIC)Reference
Bis(5-Methoxyisatin)-4-(phenyl)-3-thiosemicarbazone Zinc (II)E. coli6.3 mm[5]
Bis(5-Methoxyisatin)-4-(phenyl)-3-thiosemicarbazone Zinc (II)S. aureus ATCC 433006.3 mm[5]
Bis(5-Methoxyisatin)-4-(phenyl)-3-thiosemicarbazone Zinc (II)S. lutea ATCC 93417 mm[5]

The mechanism of antimicrobial action for some isatin derivatives is thought to involve the disruption of bacterial cell membrane integrity.[6]

Anticonvulsant Activity

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to facilitate the replication and further investigation of these compounds.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[10]

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO ≤0.1%).[7]

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[10]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Add Test Compound A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 G->H

MTT Assay Workflow
Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11]

Protocol:

  • Preparation of Inoculum: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).[12]

  • Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing an appropriate broth (e.g., Mueller-Hinton Broth for bacteria).[11]

  • Inoculation: Inoculate each well with the microbial suspension.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[11]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]

Broth_Microdilution_Workflow start Prepare Serial Dilutions of Test Compound in 96-well Plate inoculate Inoculate Wells with Standardized Microbial Suspension start->inoculate controls Include Positive and Negative Controls inoculate->controls incubate Incubate Plate under Appropriate Conditions controls->incubate read Visually Inspect for Microbial Growth incubate->read determine_mic Determine MIC (Lowest Concentration with No Visible Growth) read->determine_mic

Broth Microdilution Workflow
Anticonvulsant Activity: Maximal Electroshock (MES) Test

The MES test is a preclinical model for generalized tonic-clonic seizures.[14]

Protocol:

  • Animal Preparation: Use adult male mice (e.g., ICR-CD-1) and allow them to acclimate.

  • Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Electrode Application: At the time of peak effect, apply corneal electrodes with an anesthetic and saline solution.[14]

  • Electrical Stimulus: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).[14]

  • Observation: Observe the animal for the presence or absence of the hindlimb tonic extensor phase of the seizure.[14]

  • Data Analysis: The endpoint is the abolition of the tonic hindlimb extension. Calculate the ED50, the dose that protects 50% of the animals.

MES_Test_Workflow animal_prep Animal Acclimation Administration of Test Compound stimulation Application of Corneal Electrodes Delivery of Electrical Stimulus animal_prep->stimulation observation Observation of Seizure Response (Presence/Absence of Hindlimb Tonic Extension) stimulation->observation analysis Data Analysis Calculation of ED50 observation->analysis

Maximal Electroshock (MES) Test Workflow

Signaling Pathways

The anticancer activity of isatin derivatives often involves the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.

Anticancer_Signaling_Pathway cluster_0 Isatin Derivative Action cluster_1 Cellular Effects cluster_2 Molecular Targets Isatin Isatin Derivative Kinases Kinase Inhibition (e.g., CDKs, RTKs) Isatin->Kinases Caspases Caspase Activation Isatin->Caspases CellCycle Cell Cycle Arrest (G1/S or G2/M) Apoptosis Induction of Apoptosis CellCycle->Apoptosis Kinases->CellCycle Caspases->Apoptosis

Generalized Anticancer Mechanism of Isatin Derivatives

Conclusion

The available scientific literature robustly supports the diverse biological activities of 5-methoxyisatin and its derivatives, particularly in the realms of anticancer and antimicrobial research. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further investigation into this promising scaffold.

In stark contrast, there is a significant dearth of publicly available data on the biological activities of this compound. This knowledge gap presents a clear opportunity for future research. A direct, systematic comparison of the biological profiles of 5-methoxyisatin and 7-methoxyisatin would be invaluable for elucidating the structure-activity relationships of methoxy-substituted isatins and could guide the rational design of new therapeutic agents. Researchers are encouraged to explore the synthesis and biological evaluation of 7-methoxyisatin to unlock its potential therapeutic applications.

References

A Comparative Guide to the Structure-Activity Relationship of Methoxy-Substituted Isatins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isatin and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. The introduction of a methoxy (-OCH₃) group to the isatin core can significantly modulate its pharmacological properties, influencing its efficacy as an anticancer, antimicrobial, and enzyme inhibitory agent. This guide provides a comparative analysis of methoxy-substituted isatins, summarizing key structure-activity relationship (SAR) findings and presenting supporting experimental data from various studies.

I. Anticancer Activity

The position and number of methoxy substituents on the isatin ring, as well as other structural modifications, play a crucial role in the cytotoxic and antiproliferative activity of these compounds. The 5-methoxy substitution is a common feature in many potent anticancer isatin derivatives.

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of representative methoxy-substituted isatin derivatives against various human cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
1 5-Methoxyisatin--General
2 5-Methoxy-1-benzylisatinJurkatPotent[1]
3 5-Methoxyisatin-thiosemicarbazone derivative--[2]
4 N-alkyl-2'-methoxyethyl-isatinU937, Jurkat> Activity of allyl/methylbutyl substituted[3]
5o 5-Methoxyindole tethered C-5 functionalized isatin-1.69[4]
5w 5-Methoxyindole tethered C-5 functionalized isatin-1.91[4]

Note: This table is a representative summary. Direct comparison of absolute IC₅₀ values across different studies should be done with caution due to variations in experimental conditions.

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
  • Position of the Methoxy Group: Substitution at the C-5 position of the isatin ring with an electron-donating methoxy group is frequently associated with enhanced anticancer activity.[1]

  • N-Substitution: The introduction of a benzyl group at the N-1 position of the isatin core can significantly increase cytotoxic potential.[1] The nature of the substituent on the N-benzyl ring also influences activity, with electron-withdrawing groups at the meta or para position being favorable.[3]

  • C-3 Position Modifications: The C-3 carbonyl group is a key site for modification. The formation of Schiff bases or hydrazones at this position can lead to potent anticancer agents. For instance, isatin-hydrazones have shown excellent activity against breast cancer cell lines.

  • Hybrid Molecules: Hybrid molecules incorporating the methoxy-isatin scaffold with other pharmacophores, such as chalcones or indoles, have demonstrated synergistic effects and potent antiproliferative activities.[4]

Mechanism of Action: Apoptosis Induction

Many cytotoxic methoxy-substituted isatins exert their anticancer effects by inducing apoptosis (programmed cell death). A common mechanism is the activation of the intrinsic or mitochondrial pathway of apoptosis.

Mitochondrial_Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrion cluster_caspase Caspase Cascade Methoxy-Isatins Methoxy-Isatins Bax_Bak Bax/Bak Activation Methoxy-Isatins->Bax_Bak Other_Stimuli Chemotherapeutic Agents, DNA Damage Other_Stimuli->Bax_Bak MOMP MOMP Bax_Bak->MOMP Bcl2_BclxL Anti-apoptotic Bcl-2, Bcl-xL Bcl2_BclxL->Bax_Bak Cytochrome_c Cytochrome c Release Apoptosome Apoptosome (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome MOMP->Cytochrome_c Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase37 Caspase-3, -7 (Executioner) Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Mitochondrial Apoptosis Pathway Induced by Methoxy-Isatins.

II. Antimicrobial Activity

Methoxy-substituted isatins have also been investigated for their potential as antimicrobial agents. The structural features that enhance antibacterial and antifungal activity often overlap with those for anticancer activity, highlighting the broad biological potential of this scaffold.

Quantitative Comparison of Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected methoxy-substituted isatin derivatives against various bacterial strains.

Compound IDSubstitution PatternBacterial StrainMIC (µg/mL)Reference
6 5-Methoxy-isatin thiosemicarbazone derivativeE. coli-[2]
7 5-Methoxy-isatin thiosemicarbazone derivativeS. aureus ATCC 43300-[2]
8 5-Methoxy-isatin thiosemicarbazone derivativeS. enteritidis ATCC 13076-[2]
9 5-Methoxy-isatin thiosemicarbazone derivativeS. lutea ATCC 9341-[2]

Note: The specific MIC values were not provided in the abstract, but the study indicated significant and selective antibacterial activity at low concentrations for several derivatives.[2]

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:
  • Thiosemicarbazone Derivatives: The condensation of the C-3 carbonyl of 5-methoxyisatin with thiosemicarbazides is a common strategy to generate compounds with significant antimicrobial activity.[2]

  • Metal Complexes: The formation of metal complexes with 5-methoxy-isatin thiosemicarbazone derivatives can modulate their biological activity, in some cases enhancing DNA protective effects.[2]

  • Halogenation: The presence of halogen atoms on the isatin ring can contribute to increased antimicrobial potency.[5]

III. Enzyme Inhibition

Methoxy-substituted isatins have been identified as inhibitors of various enzymes, with caspase inhibition being a notable area of research due to its implications in apoptosis regulation.

Quantitative Comparison of Caspase Inhibition

The table below shows the inhibitory activity of a 5-substituted isatin derivative against caspases-3 and -7.

Compound IDSubstitution PatternEnzymeIC₅₀ (µM)Reference
MMPSI (S)-(+)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatinCaspase-31.7[5]
MMPSI (S)-(+)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatinCaspase-3/7 in H9c2 cells0.5[5]
MMPSI (S)-(+)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatinCaspase-3/7 in cardiomyocytes1.5[5]
Structure-Activity Relationship (SAR) Insights for Caspase Inhibition:
  • N-Substitution: N-propyl and N-butyl substitutions on the isatin ring have been shown to be excellent for caspase-3 and -7 inhibition.[2] In contrast, N-alkylether groups are generally weak or inactive.[2]

  • Fluorination: Fluorinated N-benzyl isatins and those with trifluoroalkyl and difluoroalkyl groups are moderate inhibitors.[2]

  • Sulfonyl Group at C-5: The presence of a sulfonyl group at the C-5 position, as seen in MMPSI, is a key feature for potent caspase inhibition.[5]

IV. Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of standard protocols for key assays used to evaluate the biological activity of methoxy-substituted isatins.

Cytotoxicity Assays

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (methoxy-substituted isatins) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

This assay determines cytotoxicity based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Similar to the MTT assay, plate and treat cells with the test compounds.

  • Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubate.

  • Staining: Stain the fixed cells with SRB solution.

  • Washing: Remove the unbound dye by washing with 1% acetic acid.

  • Solubilization: Dissolve the protein-bound dye with a solubilization buffer (e.g., 10 mM Tris base).

  • Absorbance Measurement: Read the absorbance at a wavelength of around 510-565 nm. The absorbance is proportional to the total cellular protein content.

Cytotoxicity_Assay_Workflow cluster_setup Assay Setup cluster_mtg MTT Assay cluster_srb SRB Assay Cell_Seeding 1. Seed cells in 96-well plate Compound_Addition 2. Add Methoxy-Isatin Derivatives (various concentrations) Cell_Seeding->Compound_Addition Incubation 3. Incubate (e.g., 24-72h) Compound_Addition->Incubation MTT_Add 4a. Add MTT Reagent Incubation->MTT_Add SRB_Fix 4b. Fix cells with TCA Incubation->SRB_Fix MTT_Incubate 5a. Incubate (2-4h) MTT_Add->MTT_Incubate MTT_Solubilize 6a. Solubilize Formazan MTT_Incubate->MTT_Solubilize MTT_Read 7a. Read Absorbance (570nm) MTT_Solubilize->MTT_Read SRB_Stain 5b. Stain with SRB SRB_Fix->SRB_Stain SRB_Solubilize 6b. Solubilize Dye SRB_Stain->SRB_Solubilize SRB_Read 7b. Read Absorbance (510-565nm) SRB_Solubilize->SRB_Read

Caption: General Workflow for In Vitro Cytotoxicity Assays.

Antimicrobial Susceptibility Testing

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test bacterium.

  • Serial Dilution: Perform serial dilutions of the methoxy-substituted isatin compounds in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate under appropriate conditions for the specific bacterium (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Caspase Activity Assay

These assays measure the activity of caspases, which are key enzymes in the apoptotic pathway.

  • Cell Lysis: Lyse the treated and control cells to release the cellular contents, including caspases.

  • Substrate Addition: Add a specific caspase substrate that is conjugated to a reporter molecule (e.g., a fluorophore or a chromophore). For caspase-3/7, a common substrate is Ac-DEVD-pNA or a similar peptide.

  • Incubation: Incubate the mixture to allow the active caspases to cleave the substrate, releasing the reporter molecule.

  • Detection: Measure the signal from the released reporter molecule using a spectrophotometer or fluorometer. The signal intensity is proportional to the caspase activity.

V. Conclusion

Methoxy-substituted isatins are a promising class of compounds with diverse biological activities. The structure-activity relationship studies highlight the importance of the position of the methoxy group, with the 5-position being particularly favorable for anticancer activity. Furthermore, modifications at the N-1 and C-3 positions of the isatin scaffold provide opportunities to fine-tune the pharmacological profile, enhancing potency and selectivity. The experimental data presented in this guide, along with the detailed protocols, offer a valuable resource for researchers in the field of drug discovery and development, facilitating the design of novel and more effective isatin-based therapeutic agents. Further investigations are warranted to fully elucidate the mechanisms of action and to optimize the pharmacokinetic and pharmacodynamic properties of these promising molecules.

References

Unveiling the Potency of 7-Methoxyisatin Derivatives in Enzyme Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the enzyme inhibition potency of 7-methoxyisatin derivatives against key cellular targets. This document summarizes quantitative data, details experimental methodologies, and visualizes relevant signaling pathways to offer a clear perspective on the therapeutic potential of this class of compounds.

Isatin (1H-indole-2,3-dione) and its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The strategic placement of substituents on the isatin scaffold can significantly modulate their inhibitory potency and selectivity towards various enzymes. This guide focuses on derivatives featuring a methoxy group at the 7th position, exploring their efficacy as inhibitors of critical enzyme families such as caspases, kinases, and acetylcholinesterase.

Comparative Inhibition Potency of Isatin Derivatives

The inhibitory activities of various isatin derivatives against different enzyme targets are summarized below. While the focus is on 7-methoxyisatin derivatives, data for other relevant isatin analogs are included for comparative purposes, providing a broader context for structure-activity relationship (SAR) studies.

Caspase Inhibition

Caspases, a family of cysteine proteases, are central players in the apoptotic pathway. Their inhibition is a key therapeutic strategy in diseases characterized by excessive cell death. Isatin derivatives have emerged as potent caspase inhibitors.

Compound IDDerivative TypeTarget EnzymeIC50/KiReference
MMPSI (S)-(+)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatinCaspase-3IC50 = 1.7 µM[1]
MMPSI (S)-(+)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatinCaspase-3/7IC50 = 0.5 µM (in H9c2 cells)[1]
Triazole-isatin analog 38 Isatin derivativeCaspase-3IC50 = 5.6 nM[2]
Triazole-isatin analog 38 Isatin derivativeCaspase-7IC50 = 6.1 nM[2]
Triazole-isatin analog 40 Isatin derivativeCaspase-3IC50 = 4.5 nM[2]
Triazole-isatin analog 40 Isatin derivativeCaspase-7IC50 = 3.8 nM[2]
Isatin-sulphonamide 20d Isatin derivativeCaspase-3IC50 = 2.33 µM[2]
Kinase Inhibition

Protein kinases are crucial regulators of numerous cellular processes, and their dysregulation is a hallmark of cancer. Isatin derivatives have shown significant potential as inhibitors of various kinases, including cyclin-dependent kinases (CDKs) and others involved in cell signaling.

Compound IDDerivative TypeTarget KinaseInhibition (%) / IC50 / KdReference
Compound 5 7-deazapurine-isatin hybrid (with methoxy)EGFR, Her2, VEGFR2, CDK2Not specified (potent)[3]
Compound 5d Tricyclic Isatin OximeDYRK1AKd = 0.85 ± 0.12 nM[4]
Compound 5d Tricyclic Isatin OximeDYRK1B>96% inhibition at 10 µM[5]
Compound 5d Tricyclic Isatin OximePIM1Kd = 1.8 ± 0.1 nM[4]
Compound 5d Tricyclic Isatin OximeHaspinKd = 0.61 ± 0.08 nM[4]
Compound 5d Tricyclic Isatin OximeHIPK1-3>96% inhibition at 10 µM[5]
Compound 5d Tricyclic Isatin OximeIRAK1>96% inhibition at 10 µM[5]
Compound 5d Tricyclic Isatin OximeNEK10>96% inhibition at 10 µM[5]
Compound 5d Tricyclic Isatin OximeDAPK1-3>96% inhibition at 10 µM[5]
Isatin-based hybrids Isatin-imidazole hybridsPI3KNot specified (effective)[6]
Isatin-based hybrids Isatin-imidazole hybridsCOX-2Not specified (effective)[6]
Acetylcholinesterase (AChE) Inhibition

Inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic approach for Alzheimer's disease. Certain isatin derivatives have been explored for their AChE inhibitory activity.

Compound IDDerivative TypeTarget EnzymeIC50Reference
Compound 15 7-Methoxytacrine-p-anisidine hybridhAChE1.36 µM[7]
Compound 19 7-Methoxytacrine-p-anisidine hybridhAChE1.35 µM[7]
Isatin-linked dihydrothiazole-2-thiols Isatin derivativeAChE18.2 µM and 27.5 µM[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key enzyme inhibition assays cited in this guide.

Caspase-3/7 Activity Assay (Fluorometric)

This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.

    • Treat cells with various concentrations of the 7-methoxyisatin derivative or vehicle control for the desired time period. Include a positive control for apoptosis induction (e.g., staurosporine).

  • Cell Lysis:

    • Centrifuge the plate and remove the supernatant.

    • Add 50 µL of chilled cell lysis buffer to each well and incubate on ice for 10 minutes.

  • Enzyme Reaction:

    • Prepare a reaction mixture containing caspase-3/7 substrate (e.g., Ac-DEVD-AMC) in a suitable reaction buffer containing DTT.

    • Add 50 µL of the reaction mixture to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the fluorescence intensity using a fluorometer with an excitation wavelength of 380 nm and an emission wavelength of 420-460 nm.

    • Calculate the percentage of caspase activity relative to the vehicle control and determine the IC50 value of the inhibitor.[1]

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity in the presence of an inhibitor.

  • Reagent Preparation:

    • Prepare serial dilutions of the 7-methoxyisatin derivative in a suitable buffer (e.g., kinase assay buffer with DTT). The final DMSO concentration should typically be kept below 1%.

    • Thaw all reagents (recombinant kinase, substrate, ATP) on ice.

  • Kinase Reaction:

    • In a white, opaque 96-well or 384-well plate, add the serially diluted inhibitor or DMSO (vehicle control).

    • Add the diluted kinase enzyme to each well.

    • Initiate the reaction by adding a mixture of the kinase-specific substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE based on the reaction of thiocholine (a product of acetylcholine hydrolysis) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

  • Reagent Preparation:

    • Prepare a solution of AChE enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

    • Prepare solutions of the substrate (acetylthiocholine iodide) and DTNB.

    • Prepare serial dilutions of the 7-methoxyisatin derivative.

  • Enzyme Inhibition Reaction:

    • In a 96-well plate, add the AChE enzyme solution to each well.

    • Add the serially diluted inhibitor or vehicle control to the respective wells and pre-incubate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate (acetylthiocholine iodide) and DTNB solution to all wells.

  • Data Acquisition:

    • Immediately measure the absorbance at 412 nm at multiple time points (kinetic measurement) or after a fixed incubation time (endpoint measurement) using a microplate reader.

    • The rate of color change is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the percentage of AChE inhibition for each concentration of the derivative compared to the control without the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by 7-methoxyisatin derivatives is essential for understanding their mechanism of action. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow.

Apoptosis_Pathway 7-Methoxyisatin Derivative 7-Methoxyisatin Derivative Caspase-3/7 Caspase-3/7 7-Methoxyisatin Derivative->Caspase-3/7 Inhibition Pro-apoptotic Stimuli Pro-apoptotic Stimuli Bax/Bak Bax/Bak Pro-apoptotic Stimuli->Bax/Bak Bcl-2 Bcl-2 Bcl-2->Bax/Bak Mitochondrion Mitochondrion Bax/Bak->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome Pro-caspase-3/7 Pro-caspase-3/7 Caspase-9->Pro-caspase-3/7 Pro-caspase-3/7->Caspase-3/7 Apoptosis Apoptosis Caspase-3/7->Apoptosis

Caption: Intrinsic apoptosis pathway and the inhibitory action of 7-methoxyisatin derivatives on Caspase-3/7.

Cell_Cycle_Regulation cluster_G1 G1 Phase cluster_S_G2 S/G2 Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb P E2F E2F Rb->E2F G1_S_Transition G1/S Transition E2F->G1_S_Transition Cyclin E/A Cyclin E/A G1_S_Transition->Cyclin E/A CDK2 CDK2 Cyclin E/A->CDK2 DNA_Replication DNA Replication CDK2->DNA_Replication G2_M_Transition G2/M Transition CDK2->G2_M_Transition 7-Methoxyisatin Derivative 7-Methoxyisatin Derivative 7-Methoxyisatin Derivative->CDK2 Inhibition Experimental_Workflow Compound Synthesis Compound Synthesis Enzyme Inhibition Assays Enzyme Inhibition Assays Compound Synthesis->Enzyme Inhibition Assays Data Analysis Data Analysis Enzyme Inhibition Assays->Data Analysis Lead Optimization Lead Optimization Data Analysis->Lead Optimization Lead Optimization->Compound Synthesis SAR In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies

References

Comparative Bioactivity of 7-Methoxyisatin Across Diverse Cancer Cell Lines: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioactivity of 7-methoxyisatin, a derivative of the versatile isatin scaffold, against various cancer cell lines. While comprehensive, direct comparative studies on 7-methoxyisatin are emerging, this document synthesizes available data on closely related isatin derivatives to offer insights into its potential anti-cancer activities. The isatin core is a recognized pharmacophore known to induce apoptosis and cell cycle arrest in cancerous cells.[1] This guide presents key experimental data, detailed protocols for relevant assays, and visual representations of experimental workflows and signaling pathways to support further research and drug development efforts.

Quantitative Bioactivity Data

The following table summarizes the cytotoxic activity of various isatin derivatives, providing a reference for the potential efficacy of 7-methoxyisatin against different cancer cell lines. It is important to note that these values are for structurally related compounds and direct testing of 7-methoxyisatin may yield different results.

Cancer Cell LineCancer TypeCompoundIC50 (µM)Reference
HepG2Liver CarcinomaIsatin-based analoguesData not specified[1]
MCF-7Breast CarcinomaIsatin-based analoguesData not specified[1]
HCT-116Colon CarcinomaIsatin-based analoguesData not specified[1]
A549Lung CarcinomaDimethyl-substituted isatin derivativesData not specified[2]
B16F10Murine MelanomaGold(I) complex with N-heterocyclic carbeneLower than cisplatin[3]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of isatin derivatives are provided below. These protocols can be adapted for the specific analysis of 7-methoxyisatin.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 7-methoxyisatin and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.

  • Absorbance Measurement: Leave the plate at room temperature in the dark for at least 2 hours to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[4]

Apoptosis Detection: Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Harvesting: Collect both adherent and floating cells after treatment.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[4]

Cell Cycle Analysis: Propidium Iodide Staining

Flow cytometry with propidium iodide (PI) staining is utilized to analyze the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Harvesting and Fixation: Harvest cells and fix them in cold 70% ethanol while vortexing gently. Store at 4°C for at least 30 minutes.

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cells in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The amount of fluorescent signal is representative of the amount of DNA present.[2][5]

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and assess the impact of 7-methoxyisatin on key signaling molecules.

Protocol:

  • Cell Lysis: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Visualizing Experimental and Logical Relationships

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for assessing the bioactivity of 7-methoxyisatin and a potential signaling pathway it may modulate.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Bioactivity Assessment cluster_data_analysis Data Analysis & Interpretation cluster_conclusion Conclusion start Cancer Cell Lines (e.g., MCF-7, HepG2, HCT-116) treatment Treat with 7-methoxyisatin (various concentrations and time points) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle protein Protein Expression (Western Blot) treatment->protein ic50 Determine IC50 values viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist pathway_analysis Analyze Signaling Pathways protein->pathway_analysis conclusion Evaluate Anticancer Efficacy of 7-methoxyisatin ic50->conclusion apoptosis_quant->conclusion cell_cycle_dist->conclusion pathway_analysis->conclusion

Caption: Experimental workflow for evaluating the anticancer properties of 7-methoxyisatin.

signaling_pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_caspase Caspase Cascade 7-Methoxyisatin 7-Methoxyisatin RTK Receptor Tyrosine Kinase 7-Methoxyisatin->RTK Inhibition Bax Bax (Pro-apoptotic) 7-Methoxyisatin->Bax Upregulation PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activation Bcl2->Bax Inhibition Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential signaling pathway for 7-methoxyisatin-induced apoptosis in cancer cells.

References

The Efficacy of 7-Methoxyisatin Compared to Other Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Kinase Inhibitory Activity

The isatin core structure is a versatile scaffold that has been explored for the development of inhibitors against various key enzymes, including receptor tyrosine kinases (RTKs) and cyclin-dependent kinases (CDKs).[1] Isatin-based compounds have been shown to exert their anticancer effects by inhibiting kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR), which are crucial for tumor angiogenesis and metastasis.[3] These compounds can modulate signaling pathways like the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are often dysregulated in cancer.[3]

While specific IC50 values for 7-methoxyisatin are not available, the following tables provide a summary of the inhibitory activities of various isatin analogs and established kinase inhibitors to offer a point of comparison.

Table 1: Inhibitory Activity of Selected Isatin Derivatives Against a Panel of Kinases

Compound ClassSpecific DerivativeTarget Kinase(s)IC50 (µM)
Isatin-HydrazoneCompound 1EGFR, VEGFR-2, FLT-30.269, 0.232, 1.535
Isatin-HydrazoneCompound 2EGFR, VEGFR-2, FLT-30.369, 0.266, 0.546
Tricyclic Isatin OximeCompound 5dDYRK1A, DYRK1B, PIM1, Haspin, HIPK1-3, IRAK1, NEK10, DAPK1-3High binding affinity (nanomolar range Kd values)
Isatin-Deazapurine HybridCompound 5HER20.081

Note: The data presented for isatin derivatives is to provide an indication of the potential activity of the isatin scaffold and not of 7-methoxyisatin itself.

Table 2: Inhibitory Activity of Comparator Kinase Inhibitors

InhibitorPrimary Target(s)IC50 (nM)
Sunitinib VEGFR2, PDGFRβ, c-Kit, FLT32 - 80
Dasatinib Abl, Src, c-Kit<1 - 79
Gefitinib EGFR26 - 57
Imatinib v-Abl, c-Kit, PDGFR100 - 600

Experimental Protocols

The determination of kinase inhibitory activity is crucial for the evaluation of novel compounds. A generalized protocol for an in vitro kinase activity assay is described below.

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol outlines a method to measure the activity of a specific kinase in the presence of an inhibitor by quantifying the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest

  • Specific peptide or protein substrate for the kinase

  • ATP

  • 7-methoxyisatin or other test inhibitors

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of 7-methoxyisatin in 100% DMSO. Create a serial dilution of the compound in DMSO.

  • Kinase Reaction Setup:

    • In a 96-well plate, add the serially diluted 7-methoxyisatin or DMSO (vehicle control) to the appropriate wells.

    • Add the kinase to each well and incubate at room temperature for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well. Incubate at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.

Visualizing Kinase Inhibition and Experimental Workflow

To better understand the context of kinase inhibition and the experimental processes involved, the following diagrams are provided.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) (e.g., VEGFR, EGFR) Substrate Substrate Protein RTK->Substrate phosphorylates Ras Ras RTK->Ras activates Isatin 7-Methoxyisatin (Inhibitor) Isatin->RTK inhibits ATP ATP ATP->RTK pSubstrate Phosphorylated Substrate Protein Substrate->pSubstrate Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription activates Ligand Growth Factor (e.g., VEGF, EGF) Ligand->RTK

Caption: A generic receptor tyrosine kinase (RTK) signaling pathway.

G A Compound Preparation (Serial Dilution of 7-Methoxyisatin) B Plate Setup (Add compound/control to wells) A->B C Kinase Addition & Pre-incubation B->C D Initiate Reaction (Add Substrate/ATP mixture) C->D E Incubation (e.g., 30°C for 60 min) D->E F Stop Reaction & ATP Depletion (Add ADP-Glo™ Reagent) E->F G Signal Generation (Add Kinase Detection Reagent) F->G H Luminescence Reading (Plate Reader) G->H I Data Analysis (IC50 Determination) H->I

References

Illuminating the Isatin Core: A Spectroscopic Comparison for Structural Verification

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the structural confirmation of synthesized 7-methoxyisatin through spectroscopic analysis, with a comparative look at 5-methoxyisatin and 5-bromoisatin.

For scientists engaged in drug discovery and development, the precise structural confirmation of newly synthesized compounds is a critical checkpoint. Isatin and its derivatives are a prominent class of heterocyclic compounds that exhibit a wide array of biological activities, making them attractive scaffolds for medicinal chemistry. This guide provides a comprehensive comparison of the spectroscopic data for the target molecule, 7-methoxyisatin, alongside two common isatin analogs: 5-methoxyisatin and 5-bromoisatin. The inclusion of detailed experimental protocols and workflow visualizations aims to equip researchers with the necessary tools for unambiguous structural verification.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 7-methoxyisatin (predicted and analogous data), 5-methoxyisatin, and 5-bromoisatin. This side-by-side comparison highlights the distinct spectral features arising from the different substitution patterns on the isatin ring.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundH-4H-5H-6NHOther ProtonsSolvent
7-Methoxyisatin ~7.2-7.4 (d)~6.7-6.9 (t)~7.2-7.4 (d)~8.0-8.5 (s)3.9 (s, 3H, -OCH₃)CDCl₃
5-Methoxyisatin 7.17 (dd, J=2.5, 1.0 Hz)-7.06 (s)10.86 (s)3.74 (s, 3H, -OCH₃)CDCl₃
5-Bromoisatin [1]7.66 (d, J=1.9 Hz)-7.74 (dd, J=8.3, 1.9 Hz)-6.88 (d, J=8.3 Hz)DMSO-d₆

Note: Data for 7-Methoxyisatin is based on predicted values for the closely related 7-methyl-4-methoxyisatin due to the lack of available experimental data.[2]

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundC-2C-3C-3aC-4C-5C-6C-7C-7aOther CarbonsSolvent
7-Methoxyisatin ~184~159~118~125~115~138~148~151~56 (-OCH₃)CDCl₃
5-Methoxyisatin ----------
5-Bromoisatin [1]184.05159.84150.43140.89115.15127.76120.44115.13-DMSO-d₆

Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)

CompoundN-H StretchC=O Stretch (Ketone)C=O Stretch (Amide)C-O-C Stretch
7-Methoxyisatin ~3300~1740~1710~1240
5-Methoxyisatin ----
5-Bromoisatin ----

Note: Data for 7-Methoxyisatin is based on predicted values for a similar compound.[2] Specific experimental IR data for 5-methoxyisatin and 5-bromoisatin were not explicitly detailed in the search results but are available in databases such as PubChem.[3]

Table 4: Mass Spectrometry (MS) Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
7-Methoxyisatin 177.04-
5-Methoxyisatin [3]177149, 106
5-Bromoisatin 224.94 / 226.94 (isotope pattern)-

Experimental Protocols

A reliable method for the synthesis of isatin derivatives is the Sandmeyer isatin synthesis. The following protocol is adapted for the synthesis of 7-methoxyisatin from 3-methoxyaniline.

Synthesis of 7-Methoxyisatin via Sandmeyer Reaction

Materials:

  • 3-Methoxyaniline

  • Chloral hydrate

  • Hydroxylamine hydrochloride

  • Anhydrous sodium sulfate

  • Concentrated hydrochloric acid

  • Concentrated sulfuric acid

  • Water

  • Ethanol

Procedure:

  • Formation of the α-oximinoacetanilide intermediate:

    • In a round-bottom flask, dissolve 3-methoxyaniline in water containing concentrated hydrochloric acid.

    • In a separate flask, prepare a solution of chloral hydrate and anhydrous sodium sulfate in water.

    • Add the 3-methoxyaniline hydrochloride solution to the chloral hydrate solution.

    • Slowly add an aqueous solution of hydroxylamine hydrochloride to the reaction mixture.

    • Heat the mixture under reflux for a specified time until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture and collect the precipitated isonitrosoacetanilide by filtration. Wash the solid with water and dry.

  • Cyclization to 7-methoxyisatin:

    • Carefully add the dried isonitrosoacetanilide in portions to pre-heated concentrated sulfuric acid at a controlled temperature (e.g., 60-80 °C).

    • After the addition is complete, continue heating for a short period to ensure complete cyclization.

    • Pour the reaction mixture onto crushed ice to precipitate the crude 7-methoxyisatin.

    • Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 7-methoxyisatin.

Spectroscopic Characterization:

  • ¹H and ¹³C NMR: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire the spectra on an NMR spectrometer.

  • IR Spectroscopy: Obtain the IR spectrum of the solid sample using a KBr pellet or an ATR-FTIR spectrometer.

  • Mass Spectrometry: Analyze the sample using a mass spectrometer with a suitable ionization technique (e.g., ESI or EI) to determine the molecular weight and fragmentation pattern.

Visualizing the Workflow and Potential Applications

To further clarify the experimental process and conceptualize the relevance of these compounds, the following diagrams are provided.

Synthesis_Workflow cluster_step1 Step 1: Isonitrosoacetanilide Formation cluster_step2 Step 2: Cyclization A 3-Methoxyaniline C Reaction Mixture A->C B Chloral Hydrate + Hydroxylamine HCl B->C D Isonitrosoacetanilide (Intermediate) C->D Reflux E Isonitrosoacetanilide G Crude 7-Methoxyisatin E->G Heating F Conc. H₂SO₄ F->G H Purified 7-Methoxyisatin G->H Recrystallization

Caption: Synthesis workflow for 7-methoxyisatin via the Sandmeyer reaction.

Signaling_Pathway cluster_nucleus Inside Nucleus receptor Cell Surface Receptor kinase1 Kinase A receptor->kinase1 phosphorylates isatin Isatin Derivative (e.g., 7-Methoxyisatin) isatin->receptor binds to & activates kinase2 Kinase B kinase1->kinase2 activates transcription_factor Transcription Factor kinase2->transcription_factor phosphorylates nucleus Nucleus transcription_factor->nucleus response Cellular Response (e.g., Apoptosis) nucleus->response gene transcription

Caption: Hypothetical signaling pathway involving an isatin derivative.

References

A Comparative Guide to the Efficacy of 7-Methoxyisatin-Based Compounds: In Vitro Potency vs. In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isatin scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anticonvulsant, and antiviral properties. The addition of a methoxy group at the 7-position of the isatin core can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This guide provides an objective comparison of the in vitro and in vivo efficacy of 7-methoxyisatin-based compounds and their structural analogs, supported by experimental data and detailed methodologies to aid in the evaluation and development of these promising therapeutic agents.

Data Presentation: A Comparative Analysis

The successful translation of a compound from a laboratory curiosity to a clinical candidate hinges on the correlation between its activity in cellular assays (in vitro) and its performance in whole-organism models (in vivo). Below, we summarize the efficacy of a key 7-methoxy-substituted compound and a related isatin derivative to illustrate this comparison.

Anticancer Activity

Table 1: In Vitro vs. In Vivo Efficacy of Anticancer 7-Methoxyisatin Analogs

CompoundIn Vitro AssayCell LineIn Vitro Efficacy (GI₅₀)In Vivo ModelIn Vivo Efficacy (Tumor Growth Inhibition)
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one [1]Sulforhodamine B (SRB) AssayNCI-H460 (Lung Cancer)Sub-nanomolar range (10⁻¹⁰ M level)NCI-H460 Xenograft in nude mice61.9% at 1.0 mg/kg
MCF-7 (Breast Cancer)Low nanomolar rangeMCF-7 Xenograft in nude miceLethal dose at 4 mg/kg (single dose)
3,3’-(hydrazine-1,2-diylidene)bis (5-methylindolin-2-one) (Isatin Schiff Base)[2]MTT AssayHepG2 (Liver Cancer)IC₅₀ ~ 4.23 μMHepS-bearing miceSubstantial tumor growth inhibition at 40 mg/kg

Note: The first compound is a close structural analog of a 7-methoxyisatin derivative, providing valuable insight into the potential of this class. The second compound, a bis-Schiff base of 5-methylisatin, demonstrates a direct in vitro to in vivo correlation for a related isatin derivative.

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for the accurate assessment of therapeutic candidates. The following are protocols for key experiments cited in the evaluation of 7-methoxyisatin-based compounds.

In Vitro Cytotoxicity: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

  • Cell Plating: Seed cells in 96-well microtiter plates at a density of 5,000-20,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (typically 48-72 hours).

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates four times with slow-running tap water and allow them to air-dry.

  • Staining: Add 50 µL of 0.04% (w/v) SRB solution to each well and incubate at room temperature for 1 hour.

  • Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air-dry.

  • Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well and shake for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the number of living cells.

In Vitro Mechanism: Tubulin Polymerization Assay

This assay measures the effect of compounds on the assembly of microtubules from tubulin dimers.

  • Tubulin Preparation: Reconstitute purified tubulin (e.g., from porcine brain) to a concentration of 2-3 mg/mL in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).

  • Reaction Mixture: In a pre-warmed 96-well plate, add the tubulin solution along with 1 mM GTP and a fluorescence reporter (e.g., DAPI) or monitor absorbance at 340 nm.

  • Compound Addition: Add the test compound at various concentrations to the wells. Include positive (e.g., paclitaxel) and negative (e.g., DMSO) controls.

  • Initiation of Polymerization: Initiate the polymerization by incubating the plate at 37°C.

  • Monitoring: Measure the change in fluorescence or absorbance over time (e.g., every 60 seconds for 60 minutes) at 37°C. An increase in signal indicates tubulin polymerization, while inhibition of this increase suggests an anti-tubulin effect.

In Vivo Efficacy: Human Tumor Xenograft Mouse Model

Xenograft models are a cornerstone of preclinical oncology research for evaluating the in vivo efficacy of novel anticancer agents.

  • Cell Culture and Preparation: Culture a human cancer cell line (e.g., NCI-H460) in the recommended medium. Harvest cells when they reach 80-90% confluency and ensure viability is >95%.

  • Animal Model: Utilize immunodeficient mice, such as athymic nude mice, aged 6-8 weeks.

  • Tumor Implantation: Subcutaneously inject a suspension of the cancer cells (e.g., 5 x 10⁶ cells in 100 µL) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers two to three times per week. Calculate the tumor volume using the formula: Tumor Volume = (Length x Width²) / 2.

  • Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the test compound (e.g., 1.0 mg/kg), vehicle control, and a positive control (e.g., paclitaxel) according to a defined schedule (e.g., intravenously every 5 days for 3 weeks).[1]

  • Efficacy Evaluation: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) by comparing the average tumor weight or volume in the treated groups to the control group.

Visualizing the Science: Diagrams and Workflows

To better understand the mechanisms and processes involved in the study of 7-methoxyisatin-based compounds, the following diagrams have been generated.

experimental_workflow Experimental Workflow for Efficacy Testing cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Compound Synthesis Compound Synthesis Cytotoxicity Screening Cytotoxicity Screening Compound Synthesis->Cytotoxicity Screening SRB Assay Mechanism of Action Mechanism of Action Cytotoxicity Screening->Mechanism of Action e.g., Tubulin Assay Lead Compound Lead Compound Mechanism of Action->Lead Compound Select Potent Compound Xenograft Model Xenograft Model Lead Compound->Xenograft Model Efficacy Study Data Analysis Data Analysis Xenograft Model->Data Analysis Tumor Growth Inhibition Clinical Candidate Clinical Candidate Data Analysis->Clinical Candidate

A typical workflow for evaluating anticancer compounds.

PI3K_Akt_Pathway PI3K/Akt Signaling Pathway in Cancer RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes Isatin Isatin Derivatives Isatin->Akt Potential Inhibition

The PI3K/Akt pathway, a potential target for isatin compounds.

Conclusion

The journey from a promising in vitro result to a successful in vivo outcome is a significant challenge in drug discovery. For 7-methoxyisatin-based compounds, the available data suggests that potent in vitro anticancer activity can translate to significant tumor growth inhibition in animal models. However, this is not always a direct correlation, and factors such as bioavailability, metabolism, and toxicity play crucial roles. The methodologies and comparative data presented in this guide are intended to provide a foundational understanding for researchers in this field, aiding in the design of future experiments and the selection of the most promising candidates for further development. The continued exploration of this versatile chemical scaffold holds promise for the discovery of novel and effective therapeutic agents.

References

A Comparative Guide to Sandmeyer and Stolle Syntheses for Substituted Isatins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of substituted isatins is a critical step in the creation of a wide array of biologically active compounds. Among the various synthetic routes, the Sandmeyer and Stolle syntheses are two of the most established and frequently employed methods. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid in the selection of the most suitable method for a given application.

Introduction to Isatin Synthesis Methods

The Sandmeyer Synthesis , first described by Traugott Sandmeyer in 1919, is a classical and widely used method for preparing isatins from anilines.[1] The reaction proceeds in two main steps: the formation of an α-isonitrosoacetanilide intermediate from the reaction of an aniline with chloral hydrate and hydroxylamine, followed by an acid-catalyzed intramolecular cyclization to yield the isatin.[2][3]

The Stolle Synthesis , developed by Robert Stollé, offers a significant alternative to the Sandmeyer method.[4][5] This two-step procedure involves the acylation of anilines with either α-chloroacetyl chlorides or, more commonly for isatins, oxalyl chloride to form an intermediate.[6] This intermediate then undergoes an intramolecular Friedel-Crafts reaction, typically mediated by a Lewis acid, to yield the corresponding oxindole or isatin.[6] The Stolle synthesis is particularly noted for its utility in preparing N-substituted isatins.[7][8]

Comparative Analysis

The choice between the Sandmeyer and Stolle synthesis often depends on the nature of the desired substituted isatin, particularly the substituents on the aromatic ring and the nitrogen atom.

Scope and Limitations:

The Sandmeyer synthesis is particularly effective for anilines bearing electron-withdrawing groups.[9] However, it is known to require harsh acidic conditions for the cyclization step and may fail or give low yields with anilines containing electron-donating groups.[9] Another limitation is the potential formation of regioisomeric mixtures when using meta-substituted anilines.[9]

The Stolle synthesis , on the other hand, is considered a robust alternative, especially for the preparation of N-substituted isatins.[4][9] It generally offers a broader substrate scope with respect to the aniline component and can be more effective for substrates that are sensitive to the harsh conditions of the Sandmeyer cyclization. The choice of Lewis acid in the Stolle synthesis can be critical and may require optimization for different substrates.[4]

Yield and Reaction Conditions:

Direct, comprehensive comparisons of the two methods across a wide range of substrates are limited in the literature. However, specific examples highlight the differences in their performance. For instance, in the synthesis of a specific chiral N-substituted isatin, the Sandmeyer approach was reported to provide a significantly higher yield (50%) and enantiomeric excess (>99% ee) compared to the Stolle method (16% yield, 95% ee).[10] This suggests that for certain substrates, the Sandmeyer reaction can be superior in terms of both yield and stereoselectivity.

General observations indicate that the Sandmeyer synthesis can provide good to excellent yields, often cited as >75%, for suitable substrates.[8] The Stolle synthesis yields are reported to be in the range of 48-79% for certain one-pot modifications.[7]

Quantitative Data Summary

The following tables summarize available quantitative data for the Sandmeyer and Stolle syntheses for specific substituted isatins.

Table 1: Sandmeyer Synthesis of Substituted Isatins

Starting AnilineSubstituentProductReaction ConditionsYieldReference
3-Bromoaniline3-Br4-Bromo- and 6-Bromoisatin1. Chloral hydrate, NH₂OH·HCl, Na₂SO₄, H₂O, 80-100°C, 2h; 2. conc. H₂SO₄, 60-65°C46% (4-Bromo), 21% (6-Bromo)This is an author comment in the source, referencing a 1958 paper by Holt et al.
4-Chloroaniline4-Cl5-Chloroisatin1. Chloral hydrate, NH₂OH·HCl, Na₂SO₄, H₂O, 60-70°C, 5h; 2. conc. H₂SO₄, 75-85°C90.2% (intermediate)The yield for the final product is not explicitly stated as a percentage.
Chiral N-arylanilineChiral N-substituentChiral N-substituted isatinNot specified50%[10]

Table 2: Stolle Synthesis of Substituted Isatins

Starting AnilineSubstituentProductReaction ConditionsYieldReference
AnilineHIsatinOxalyl chloride, H-β zeolite, dichloroethane, 80°C48-79%[7]
Chiral N-arylanilineChiral N-substituentChiral N-substituted isatinNot specified16%[10]
IsatinN-benzyl1-Benzylindoline-2,3-dioneBenzyl chloride, K₂CO₃, KI, acetonitrile79%This is a protocol for N-benzylation of existing isatin, not a full Stolle synthesis from an N-benzylaniline.

Experimental Protocols

Sandmeyer Synthesis of 4-Bromo- and 6-Bromoisatin

Step 1: Synthesis of 3-Bromoisonitrosoacetanilide

A 5-liter flask is charged with a solution of chloral hydrate (45 g, 0.27 mol) and Na₂SO₄·10H₂O (320 g) in water (600 cm³), warmed to 30°C to dissolve the solids. To this is added a solution of 3-bromoaniline (43 g, 0.25 mol) in water (150 cm³) and concentrated HCl (25 cm³), followed by a solution of hydroxylamine hydrochloride (55 g, 0.79 mol) in water (250 cm³). A thick white suspension forms. The mixture is heated, and at 60–70°C, a thick paste forms. After heating for 2 hours at 80–100°C, the mixture is cooled to 80°C and filtered. The resulting pale brown product is washed with water.

Step 2: Cyclization to 4-Bromo- and 6-Bromoisatin

Concentrated H₂SO₄ (200 cm³) is heated to 60°C with mechanical stirring. 3-Bromoisonitrosoacetanilide (15 g) is added in portions over 20 minutes, maintaining the temperature between 60 and 65°C. The mixture is then heated to 80°C, cooled to 70°C, and poured onto crushed ice (2.5 liters). After standing for 1 hour, the orange precipitate is filtered, washed with water, and dried to give a mixture of 4-bromo- and 6-bromo-isatin. The isomers can then be separated.

General Procedure for Stolle Synthesis of N-Substituted Isatins

The Stolle synthesis is typically carried out in two steps:

Step 1: Formation of the Chlorooxalylanilide Intermediate

The N-substituted aniline is reacted with oxalyl chloride, often in an inert solvent like dichloromethane or under neat conditions. This reaction is usually exothermic and proceeds readily to form the corresponding chlorooxalylanilide intermediate.

Step 2: Lewis Acid-Mediated Cyclization

The crude or purified chlorooxalylanilide is then treated with a Lewis acid, such as aluminum chloride (AlCl₃), titanium tetrachloride (TiCl₄), or boron trifluoride etherate (BF₃·Et₂O), in a suitable solvent like carbon disulfide or nitrobenzene. The reaction mixture is heated to effect the intramolecular Friedel-Crafts cyclization. Upon completion, the reaction is carefully quenched, typically with ice and acid, to yield the N-substituted isatin.

Visualizing the Synthetic Pathways

To better understand the logical flow of each synthesis, the following diagrams illustrate the key steps.

Sandmeyer_Synthesis cluster_step1 Step 1: Isonitrosoacetanilide Formation cluster_step2 Step 2: Cyclization Aniline Aniline Intermediate Isonitroso- acetanilide Aniline->Intermediate Condensation Reagents1 Chloral Hydrate, NH₂OH·HCl, Na₂SO₄ Isatin Substituted Isatin Intermediate->Isatin Intramolecular Cyclization Acid Conc. H₂SO₄

Caption: Workflow of the Sandmeyer synthesis for substituted isatins.

Stolle_Synthesis cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclization N_Aniline N-Substituted Aniline Stolle_Intermediate Chlorooxalyl- anilide N_Aniline->Stolle_Intermediate Acylation OxalylChloride Oxalyl Chloride N_Isatin N-Substituted Isatin Stolle_Intermediate->N_Isatin Friedel-Crafts Cyclization LewisAcid Lewis Acid (e.g., AlCl₃)

Caption: Workflow of the Stolle synthesis for N-substituted isatins.

Conclusion

Both the Sandmeyer and Stolle syntheses are valuable and versatile methods for the preparation of substituted isatins. The Sandmeyer synthesis is a long-standing and effective method, particularly for anilines with electron-withdrawing substituents, and can provide high yields. Its primary drawbacks are the harsh reaction conditions and potential for regioisomer formation. The Stolle synthesis is an excellent alternative, especially for N-substituted isatins, and often proceeds under milder conditions with a broader substrate scope. The choice between the two methods should be made on a case-by-case basis, considering the specific isatin target, the nature of the substituents, and the desired scale of the reaction. For novel substrates, empirical evaluation of both routes may be necessary to determine the optimal synthetic strategy.

References

A Comparative Guide to the Mechanisms of Action of 7-Methoxyindoline-2,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential mechanisms of action for 7-Methoxyindoline-2,3-dione derivatives. Due to the limited specific research on this exact class of compounds, this guide extrapolates from and compares the activities of structurally related isatins (indole-2,3-diones), methoxy-substituted indoles, and other relevant heterocyclic compounds. The information presented is based on available experimental data for these analogous molecules, offering insights into their potential therapeutic applications.

Potential Mechanisms of Action

Derivatives of the indoline-2,3-dione (isatin) scaffold exhibit a wide range of biological activities. The introduction of a methoxy group at the 7th position can influence the electronic and steric properties of the molecule, potentially modulating its binding affinity and mechanism of action.[1] Based on studies of related compounds, the primary potential mechanisms of action for this compound derivatives can be categorized as:

  • Anti-inflammatory Activity: Inhibition of key inflammatory mediators and signaling pathways.

  • Anticancer Activity: Cytotoxicity against various cancer cell lines through mechanisms such as enzyme inhibition and induction of apoptosis.

  • Enzyme Inhibition: Specific inhibition of enzymes like carboxylesterases and cyclooxygenases.

  • Antioxidant Activity: Scavenging of free radicals and inhibition of lipid peroxidation.

Anti-inflammatory Activity

A significant body of research points towards the anti-inflammatory potential of indole-2-one and isatin derivatives. The primary mechanism appears to be the inhibition of pro-inflammatory cytokine production and enzymes involved in the inflammatory cascade.

Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates macrophages to produce inflammatory mediators like TNF-α, IL-6, and nitric oxide (NO) through the activation of the NF-κB signaling pathway. Certain indole derivatives have been shown to suppress this pathway.[1][2]

LPS_Inflammatory_Pathway cluster_NFkB NF-κB/IκB Complex LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB_active Active NF-κB (p65/p50) IKK->NFkB_active releases NFkB NF-κB Nucleus Nucleus NFkB_active->Nucleus translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Genes activates Cytokines TNF-α, IL-6 Genes->Cytokines Enzymes COX-2, iNOS Genes->Enzymes Inhibitor This compound Derivative (Hypothesized) Inhibitor->IKK Inhibition? Inhibitor->NFkB_active Inhibition?

Caption: Hypothesized inhibition of the LPS-induced NF-κB signaling pathway by this compound derivatives.

The following table summarizes the inhibitory activities of various indole derivatives against key inflammatory markers.

Compound ClassTarget Cell LineMediator InhibitedIC50 / % InhibitionReference Compound
Indole-2-one derivative (7i)RAW264.7 MacrophagesTNF-α~80% inhibition at 10 µMTenidap
Indole-2-one derivative (7i)RAW264.7 MacrophagesIL-6~75% inhibition at 10 µMTenidap
Pyrido[2,3-d]pyridazine-2,8-dione (7c)In vivo (ear edema)Inflammation82% inhibitionIndomethacin
7-MCPA (β-Carboline Alkaloid)RAW264.7 MacrophagesNO, PGE2, IL-6Significant suppression-

Data extrapolated from studies on related indole and heterocyclic structures.[2][3][4]

A common method to assess the anti-inflammatory activity of a compound is to measure its ability to inhibit cytokine release in LPS-stimulated macrophages.[2]

Anti_Inflammatory_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Analysis c0 Culture RAW264.7 macrophages c1 Seed cells in 96-well plates c0->c1 t0 Pre-treat cells with Test Compound (e.g., 10 µM) for 2 hours c1->t0 t1 Stimulate with LPS (e.g., 0.5 µg/mL) for 22 hours t0->t1 a0 Collect cell supernatant t1->a0 a2 Perform MTT assay on remaining cells for cytotoxicity t1->a2 a1 Measure TNF-α and IL-6 levels using ELISA a0->a1

Caption: Experimental workflow for assessing the in vitro anti-inflammatory activity of test compounds.

Anticancer Activity

Isatin and its derivatives have demonstrated cytotoxicity against a range of human cancer cell lines.[5] The 7-methoxy substitution may enhance this activity. Postulated mechanisms include the inhibition of kinases crucial for cell cycle progression and the induction of apoptosis.

  • Cyclin-Dependent Kinases (CDKs): Indirubin, a dimer of isatin, and its derivatives are potent inhibitors of CDKs, leading to cell cycle arrest.[6]

  • Receptor Tyrosine Kinases (RTKs): The isatin scaffold is explored for developing RTK inhibitors, which can block cancer cell proliferation and survival signals.[1]

  • Caspases: Isatin sulfonamides have been identified as inhibitors of caspase-3 and -7, key executioner enzymes in the apoptotic pathway.[1]

  • Tubulin Polymerization: Methoxy-substituted indole derivatives have been shown to inhibit tubulin polymerization, disrupting microtubule formation and leading to mitotic arrest, similar to colchicine.[7]

CompoundTarget Cell LineActivityIC50 / CC50
Isatin (from C. guianensis)HL-60 (Leukemia)Cytotoxicity2.94 µg/mL
Methoxy-phenylindole (3e)MDA-MB 231 (Breast)Cell Growth Inhibition35 nM
Methoxy-phenylindole (3e)MCF-7 (Breast)Cell Growth Inhibition-
Isatin AnaloguesVarious (Breast, Colon, Liver)Apoptosis InductionNot specified

Data extrapolated from studies on isatin and related methoxy-indole structures.[1][5][7]

Specific Enzyme Inhibition

Beyond kinases involved in cancer, isatin derivatives have been shown to selectively inhibit other enzyme classes, suggesting more targeted therapeutic applications.

Isatins (indole-2,3-diones) can act as potent and specific inhibitors of carboxylesterases, enzymes responsible for the metabolism of numerous ester-containing drugs.[8] The inhibitory potency is often related to the hydrophobicity of the substituents on the isatin ring.[8]

Compound ClassTarget EnzymeKi ValueKey Finding
Isatin DerivativesHuman CE1, hiCEnM rangePotency increases with hydrophobicity (clogP > 5)

Data from a study on various substituted isatins.[8]

The anti-inflammatory effects of some indole-related compounds are mediated through the inhibition of COX enzymes, which are central to the production of prostaglandins.

Compound ClassTarget Enzyme% Inhibition (at 31.25 µM)Selectivity
Pyrido[2,3-d]pyridazine-2,8-dione (7c)COX-1> 60%Dual Inhibitor
Pyrido[2,3-d]pyridazine-2,8-dione (7c)COX-2> 80%Dual Inhibitor

Data from a study on a related heterocyclic dione structure.[3]

Conclusion

While direct experimental evidence for this compound derivatives is emerging, the extensive research on the broader isatin and methoxy-indole families provides a strong foundation for predicting their mechanism of action. The available data strongly suggest that these compounds are promising candidates for development as anti-inflammatory and anticancer agents.

The most likely mechanisms involve the modulation of the NF-κB signaling pathway , leading to reduced production of inflammatory cytokines, and the inhibition of key kinases (CDKs, RTKs) or tubulin polymerization , resulting in cell cycle arrest and apoptosis in cancer cells. Furthermore, the potential for specific inhibition of carboxylesterases or cyclooxygenases presents alternative or complementary therapeutic avenues.

Further investigation is required to confirm these mechanisms specifically for this compound derivatives and to elucidate the precise role of the 7-methoxy substituent in modulating potency and selectivity for these biological targets.

References

Safety Operating Guide

Safe Disposal of 7-Methoxyindoline-2,3-dione: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 7-Methoxyindoline-2,3-dione (CAS No. 84575-27-9), ensuring the safety of laboratory personnel and environmental protection. The following procedures are based on established safety protocols and specific hazard information for the compound.

Hazard Identification and Safety Data

This compound is a chemical compound that requires careful handling due to its toxicological and ecotoxicological properties. All personnel must be familiar with its hazards before handling or preparing for disposal.

Summary of Known Hazards:

Hazard ClassGHS ClassificationHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[2]
Hazardous to the Aquatic Environment, Long-Term HazardCategory 3H412: Harmful to aquatic life with long lasting effects[2]

This data is compiled from available Safety Data Sheets and chemical inventories.

Personal Protective Equipment (PPE) Protocol

Strict adherence to the following PPE requirements is mandatory when handling or disposing of this compound to prevent exposure.

  • Hand Protection : Wear chemical-resistant gloves (e.g., nitrile gloves).

  • Eye/Face Protection : Use safety glasses with side shields or chemical safety goggles.[2] A face shield may be necessary if there is a risk of splashing.

  • Skin and Body Protection : A lab coat is required to protect clothing and skin.[3] Ensure shoes are closed-toe.

  • Respiratory Protection : If there is a risk of dust formation, a NIOSH-approved respirator for powders should be used.[4] All handling of the solid compound should be performed in a chemical fume hood to minimize inhalation risk.[5]

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in a manner that ensures safety and complies with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.[6]

Step 1: Waste Identification and Segregation

  • All waste containing this compound must be classified as hazardous chemical waste.

  • Segregate solid waste from liquid waste. Do not mix with other incompatible waste streams.

Step 2: Preparing the Waste Container

  • Use a designated, leak-proof, and sealable container for solid chemical waste.[7] The container must be clearly labeled.

  • The label should include the words "Hazardous Waste," the full chemical name ("this compound"), the quantity of waste, and the associated hazard pictograms (e.g., harmful).[6]

Step 3: Collection of Solid Waste

  • Perform all waste collection activities inside a certified chemical fume hood to prevent the generation of airborne dust.[5]

  • Carefully sweep up any remaining solid this compound with a soft brush and shovel. Avoid actions that create dust.[2]

  • For contaminated disposable materials (e.g., weighing paper, gloves, wipes), place them directly into the designated hazardous waste container.

Step 4: Decontamination of Non-Disposable Equipment

  • Decontaminate any non-disposable equipment (e.g., glassware, spatulas) that has come into contact with the compound.

  • Rinse the equipment with an appropriate solvent (e.g., acetone, ethanol) in a fume hood.

  • Collect the rinse solvent as hazardous liquid waste in a separate, properly labeled container.

Step 5: Final Packaging and Storage

  • Securely seal the hazardous waste container.[7]

  • Wipe the exterior of the container to remove any external contamination.

  • Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

Step 6: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[6]

  • Provide them with a completed hazardous waste disposal form, detailing the contents of the container.[6]

Emergency Procedures

  • In case of skin contact : Immediately wash the affected area with soap and plenty of water.[2]

  • In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[2]

  • If inhaled : Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[2]

  • If swallowed : Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person and consult a physician.[2]

  • In case of a spill : Evacuate the area. Avoid breathing dust and prevent it from spreading. Wearing appropriate PPE, sweep up the material and place it in a suitable, closed container for disposal.[2]

Diagrams and Workflows

Chemical Disposal Workflow

Diagram 1: Disposal Workflow for this compound A Identify Waste (Solid this compound & Contaminated Materials) B Wear Full PPE (Gloves, Goggles, Lab Coat, Respirator if needed) A->B C Work in Fume Hood B->C D Prepare Labeled Hazardous Waste Container C->D E Collect Solid Waste (Sweep, do not create dust) D->E F Decontaminate Equipment (Collect solvent rinse as liquid waste) E->F G Securely Seal Waste Container F->G H Store in Designated Waste Area G->H I Contact EHS for Pickup H->I

Caption: Disposal workflow for this compound.

Logical Relationship for Waste Segregation

Diagram 2: Waste Segregation Decision Tree Start Waste Generated from This compound Use IsSolid Is the waste a solid? Start->IsSolid SolidWaste Solid Hazardous Waste (e.g., powder, contaminated gloves) IsSolid->SolidWaste Yes LiquidWaste Liquid Hazardous Waste (e.g., decontamination solvent rinse) IsSolid->LiquidWaste No

Caption: Waste segregation decision tree.

References

Safeguarding Your Research: Essential Handling Protocols for 7-Methoxyindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of specialized chemical compounds is paramount. This guide provides crucial safety and logistical information for 7-Methoxyindoline-2,3-dione, ensuring operational integrity and personnel safety. The following procedures are based on best practices for handling similar chemical structures, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Personal Protective Equipment (PPE): A Multi-layered Defense

When working with this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE, drawing parallels from safety data for structurally related compounds such as 7-Methoxyindole and other dione derivatives.

PPE Component Specifications and Requirements Rationale
Eye and Face Protection Wear tightly fitting chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn where there is a risk of splashing.Protects against potential eye irritation or injury from dust particles or splashes.
Skin Protection Gloves: Chemical-resistant, impermeable gloves (e.g., nitrile rubber, neoprene). Change gloves immediately if contaminated. Clothing: Wear a lab coat or chemical-resistant coveralls. Ensure clothing fully covers the arms and body.Prevents skin contact, which could lead to irritation or absorption of the chemical.
Respiratory Protection For operations that may generate dust or aerosols, use a NIOSH-approved respirator with a particulate filter. All respiratory protection should be part of a comprehensive respiratory protection program.Minimizes the risk of inhaling fine particles of the compound, which could cause respiratory irritation.
Footwear Closed-toe, chemical-resistant shoes or boots.Protects feet from potential spills.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is critical for maintaining a safe laboratory environment. The following workflow outlines the key steps from receiving the compound to its final disposal.

Workflow for Handling this compound cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_cleanup Decontamination and Disposal receipt Receive Compound storage Store in a cool, dry, well-ventilated area away from incompatible materials (e.g., strong oxidizing agents). Keep container tightly closed. receipt->storage ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) storage->ppe Prepare for use weighing Weigh compound in a designated area, preferably within a chemical fume hood to minimize dust dispersion. ppe->weighing experiment Conduct experiment in a well-ventilated area or fume hood. Avoid generating dust. weighing->experiment decontaminate Decontaminate work surfaces and equipment with an appropriate solvent. experiment->decontaminate Post-experiment waste_collection Collect all waste (excess compound, contaminated PPE, and cleaning materials) in a clearly labeled hazardous waste container. decontaminate->waste_collection disposal Dispose of waste according to institutional and local hazardous waste regulations. waste_collection->disposal

Caption: This diagram outlines the procedural flow for safely handling this compound from receipt to disposal.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First Aid Measures:

  • If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • If on Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][3]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Spill Management:

  • Evacuate: Clear the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: Prevent the spread of the spill. For solid materials, carefully sweep or scoop up the material to avoid creating dust.[3]

  • Absorb: Use an inert absorbent material for any liquid solutions.

  • Collect: Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent.

  • Report: Report the incident to the laboratory supervisor and safety officer.

By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound and maintain a secure and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methoxyindoline-2,3-dione
Reactant of Route 2
Reactant of Route 2
7-Methoxyindoline-2,3-dione

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.